molecular formula C8H14N2O B1635795 3-Neopentylisoxazol-5-amine CAS No. 749902-10-1

3-Neopentylisoxazol-5-amine

Cat. No.: B1635795
CAS No.: 749902-10-1
M. Wt: 154.21 g/mol
InChI Key: YHCHATDVXPJZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Neopentylisoxazol-5-amine (CAS 749902-10-1) is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol. It is part of the isoxazole family of heterocyclic compounds, which are five-membered rings containing nitrogen and oxygen. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. Research into similar isoxazol-5-amine compounds indicates potential applications as building blocks in organic synthesis, including the development of peptidomimetics and mixed α/β-peptides. Isoxazole cores are frequently explored in the synthesis of novel therapeutic agents for various targets. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHATDVXPJZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749902-10-1
Record name 3-(2,2-dimethylpropyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 3-neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Neopentylisoxazol-5-amine

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous therapeutic agents.[1][2] Its unique electronic properties and metabolic stability make it a desirable component in modern drug design.[3][4] This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, functionally rich derivative: this compound. 5-Aminoisoxazoles are particularly valuable as versatile synthetic intermediates, enabling further elaboration into more complex molecular architectures for drug discovery programs.[5][6] The incorporation of a neopentyl group at the 3-position introduces significant steric bulk and lipophilicity, features often exploited to enhance binding affinity and improve pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying scientific rationale to empower effective and reproducible execution.

Retrosynthetic Analysis and Strategic Approach

The most direct and reliable pathway to 3-substituted-5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[5][7] This strategy is advantageous due to the commercial availability of diverse starting materials and the generally high yields and regioselectivity that can be achieved under controlled conditions.

The core disconnection for our target molecule, this compound, is therefore between the isoxazole ring and its constituent precursors: hydroxylamine and the corresponding β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile.

G Target This compound Disconnect C-N / C-O Bond Formation (Cyclocondensation) Target->Disconnect Precursors Precursors Disconnect->Precursors Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile Precursors->Ketonitrile Hydroxylamine Hydroxylamine (NH2OH) Precursors->Hydroxylamine

Figure 1: Retrosynthetic analysis of this compound.

The key to this synthesis is the regioselective control of the cyclization. The formation of the desired 5-amino isomer over the 3-amino isomer is critically dependent on reaction parameters, primarily pH and temperature.[5] By maintaining a basic pH, the hydroxylamine nitrogen preferentially attacks the ketone carbonyl, leading to an oxime intermediate. Subsequent intramolecular cyclization via the attack of the oxime oxygen onto the nitrile carbon furnishes the 5-aminoisoxazole ring system.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Synthesis of Precursor: 4,4-Dimethyl-3-oxopentanenitrile

The β-ketonitrile precursor is prepared via a Claisen condensation between a suitable ketone and a nitrile ester. In this case, pinacolone (3,3-dimethyl-2-butanone) is condensed with ethyl cyanoformate.

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ketone: Slowly add pinacolone (1.0 equivalent) to the stirred suspension. Maintain the temperature at 0 °C and stir for 30 minutes.

  • Condensation: Add ethyl cyanoformate (1.05 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Cool the mixture back to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 4,4-dimethyl-3-oxopentanenitrile as a clear oil.

Synthesis of this compound

This protocol details the critical cyclocondensation step.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile Oxime Oxime Intermediate Ketonitrile->Oxime pH > 8 Hydroxylamine NH2OH·HCl NaOH (aq) Hydroxylamine->Oxime Cyclization Heat (e.g., 100°C) Product This compound Oxime_ref->Product Tautomerization

Figure 2: Workflow for the synthesis of this compound.

Protocol:

  • Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Reactant Solution: In a separate flask, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in a minimal amount of ethanol, then add an aqueous solution of sodium hydroxide (NaOH, 1.2 equivalents).

  • Reaction Initiation: Add the hydroxylamine solution to the stirred solution of the β-ketonitrile. Adjust the pH of the mixture to be between 9 and 11 using a 5% NaOH solution. The use of a pH meter is critical for ensuring regioselectivity.[5]

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated HCl to adjust the pH to ~7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton environment. The neopentyl group gives rise to a sharp singlet integrating to 9 protons for the three methyl groups and a singlet integrating to 2 protons for the methylene group adjacent to the isoxazole ring. The isoxazole ring proton at the 4-position appears as a singlet, and the amine protons typically appear as a broad singlet that is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon and methyl carbons of the neopentyl group, the methylene carbon, and the three unique carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for isoxazole derivatives are well-documented.[8][9]

  • N-H Stretching: The primary amine will exhibit two medium-to-sharp bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretches from the neopentyl group will appear just below 3000 cm⁻¹.

  • C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring typically shows a strong absorption band around 1610-1640 cm⁻¹.[8]

  • N-O Stretching: The nitrogen-oxygen bond of the isoxazole ring usually appears in the fingerprint region, around 1110-1170 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₈H₁₄N₂O (MW = 154.11).

  • Fragmentation: A characteristic fragmentation pattern would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 amu) from the neopentyl group, leading to a significant fragment ion.

Summary of Analytical Data
Technique Expected Observation Interpretation
¹H NMR δ ~ 5.3 (s, 1H), δ ~ 4.5 (br s, 2H), δ ~ 2.5 (s, 2H), δ ~ 0.9 (s, 9H)C4-H of isoxazole, -NH₂, -CH₂- (neopentyl), -C(CH₃)₃ (neopentyl)
¹³C NMR δ ~ 170, 165, 90, 40, 32, 29C5, C3, C4 of isoxazole, -CH₂-, quaternary C, -CH₃
IR (cm⁻¹) 3450-3300 (m, two bands), 2960-2870 (s), 1630 (s), 1150 (m)N-H stretch, C-H stretch, C=N stretch[8], N-O stretch[8]
MS (m/z) 154 [M]⁺, 97 [M - C₄H₉]⁺Molecular ion, Loss of tert-butyl radical

Note: Predicted NMR chemical shifts (δ) are in ppm and are approximate. Actual values may vary depending on the solvent and instrument.

Conclusion and Future Directions

This guide outlines a reliable and well-precedented methodology for the synthesis of this compound, a valuable building block for drug discovery.[10] The protocol emphasizes the critical parameters required to ensure high regioselectivity, a common challenge in isoxazole chemistry.[5] The detailed characterization data provides a benchmark for researchers to validate their synthetic outcomes. The amine functionality at the 5-position serves as a versatile handle for subsequent chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, opening avenues to vast chemical libraries for screening against various biological targets. The principles and techniques described herein are broadly applicable to the synthesis of other 3-alkyl-5-aminoisoxazole derivatives, empowering chemists to accelerate the development of novel therapeutics.[1][11]

References

  • De Luca, L. (2009). A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles. Organic Letters. Available at: [Link]

  • Mainolfi, N., et al. (n.d.). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. SYNLETT. Available at: [Link]

  • Krasavin, M., et al. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

  • Hussein, F. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research. Available at: [Link]

  • Shaabani, S. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chem. Technol.. Available at: [Link]

  • Palmer, M. H., et al. (2000). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Journal of Molecular Structure. Available at: [Link]

  • Jays, J., & Janardhanan, S. (n.d.). IR and NMR spectrum of isoxazole 2k. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoxazole. PubChem Compound Database. Available at: [Link]

  • Flis, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. NIST Chemistry WebBook. Available at: [Link]

  • Al-Zaydi, K. M. (2004). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Chinese Chemical Society. Available at: [Link]

  • Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron. Available at: [Link]

  • Chatterley, A. S., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Wallace, J. A. (2004). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. Available at: [Link]

  • Tekale, S. U., et al. (2019). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. Available at: [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Singh, R., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Flis, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules. Available at: [Link]

  • Patent DE3731850A1. (n.d.). METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Google Patents.

Sources

physicochemical properties of 3-neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Neopentylisoxazol-5-amine

For research, scientific, and drug development professionals, understanding the fundamental physicochemical properties of a novel molecule is the bedrock of its potential application. This guide provides a comprehensive analysis of this compound, a heterocyclic amine featuring the isoxazole scaffold—a privileged structure in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just data, but a cohesive narrative that explains the causality behind experimental choices and provides actionable, field-proven insights for researchers working with this and similar chemical entities.

This document moves beyond a simple data sheet, offering predicted properties based on established chemical principles, robust methodologies for its synthesis and characterization, and a framework for its reliable handling and analysis in a research setting.

The foundational step in characterizing any compound is to understand its structure and basic molecular attributes. This compound (CAS: 749902-10-1) is composed of a five-membered isoxazole ring substituted with a neopentyl group at the 3-position and an amine group at the 5-position.[1][2][3] The isoxazole ring itself is an electron-rich aromatic system due to the presence of six π-electrons distributed across its five atoms.[4] This aromaticity, combined with the electronegative oxygen and nitrogen atoms, dictates the electronic distribution and subsequent reactivity of the molecule.[4]

The primary amine at the C5 position imparts basicity and provides a crucial handle for hydrogen bonding, significantly influencing solubility and potential biological interactions.[4] Conversely, the bulky, nonpolar neopentyl group at the C3 position increases lipophilicity, a key factor in determining how the molecule will behave in both aqueous and lipid environments.

G start Starting Materials: 4,4-dimethyl-3-oxopentanenitrile Hydroxylamine HCl step1 Step 1: Reaction Setup Dissolve nitrile in Ethanol. Prepare aqueous Hydroxylamine HCl and Sodium Carbonate solution. start->step1 step2 Step 2: Cyclization Add hydroxylamine solution dropwise to the nitrile solution at 0-5°C. Allow to warm to RT and stir for 12-18h. step1->step2 step3 Step 3: Work-up Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine. step2->step3 step4 Step 4: Purification Dry over Na₂SO₄, filter, concentrate. Purify crude product via Silica Gel Column Chromatography. step3->step4 end Final Product: This compound step4->end G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation HPLC HPLC Analysis (Purity Assessment >95%) LCMS LC-MS Analysis (Confirm Molecular Weight) NMR_H ¹H NMR Spectroscopy (Proton Environment) NMR_C ¹³C NMR Spectroscopy (Carbon Skeleton) Purified_Product Purified Sample Purified_Product->HPLC Purified_Product->LCMS Purified_Product->NMR_H Purified_Product->NMR_C

Sources

NMR and mass spectrometry data for 3-neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Neopentylisoxazol-5-amine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, this compound. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for researchers and scientists, offering not only spectral data but also the underlying principles and experimental considerations for its characterization. Isoxazole derivatives are known to possess a wide range of biological activities, making the robust characterization of new analogues a critical step in the discovery pipeline[1][2][3][4][5].

Molecular Structure and Key Features

This compound possesses a unique combination of a bulky, aliphatic neopentyl group and a nucleophilic amine substituent on the isoxazole core. This arrangement influences its chemical reactivity, solubility, and potential biological interactions. The neopentyl group, with its quaternary carbon, is expected to give a characteristic singlet in the ¹H NMR spectrum, while the amine group's protons may exhibit variable chemical shifts depending on the solvent and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to show distinct signals for each proton environment. The rationale behind these predictions is based on the analysis of substituent effects on the isoxazole ring and data from structurally similar compounds[6][7][8].

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
C(CH₃)₃~0.95singlet9H-The nine equivalent protons of the tert-butyl group are shielded and show no coupling.
CH₂~2.50singlet2H-The methylene protons are adjacent to the isoxazole ring and show no coupling to the tert-butyl group.
Isoxazole CH~5.50singlet1H-The single proton on the isoxazole ring is in a distinct electronic environment.
NH₂~4.0-5.0 (broad)broad singlet2H-The amine protons are exchangeable and their chemical shift can vary. They typically appear as a broad signal.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known values for isoxazole derivatives and the influence of the neopentyl and amine substituents[6][7][8].

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C (CH₃)₃~30.0The quaternary carbon of the tert-butyl group.
C(C H₃)₃~28.5The methyl carbons of the tert-butyl group.
C H₂~45.0The methylene carbon attached to the isoxazole ring.
Isoxazole C -H~95.0The carbon of the isoxazole ring bearing a proton.
Isoxazole C -NH₂~170.0The isoxazole carbon attached to the amine group is significantly deshielded.
Isoxazole C -Neopentyl~165.0The isoxazole carbon attached to the neopentyl group.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is suitable for routine characterization[7].

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

The choice of CDCl₃ as a solvent is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. TMS is the universally accepted internal standard for ¹H and ¹³C NMR.

NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₈H₁₄N₂O), the predicted molecular weight is 154.11 g/mol [9]. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern is predicted based on the stability of the resulting fragments.

m/zPredicted FragmentRationale
154[C₈H₁₄N₂O]⁺Molecular ion (M⁺)
139[M - CH₃]⁺Loss of a methyl group from the neopentyl moiety.
97[M - C₄H₉]⁺Loss of the tert-butyl group (a stable tertiary carbocation). This is expected to be a major fragment.
83[C₄H₅N₂O]⁺Cleavage of the neopentyl side chain.
57[C₄H₉]⁺The tert-butyl cation, a very stable fragment.

The presence of two nitrogen atoms means the molecular ion will have an even mass, which is consistent with the nitrogen rule.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC-MS) system.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and fragmentation, yielding a reproducible spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio[10].

  • Detection: An electron multiplier is typically used to detect the ions.

  • Data Acquisition: Scan a mass range of m/z 40-300 to ensure all relevant fragments are detected.

Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C8H14N2O]+• m/z = 154 F1 [M - CH3]+ m/z = 139 M->F1 - •CH3 F2 [M - C4H9]+ m/z = 97 M->F2 - •C4H9 F4 [C4H9]+ m/z = 57 M->F4 Side chain cleavage F3 [C4H5N2O]+ m/z = 83 F2->F3 Rearrangement

Sources

A Technical Guide to the Structural Elucidation of 3-Neopentylisoxazol-5-amine: A Case Study in Small Molecule X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, reactivity, and potential applications, particularly in the field of drug discovery. 3-Neopentylisoxazol-5-amine represents a key heterocyclic scaffold, yet, to date, its crystal structure has not been publicly reported. This guide provides an in-depth, technical walkthrough of the methodologies required to determine the single-crystal X-ray structure of this compound. We present a comprehensive, field-proven workflow, from chemical synthesis and crystallization to X-ray data collection, structure solution, and refinement. While this document uses this compound as a specific subject, the principles and protocols described herein serve as an authoritative guide for researchers, scientists, and drug development professionals undertaking the structural characterization of novel small organic molecules.

Introduction: The Rationale for Structural Analysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The 5-amino-isoxazole moiety, in particular, acts as a versatile synthon and a key pharmacophore. The substituent at the 3-position significantly influences the molecule's steric and electronic properties. The bulky, sterically demanding neopentyl group in this compound is expected to impart unique conformational constraints and packing motifs in the solid state.

Determining the X-ray crystal structure provides unambiguous proof of chemical identity and connectivity.[1][2] More importantly, it reveals:

  • Molecular Conformation: The preferred three-dimensional shape of the molecule.

  • Intermolecular Interactions: Non-covalent forces, such as hydrogen bonds and van der Waals contacts, that dictate how molecules assemble in the crystal lattice.[3]

  • Solid-State Properties: Insights into physical properties like melting point, solubility, and stability.

This information is invaluable for structure-based drug design, polymorphism studies, and understanding structure-activity relationships (SAR). This guide outlines the complete process for achieving these insights.

Part 1: Synthesis and Generation of X-ray Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a suitable single crystal. This is often the most challenging, iterative part of the process.[4]

Proposed Synthesis of this compound

A robust synthesis is essential for producing the pure, crystalline material required for diffraction studies. A plausible and effective route involves the cyclization of a β-ketonitrile with hydroxylamine.[5] The neopentyl group can be introduced via a Grignard reaction or Claisen condensation to form the necessary β-keto ester precursor, which is then converted to the nitrile.

A common synthetic strategy for 5-aminoisoxazoles involves the reaction of hydroxylamine with functionalized nitriles.[6] For our target, a viable pathway begins with pivaloylacetonitrile.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions, with no significant defects—is critical.[1] Crystallization from a solution relies on slowly reaching a state of supersaturation, allowing for ordered molecular assembly rather than rapid precipitation.[7]

Causality in Experimental Choices: The choice of solvent is paramount. An ideal solvent dissolves the compound moderately at a higher temperature and poorly at a lower temperature. For a molecule like this compound, with both a polar amine group and a nonpolar neopentyl group, a solvent system of intermediate polarity, such as ethyl acetate/hexane or acetone/water, is a logical starting point. The amine group offers a site for hydrogen bonding, which can be exploited to encourage orderly crystal packing.

Self-Validating Protocol: A systematic screening of conditions is a self-validating approach. By setting up multiple small-scale crystallization trials with different solvents and techniques, the optimal conditions can be identified empirically.

Recommended Crystallization Techniques

  • Slow Evaporation: A solution of the compound is left in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks. This is the simplest method but can sometimes lead to lower quality crystals.[4]

  • Vapor Diffusion: This is often the most successful technique for small quantities of material.[4][8] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible precipitant is then carefully layered on top to create a distinct interface. Crystals form at this interface as the solvents slowly mix.[8]

Protocol 2: Optimized Crystallization by Vapor Diffusion

  • Preparation: Dissolve ~5-10 mg of purified this compound in 0.5 mL of ethyl acetate (the "good" solvent) in a small glass vial (e.g., 2 mL).

  • Setup: Place this open vial inside a larger glass jar (e.g., 20 mL) containing 2-3 mL of n-hexane (the "precipitant").

  • Sealing: Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Monitor the vial for the formation of single crystals over several days to two weeks. High-quality crystals should appear as clear, well-defined polyhedra.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate the diffraction data that will be used to solve its structure.

Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Final Output synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization select_crystal Select & Mount Crystal crystallization->select_crystal data_collection X-ray Data Collection (Diffractometer) select_crystal->data_collection processing Data Processing (Indexing, Integration, Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation (CIF Check) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated in a monochromatic X-ray beam, and a series of diffraction images are collected by a detector.[9]

Trustworthiness of the Protocol: The data collection strategy is designed for completeness and redundancy.[10] By collecting data over a wide angular range and often in multiple orientations, a complete sphere of reflections is measured. Redundant measurements of symmetry-equivalent reflections allow for a robust assessment of data quality.[1]

Protocol 3: Data Collection Summary

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.

  • Cryo-cooling: The crystal is flash-cooled to 100 K in a nitrogen gas stream.

  • Diffractometer Setup: The instrument is equipped with a Molybdenum (Kα, λ = 0.71073 Å) or Copper (Kα, λ = 1.54184 Å) X-ray source and a modern detector (e.g., CCD or CMOS).

  • Data Strategy: A series of omega (ω) and phi (φ) scans are performed to cover the entire Ewald sphere, ensuring high completeness and redundancy of the data. Exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.[9][11]

  • Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters and crystal lattice symmetry (Bravais lattice). The intensity of each spot is then integrated.

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame, and symmetry-equivalent reflections are merged to produce a final, unique dataset. Key statistics like R-merge are calculated to assess data quality.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, this is typically solved using direct methods, a computational technique that uses statistical relationships between reflection intensities to derive initial phase estimates.

  • Structure Refinement: An initial molecular model is built based on the electron density map calculated from the solved phases. This model is then refined against the experimental data using a least-squares algorithm.[1] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). The quality of the final model is assessed using R-factors (R1, wR2) and the Goodness of Fit (GooF).

Part 3: Hypothetical Structural Analysis and Discussion

The following data are hypothetical but represent plausible and realistic results for a molecule of this nature.

Crystallographic Data

The crystallographic data provides a high-level summary of the crystal's fundamental properties.

ParameterHypothetical Value for this compound
Chemical FormulaC₈H₁₄N₂O
Formula Weight154.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]10.15, 8.54, 11.23
α, β, γ [°]90, 105.6, 90
Volume [ų]935.4
Z (Molecules/Unit Cell)4
Density (calculated) [g/cm³]1.095
Temperature [K]100(2)
Radiation [Å]Mo Kα (λ = 0.71073)
Reflections Collected8150
Unique Reflections2145
R-int0.035
Final R1 [I > 2σ(I)]0.041
Final wR2 (all data)0.105
Goodness-of-Fit (GooF)1.03
Molecular Structure and Conformation

The refined structure would reveal the precise geometry of the molecule. The isoxazole ring is expected to be essentially planar. The neopentyl group, due to its tetrahedral carbon, will adopt a staggered conformation to minimize steric strain.

Bond/AngleHypothetical Value
O1-N21.41 Å
N2-C31.31 Å
C3-C41.42 Å
C4-C51.34 Å
C5-O11.35 Å
C5-N(amine)1.36 Å
C3-C(neopentyl)1.52 Å
N2-C3-C4110.5°
C4-C5-N(amine)128.1°
Supramolecular Assembly and Hydrogen Bonding

The most significant intermolecular interaction would be hydrogen bonding involving the amine group (-NH₂). Each amine group has two donor protons and a lone pair that can act as an acceptor. A common and stabilizing motif for primary amines is the formation of a hydrogen-bonded dimer. In this hypothetical structure, the amine group of one molecule donates a hydrogen to the isoxazole nitrogen (N2) of a neighboring molecule, forming a centrosymmetric R²₂(8) ring motif. These dimers would then be linked into chains or sheets through further hydrogen bonds.

H_Bonding cluster_A cluster_B cluster_C cluster_D mol1 Molecule A (this compound) N_amine_A N-H (Amine) N_isoxazole_A N (Isoxazole Ring) mol2 Molecule B (Symmetry-related) N_isoxazole_B N (Isoxazole Ring) N_amine_B N-H (Amine) N_amine_A->N_isoxazole_B H-Bond (Donor-Acceptor) N_amine_B->N_isoxazole_A H-Bond (Donor-Acceptor)

Sources

A Technical Guide to the Preliminary Biological Screening of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs with diverse therapeutic applications.[1][3][4] These include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and the antibiotic cloxacillin.[2][3][5] The versatility of the isoxazole nucleus allows for structural modifications that can significantly modulate a compound's physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutic agents.[1][3][4] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects.[1][3][4]

This guide provides a comprehensive framework for the preliminary biological screening of a novel isoxazole derivative, 3-neopentylisoxazol-5-amine. As a Senior Application Scientist, the following sections are designed to provide not just a series of protocols, but a logical, tiered approach to efficiently assess the potential bioactivity of this new chemical entity (NCE). We will proceed from broad cytotoxicity profiling to more specific antimicrobial and mechanistic assays, ensuring a thorough initial assessment of its therapeutic potential.

Part 1: Foundational Assessment - Cytotoxicity Profiling

The initial step in evaluating any NCE is to determine its intrinsic cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of potential as an anticancer agent or, conversely, highlights potential toxicity concerns for other therapeutic applications.[6][7]

Rationale for Cytotoxicity Screening

Cytotoxicity assays are crucial for:

  • Identifying potential anticancer activity: Compounds exhibiting potent cytotoxicity against cancer cell lines may be prioritized for further development as chemotherapeutic agents.[4][7]

  • Establishing a therapeutic window: For non-cancer indications, understanding the cytotoxic profile is essential for determining a safe therapeutic concentration range.[7][8]

  • Guiding dose selection for subsequent assays: Knowledge of the 50% inhibitory concentration (IC50) is critical for designing effective downstream experiments.[6][9]

Experimental Workflow: Cytotoxicity Assessment

A general workflow for in vitro cytotoxicity testing is depicted below. This multi-step process ensures reproducible and accurate determination of a compound's effect on cell viability.[6]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B D Treatment with Serial Dilutions B->D C Test Compound Stock Solution Prep. C->D E Incubation (e.g., 48, 72 hours) D->E F MTT or SRB Assay Procedure E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6]

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293).[10]

  • This compound, dissolved in DMSO to create a stock solution.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Data Presentation: Cytotoxicity

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compoundHypothetical Value
HeLa (Cervical Cancer)This compoundHypothetical Value
HEK293 (Non-cancerous)This compoundHypothetical Value
MCF-7 (Breast Cancer)Doxorubicin (Positive Control)Expected Value

Part 2: Antimicrobial Activity Screening

Given that many isoxazole derivatives exhibit antimicrobial properties, a preliminary screening against a panel of pathogenic bacteria and fungi is a logical next step.[5][11][12]

Rationale for Antimicrobial Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[13] Screening this compound for antibacterial and antifungal activity could identify a lead compound for the development of new anti-infective therapies.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis A Bacterial/Fungal Culture Preparation C Inoculation of 96-well Plates A->C B Test Compound Serial Dilution B->C D Incubation at Optimal Temperature C->D E Visual Inspection for Turbidity D->E F Determination of MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][13]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[11][14]

  • Fungal strains: Candida albicans, Aspergillus niger.[11]

  • Appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[11][14]

  • This compound stock solution in DMSO.

  • Standard drugs: Ciprofloxacin (antibacterial), Fluconazole (antifungal).[11]

  • 96-well plates.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.

MicroorganismStrain TypeThis compound MIC (µg/mL)Standard Drug MIC (µg/mL)
S. aureusGram-positiveHypothetical ValueCiprofloxacin: Expected Value
E. coliGram-negativeHypothetical ValueCiprofloxacin: Expected Value
C. albicansFungusHypothetical ValueFluconazole: Expected Value
A. nigerFungusHypothetical ValueFluconazole: Expected Value

Part 3: Mechanistic Insights - Target-Based Screening

Should the initial screenings indicate promising activity, a more focused, target-based approach is warranted. Given the prevalence of isoxazoles as enzyme inhibitors and receptor ligands, exploring these interactions is a logical progression.[3][15][16]

Rationale for Target-Based Screening

Identifying a specific molecular target can:

  • Elucidate the mechanism of action of the compound.

  • Enable structure-activity relationship (SAR) studies for lead optimization.[16][17]

  • Provide a stronger basis for further preclinical development.

Example Target: Cyclooxygenase (COX) Enzyme Inhibition

Many isoxazole-containing compounds are known to be inhibitors of COX enzymes, which are involved in inflammation.[3][18] An in vitro COX inhibition assay can assess the anti-inflammatory potential of this compound.[18]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Reaction & Detection cluster_analysis Analysis A Purified Enzyme (e.g., COX-2) D Incubate Enzyme with Compound A->D B Substrate (e.g., Arachidonic Acid) E Initiate Reaction with Substrate B->E C Test Compound Serial Dilutions C->D D->E F Measure Product Formation E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: COX Inhibition Assay

This can be performed using commercially available kits that measure the peroxidase activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations.

  • Arachidonic acid (substrate).

  • Colorimetric substrate (e.g., TMPD).

  • This compound stock solution.

  • Positive control (e.g., Celecoxib for COX-2).

Procedure:

  • Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of this compound.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Add the colorimetric substrate and measure the change in absorbance over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[18]

Data Presentation: Enzyme Inhibition
EnzymeCompoundIC50 (µM)
COX-1This compoundHypothetical Value
COX-2This compoundHypothetical Value
COX-2Celecoxib (Positive Control)Expected Value

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach for the preliminary biological screening of this compound. The proposed workflow, beginning with broad cytotoxicity assessment, followed by antimicrobial screening, and culminating in a specific target-based assay, provides a robust framework for elucidating the compound's potential therapeutic value. The data generated from these initial studies will be instrumental in making informed decisions about the future direction of this NCE, whether it be optimization for enhanced potency, further mechanistic studies, or discontinuation due to unfavorable properties. The versatility of the isoxazole scaffold suggests that this compound could possess interesting biological activities, and this structured screening cascade is the first step in unlocking that potential.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Google Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Google Scholar.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cytotoxicity Assays. (n.d.). Life Science Applications.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). Nature.
  • Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. (2024, November 2). PubMed.
  • Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. (2019, June 30). IJPPR.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers.
  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (n.d.). World News of Natural Sciences.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021, September 8). PubMed.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). ACS Publications.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PubMed Central.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (n.d.). PubMed Central.
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PubMed Central.
  • Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. (n.d.). NIH.
  • Synthesis and biological screening of some thienyl and phenyl pyrazoline derivatives as antimalarial agent. (2025, August 6). ResearchGate.

Sources

Elucidating the Putative Mechanism of Action for 3-Neopentylisoxazol-5-amine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical framework for elucidating the putative mechanism of action (MoA) of the novel small molecule, 3-neopentylisoxazol-5-amine. Given the absence of existing literature on this specific compound, this guide establishes a scientifically rigorous, hypothesis-driven approach. Drawing from the well-documented neuropharmacological activities of the 5-aminoisoxazole scaffold, we postulate that this compound is a modulator of central nervous system (CNS) ionotropic receptors. Specifically, we hypothesize a primary activity as a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in excitatory neurotransmission. This guide details a multi-tiered experimental cascade, from initial high-throughput screening to in-depth electrophysiological and biochemical assays, designed to rigorously test this hypothesis and identify the molecular target(s). The protocols and strategic rationale provided herein are intended for researchers, scientists, and drug development professionals engaged in early-stage preclinical discovery.

Introduction: The Isoxazole Scaffold and a Mechanistic Hypothesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Of particular interest is the 5-aminoisoxazole core, which is present in molecules known to interact with key neurotransmitter systems.[3] Several isoxazole derivatives have been identified as potent modulators of ionotropic glutamate receptors, such as AMPA receptors, which are critical for synaptic plasticity and are implicated in chronic pain and neurological disorders.[4][5][6] Other isoxazole-containing compounds are known to be antagonists of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[7]

Given this precedent, we propose a primary putative mechanism for this compound as a modulator of CNS ionotropic receptors. The presence of the bulky, lipophilic neopentyl group at the 3-position may confer specificity and enhanced potency compared to other derivatives. Our primary hypothesis is that This compound acts as a negative allosteric modulator (NAM) of AMPA receptors. This action would reduce excessive postsynaptic excitatory currents without fully blocking physiological transmission, a mechanism with therapeutic potential for conditions characterized by excitotoxicity, such as epilepsy or neuropathic pain.[8]

This guide outlines the logical progression of experiments required to validate or refute this hypothesis and to comprehensively characterize the compound's MoA.

A Phased Approach to Mechanism of Action Elucidation

The investigation into the MoA of a novel compound necessitates a systematic and multi-faceted approach.[9] We propose a three-phased experimental workflow, beginning with broad screening and progressively focusing on the specific molecular interactions.

MOA_Workflow cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Hypothesis Validation & Target Engagement cluster_2 Phase 3: Pathway Analysis & In Vivo Confirmation P1_Screen High-Throughput Phenotypic & Receptor Binding Screens P2_Assays In Vitro Functional Assays (Electrophysiology, Ca2+ Flux) P1_Screen->P2_Assays Identifies primary target(s) P2_Biochem Biochemical Assays (Affinity Chromatography, DARTS) P2_Assays->P2_Biochem Confirms direct binding P3_Cell Cell-Based Pathway Analysis (Western Blot, Reporter Assays) P2_Assays->P3_Cell Elucidates downstream signaling P3_Vivo In Vivo Models (Disease-Relevant Animal Models) P3_Cell->P3_Vivo Translates to physiological effect

Caption: Phased experimental workflow for MoA elucidation.

Phase 1: Initial Target Identification and Validation

The initial phase aims to broadly screen for biological targets to either support our primary hypothesis or reveal alternative mechanisms.

High-Throughput Receptor Binding Assays

A broad panel of radioligand binding assays should be conducted to assess the affinity of this compound for a wide range of CNS receptors and channels.[10] This provides an unbiased view of potential interactions.

Table 1: Representative Primary Binding Screen Panel

Target ClassSpecific Receptors/TransportersRationale
Glutamate Receptors AMPA (GluA1-4), NMDA, Kainate, mGluRsPrimary hypothesis targets.[11]
GABA Receptors GABA-A (various subunits), GABA-BCommon target for isoxazole derivatives.[7][12]
Dopamine Receptors D1, D2, D3, D4, D5Potential off-target effects.
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT3, etc.Potential off-target effects.
Adrenergic Receptors Alpha1, Alpha2, Beta1, Beta2Potential off-target effects.
Ion Channels Na+, K+, Ca2+ voltage-gated channelsBroad screening for neuroactivity.

Protocol 1: Radioligand Binding Assay

  • Preparation: Utilize commercially available membrane preparations from cells expressing the target receptor of interest.

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]AMPA for AMPA receptors) and varying concentrations of this compound.

  • Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Phase 2: Hypothesis Validation and Target Engagement

Should Phase 1 results indicate interaction with AMPA receptors, this phase will focus on validating this interaction and determining the functional consequences.

Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels.[5][6] This technique will be used to determine if this compound modulates AMPA receptor currents.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use HEK293 cells stably expressing specific AMPA receptor subunits (e.g., homomeric GluA2 or heteromeric GluA1/2).

  • Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a membrane potential of -60 mV.

  • Agonist Application: Apply a saturating concentration of glutamate (or AMPA) to elicit a maximal inward current.

  • Compound Application: Co-apply glutamate with varying concentrations of this compound.

  • Data Acquisition: Record changes in current amplitude, deactivation kinetics, and desensitization rates.[8]

  • Analysis: A reduction in the peak current amplitude in the presence of the compound, without a rightward shift in the glutamate concentration-response curve, would be indicative of negative allosteric modulation.

AMPA_Modulation cluster_0 Proposed Mechanism at AMPA Receptor Glutamate Glutamate (Agonist) AMPAR Extracellular Domain Ligand Binding Domain Transmembrane Domain (Pore) Allosteric Site Glutamate->AMPAR:f1 Binds Compound This compound (NAM) Compound->AMPAR:f3 Binds Ion_Flow Na+ Influx (Depolarization) AMPAR:f2->Ion_Flow Opens Channel Reduced_Flow Reduced Na+ Influx (Less Depolarization) AMPAR:f2->Reduced_Flow Conformational change reduces opening probability Neuron Postsynaptic Neuron

Caption: Putative negative allosteric modulation of an AMPA receptor.

Direct Target Engagement Confirmation

To confirm that this compound directly binds to its putative target protein within a complex biological mixture, several methods can be employed.[13][14]

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare native protein lysates from a relevant cell line or brain tissue.

  • Compound Incubation: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., thermolysin or pronase). A compound binding to its target protein will often confer a degree of protection from digestion.

  • Analysis: Separate the digested proteins by SDS-PAGE and visualize with Coomassie staining or perform Western blotting for the putative target (e.g., GluA2 subunit of AMPA receptor).

  • Interpretation: A dose-dependent increase in the abundance of the full-length target protein in the compound-treated samples compared to the vehicle control indicates direct binding.

Phase 3: Cellular Pathway Analysis and In Vivo Confirmation

This final phase aims to understand the downstream consequences of target engagement in a cellular context and confirm efficacy in a relevant animal model.

Downstream Signaling Analysis

Modulation of AMPA receptors should lead to changes in downstream signaling pathways related to synaptic plasticity and cellular excitability.

  • Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2 AM) in primary neuronal cultures to measure changes in intracellular calcium influx following glutamate stimulation in the presence and absence of the compound. A NAM should reduce the glutamate-evoked calcium transient.

  • Western Blot Analysis: Probe for phosphorylation status of key signaling proteins downstream of AMPA receptor activation, such as CaMKII and CREB. A reduction in phosphorylation would be expected.

In Vivo Model Selection

Based on the confirmed in vitro MoA, an appropriate in vivo model can be selected. If the compound is confirmed as an AMPA receptor NAM, models of epilepsy (e.g., pentylenetetrazol-induced seizures) or neuropathic pain (e.g., chronic constriction injury model) would be appropriate to test for therapeutic efficacy.

Conclusion and Future Directions

This guide presents a logical and technically robust strategy for the elucidation of the putative mechanism of action of this compound. By postulating a clear, testable hypothesis based on the known pharmacology of the isoxazole scaffold, we can efficiently direct research efforts. The proposed phased approach, from broad screening to specific functional assays and in vivo testing, ensures a comprehensive characterization. Successful validation of the primary hypothesis would position this compound as a promising lead compound for the development of novel therapeutics for neurological disorders characterized by glutamatergic hyperexcitability. Should the initial screens point towards a different target, the principles of this phased workflow can be readily adapted to investigate the alternative mechanism of action.

References

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. The Hebrew University of Jerusalem. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar. Available at: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed. Available at: [Link]

  • (PDF) Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. ResearchGate. Available at: [Link]

  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. Available at: [Link]

  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. Available at: [Link]

  • 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. ResearchGate. Available at: [Link]

  • Mechanism for neurotransmitter-receptor matching. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

Sources

Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel 3-Neopentylisoxazol-5-amine Derivatives

In the landscape of modern drug discovery, the isoxazole ring is a privileged scaffold, a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role as a cornerstone in medicinal chemistry. Specifically, the 3,5-disubstituted isoxazole framework serves as the core of various therapeutic agents.[3][4][5][6] The introduction of an amine at the C5 position further enhances the molecule's utility, providing a crucial vector for interaction with biological targets and a versatile handle for further chemical elaboration.[7][8]

This guide focuses on the synthesis of a novel subclass: This compound derivatives . The incorporation of the neopentyl group—a sterically demanding, highly branched alkyl substituent—is a deliberate design choice.[9][10] Its significant steric bulk can impart unique conformational constraints, enhance metabolic stability by shielding adjacent functional groups, and improve lipophilicity, all of which are critical parameters in tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.[11][12]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of a robust synthetic strategy for these target compounds. We will delve into the mechanistic rationale behind the chosen pathway, present a detailed, reproducible experimental protocol, and discuss the critical parameters that ensure success.

Part 1: Strategic Design and Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule. Our retrosynthetic analysis of this compound identifies the most robust and convergent approach for its construction.

The primary disconnection strategy targets the isoxazole ring itself, breaking it down into simpler, readily available precursors. The most reliable and widely adopted method for constructing the 5-aminoisoxazole system involves the condensation of a β-ketonitrile with hydroxylamine.[13] This approach is particularly advantageous as it forms the heterocyclic core and installs the required C5-amine functionality in a single, efficient step.

This leads to the following retrosynthetic plan:

G Target This compound Disconnect1 C-N and C-O Ring Bonds (Condensation/Cyclization) Target->Disconnect1 Precursors Hydroxylamine (NH2OH) + 4,4-Dimethyl-3-oxopentanenitrile (Neopentyl β-Ketonitrile) Disconnect1->Precursors Disconnect2 C-C Bond Formation (Acylation of Acetonitrile) Precursors->Disconnect2 StartingMaterials Pivaloyl Chloride + Acetonitrile Disconnect2->StartingMaterials G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Isoxazole Formation Acetonitrile Acetonitrile Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile Acetonitrile->Ketonitrile PivaloylCl Pivaloyl Chloride PivaloylCl->Ketonitrile label_step1 1) NaH, THF 2) Pivaloyl Chloride Hydroxylamine Hydroxylamine HCl Ketonitrile->Hydroxylamine Target This compound Hydroxylamine->Target label_step2 NaOAc, EtOH Reflux

References

An In-Depth Technical Guide to the Early ADMET Profile of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive strategy for establishing the early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel chemical entity, 3-neopentylisoxazol-5-amine. As a potential lead candidate, a thorough and early understanding of its pharmacokinetic and safety properties is paramount to de-risking its progression in a drug discovery pipeline. This document eschews a rigid template, instead presenting a bespoke, logic-driven cascade of assays designed to build a holistic profile of the molecule. The experimental choices are explained from a mechanistic standpoint, providing a self-validating framework for researchers, scientists, and drug development professionals.

Foundational Physicochemical Characterization: The Basis of Bioavailability

Before investigating complex biological interactions, we must first understand the fundamental physicochemical properties of this compound. These parameters—solubility, lipophilicity, and ionization state—govern its behavior in the physiological environment and provide the first clues to its potential for absorption and distribution. The isoxazole core, a common motif in medicinal chemistry, is paired with a bulky, lipophilic neopentyl group and a basic 5-amino group, creating a molecule with distinct characteristics that must be quantified.[1][2]

Predicted Physicochemical Properties

A preliminary in silico analysis provides a hypothesis-driven starting point for experimental work.

PropertyPredicted Value/RangeRationale & Implication
Molecular Weight 156.22 g/mol Well within "Rule of Five" limits, favoring good absorption and distribution.
pKa (basic) 3.5 - 4.5The 5-amino group is predicted to be a weak base. The compound will be partially protonated at physiological pH, potentially aiding solubility but impacting membrane permeability.
logP 1.8 - 2.5The neopentyl group contributes to lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability.
Aqueous Solubility Low to ModerateThe crystalline nature of the scaffold and the lipophilic substituent may limit solubility. The basic amine offers a handle for salt formation to improve this property.
Experimental Workflow: Physicochemical Assessment

cluster_0 Physicochemical Profiling start Synthesized Compound: This compound solubility Kinetic & Thermodynamic Solubility Assay start->solubility pka pKa Determination (Potentiometric or UV-metric) start->pka logd LogD7.4 Measurement (Shake-Flask or HPLC) start->logd data Compile Physicochemical Data Sheet solubility->data pka->data logd->data

Caption: Workflow for foundational physicochemical characterization.

Protocol 1: Kinetic and Thermodynamic Aqueous Solubility
  • Causality: Differentiating between kinetic (relevant to rapid dissolution, e.g., oral dosing) and thermodynamic (true equilibrium) solubility is critical. A large disparity can indicate precipitation risk in vivo.

  • Methodology (Kinetic):

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add 2 µL of the stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

    • Shake for 2 hours at room temperature.

    • Filter the samples through a 0.45 µm filter plate to remove precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate via LC-MS/MS against a standard curve.

  • Methodology (Thermodynamic):

    • Add an excess of solid compound to PBS, pH 7.4.

    • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

    • Filter the sample to remove undissolved solid.

    • Quantify the concentration via LC-MS/MS.

  • Self-Validation: The inclusion of well-characterized high and low solubility standards (e.g., Diclofenac, Propranolol) in each run validates assay performance.

Absorption & Permeability: Crossing the Barrier

For oral administration, a drug must effectively permeate the intestinal epithelium. We employ a tiered approach, starting with a high-throughput, non-cellular assay before moving to a more biologically complex model.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality: PAMPA isolates passive diffusion, providing a clean, rapid measure of a molecule's intrinsic ability to cross a lipid barrier. It is an excellent first screen to flag compounds with fundamental permeability issues.

  • Methodology:

    • A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The donor wells are filled with a solution of the test compound in PBS at pH 7.4.

    • The filter plate is placed into a 96-well acceptor plate containing fresh PBS.

    • The "sandwich" is incubated for 4-16 hours.

    • The concentration of the compound in both donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.

    • The effective permeability (Pe) is calculated.

  • Data Interpretation:

    • High Permeability: Pe > 10 x 10⁻⁶ cm/s

    • Low Permeability: Pe < 1 x 10⁻⁶ cm/s

Protocol 3: Caco-2 Bidirectional Permeability Assay
  • Causality: Unlike PAMPA, the Caco-2 cell monolayer model, derived from human colon adenocarcinoma cells, expresses clinically relevant transporter proteins (e.g., P-glycoprotein, P-gp). This assay can identify if the compound is a substrate of active efflux, a common cause of poor oral bioavailability.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a differentiated monolayer is formed.

    • A-to-B Assessment (Apical to Basolateral): Add the compound to the apical (upper) chamber. Sample from the basolateral (lower) chamber over 2 hours.

    • B-to-A Assessment (Basolateral to Apical): Add the compound to the basolateral chamber. Sample from the apical chamber over 2 hours.

    • Quantify compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Data Interpretation & Self-Validation:

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

    • ER > 2 suggests the compound is a substrate for active efflux.

    • The assay is validated by running known P-gp substrates (e.g., Digoxin) and non-substrates (e.g., Metoprolol). A high ER for Digoxin confirms the monolayer's functionality.

Metabolic Stability: Predicting In Vivo Clearance

Metabolism is the body's primary mechanism for clearing foreign compounds. An ideal drug candidate should have sufficient metabolic stability to achieve a therapeutic concentration with a reasonable dosing regimen. The structure of this compound presents several potential metabolic soft spots: the isoxazole ring (prone to ring-opening), the neopentyl group (sterically hindered but potentially subject to hydroxylation), and the primary amine (a site for conjugation).[3]

Experimental Workflow: Metabolic Stability Assessment

cluster_1 Metabolic Stability Profiling start Test Compound hlm Human Liver Microsomes (Phase I - CYPs) start->hlm heps Cryopreserved Hepatocytes (Phase I & II) start->heps hlm_result Calculate t1/2, CLint (Phase I) hlm->hlm_result heps_result Calculate t1/2, CLint (Phase I & II) heps->heps_result compare Compare HLM vs. Hepatocyte Data to Assess Phase II Role hlm_result->compare heps_result->compare

Caption: Tiered workflow for assessing metabolic stability.

Protocol 4: Human Liver Microsomal (HLM) Stability Assay
  • Causality: HLMs are vesicles of the endoplasmic reticulum containing the majority of the Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. This assay provides a direct measure of susceptibility to CYP-mediated clearance.[4]

  • Methodology:

    • Pre-incubate HLM (0.5 mg/mL protein) with the test compound (1 µM) in a phosphate buffer at 37°C.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is quenched by adding ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated from the half-life and assay parameters.

    • High Stability: t½ > 60 min

    • Low Stability: t½ < 15 min

Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition

Beyond being metabolized by CYPs, a drug candidate could also inhibit these enzymes, leading to dangerous DDIs if co-administered with other drugs. The isoxazole scaffold has been associated with CYP inhibition in some contexts.[5][6] Therefore, early screening for CYP inhibition is a critical safety assessment.

Protocol 5: Cytochrome P450 Inhibition Assay
  • Causality: This assay determines if this compound can competitively or non-competitively block the active sites of the major drug-metabolizing CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).

  • Methodology:

    • Use a multi-well plate format, with each well containing HLMs, a specific fluorescent probe substrate for a single CYP isoform, and the NADPH-regenerating system.

    • Add the test compound across a range of concentrations (e.g., 0.01 to 100 µM).

    • Incubate the plate at 37°C. The CYP enzymes will metabolize the probe, generating a fluorescent product.

    • After a set time, stop the reaction and measure the fluorescence intensity.

    • A reduction in fluorescence compared to the vehicle control indicates inhibition.

  • Data Interpretation:

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

    • Potent Inhibitor: IC₅₀ < 1 µM

    • Weak/No Inhibitor: IC₅₀ > 10 µM

Early Safety & Toxicity Assessment

Identifying potential liabilities such as cardiotoxicity and genotoxicity at the earliest stage is crucial for project viability.

Toxicity Assessment Workflow

cluster_2 Early Toxicity Profiling start Test Compound herg hERG Channel Assay (Automated Patch Clamp) start->herg ames Bacterial Reverse Mutation (Ames) Test (±S9) start->ames cyto General Cytotoxicity (HepG2 MTT Assay) start->cyto herg_risk Cardiotoxicity Risk? herg->herg_risk ames_risk Genotoxicity Risk? ames->ames_risk cyto_risk Cytotoxicity Risk? cyto->cyto_risk

Caption: Parallel workflow for critical early toxicity screens.

Protocol 6: hERG Inhibition Assay
  • Causality: Blockade of the hERG potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[7][8][9][10] This is a mandatory safety check.

  • Methodology (Automated Patch Clamp):

    • Use a cell line stably expressing the hERG channel (e.g., HEK293).

    • An automated platform performs whole-cell patch-clamp recordings.

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations.

    • The effect on the hERG tail current is measured.

  • Data Interpretation:

    • An IC₅₀ value is determined.

    • High Risk: IC₅₀ < 1 µM

    • Moderate Risk: 1 µM < IC₅₀ < 10 µM

    • Low Risk: IC₅₀ > 30 µM

Protocol 7: Bacterial Reverse Mutation (Ames) Test
  • Causality: The Ames test is a well-established method for identifying compounds that can cause genetic mutations, a strong indicator of carcinogenic potential.[11][12][13]

  • Methodology:

    • Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot grow without it) due to specific mutations.[11][12]

    • Expose the bacteria to the test compound on a histidine-limited agar plate.

    • Conduct parallel experiments with and without the addition of a liver S9 fraction. The S9 fraction contains metabolic enzymes and is crucial for identifying pro-mutagens—compounds that become mutagenic only after metabolic activation.[12][14]

    • Incubate the plates for 48-72 hours.

  • Data Interpretation:

    • Mutagenic compounds will cause reverse mutations, allowing the bacteria to synthesize histidine and form visible colonies.

    • A positive result is a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.

Summary and Integrated Strategy

The data generated from this comprehensive suite of in vitro assays will form the early ADMET profile of this compound.

Integrated Data Summary Table
ADMET ParameterAssayKey OutputDesirable Profile
Solubility Kinetic & Thermodynamicµg/mL> 50 µg/mL
Permeability Caco-2 BidirectionalPapp (A-B), Efflux RatioPapp > 10 x 10⁻⁶ cm/s, ER < 2
Metabolic Stability Human Liver Microsomest½ (min), CLintt½ > 30 min
DDI Potential CYP Inhibition PanelIC₅₀ (µM)> 10 µM for all isoforms
Cardiotoxicity hERG InhibitionIC₅₀ (µM)> 30 µM
Genotoxicity Ames Test (±S9)Fold-increase over controlNegative (no significant increase)

This structured, hypothesis-driven approach ensures that critical questions about the drug-like properties of this compound are answered efficiently. The results will provide a clear " go/no-go " decision point and, if necessary, guide the next cycle of medicinal chemistry optimization to mitigate any identified liabilities before committing to more resource-intensive in vivo studies.

References

  • Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Construction of an integrated database for hERG blocking small molecules. (2018). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. (2022). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

  • Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. (2022). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

  • Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. (2021). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). PubMed. Retrieved January 6, 2026, from [Link]

  • Modulation of hERG potassium channels by a novel small molecule activator. (2017). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 6, 2026, from [Link]

  • Ames test. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Effects of synthetic isoxazole derivatives on apoptosis of K562 cells. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Differential effects of hepatic cirrhosis on the plasma protein binding of drugs. (1984). PubMed. Retrieved January 6, 2026, from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Mutagenicity. (n.d.). Cambridge MedChem Consulting. Retrieved January 6, 2026, from [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt. (2021). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C. (2011). PubMed. Retrieved January 6, 2026, from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. (2012). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. (2023). History of Medicine. Retrieved January 6, 2026, from [Link]

  • Ames test ( Technique to determine mutagenic potential). (2020). YouTube. Retrieved January 6, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers. Retrieved January 6, 2026, from [Link]

  • DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2021). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Ames Test II Detection of possible mutagens II Experiment to check mutations using Ames Test. (2022). YouTube. Retrieved January 6, 2026, from [Link]

  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2021). bioRxiv. Retrieved January 6, 2026, from [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. (2005). PubMed. Retrieved January 6, 2026, from [Link]

  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2021). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][7][8][15]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. (2006). PubMed. Retrieved January 6, 2026, from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2016). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • 5-neopentyl-3-isoxazolol. (n.d.). ChemSynthesis. Retrieved January 6, 2026, from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery. Retrieved January 6, 2026, from [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2006). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

Sources

Whitepaper: A Technical Guide to the Solubility and Stability Assessment of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2][3] The successful development of any new chemical entity (NCE) hinges on a thorough understanding of its fundamental physicochemical properties, primarily aqueous solubility and chemical stability. These attributes are critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 3-neopentylisoxazol-5-amine, a representative isoxazole-containing NCE. We present field-proven, step-by-step protocols for determining kinetic and thermodynamic solubility in standard and biorelevant media, alongside a complete workflow for conducting forced degradation studies as mandated by the International Council for Harmonisation (ICH). The causality behind experimental choices, the establishment of a validated stability-indicating analytical method, and the elucidation of potential degradation pathways are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical and early-phase development of heterocyclic compounds.

Introduction: The Critical Role of Early-Stage Profiling

The journey of a new chemical entity from discovery to a marketable drug product is fraught with challenges, many of which can be predicted and mitigated by a robust, early-stage characterization program. Among the most critical quality attributes (CQAs) to define are aqueous solubility and intrinsic stability.[4] Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise product safety, efficacy, and shelf-life.[5]

The subject of this guide, this compound, features a 5-aminoisoxazole ring. While the isoxazole ring is generally considered a stable aromatic system, its reactivity can be significantly influenced by its substitution pattern.[6] The presence of an amino group at the 5-position may increase its susceptibility to hydrolysis, particularly under acidic or basic conditions. Studies on related isoxazole-containing drugs have shown that the N-O bond is often the point of initial cleavage, leading to ring-opening.[6][7][8] Therefore, a proactive and systematic investigation into the solubility and stability profile of this molecule is not just a regulatory requirement but a scientific necessity to de-risk its development pathway.

This guide is structured to provide a logical workflow, beginning with the fundamental assessment of solubility and progressing to a comprehensive stability evaluation under stress conditions, all underpinned by a robust, specifically developed analytical method.

Solubility Assessment: From High-Throughput Screening to Biorelevant Insights

Aqueous solubility dictates the maximum concentration of a drug that can be achieved in the gastrointestinal tract, directly impacting its absorption. We will explore two key types of solubility: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is the gold standard for later development stages.[4][9]

Kinetic Solubility Assessment (Nephelometric Method)

This high-throughput assay provides a rapid estimation of a compound's apparent solubility by measuring light scattering from precipitated particles after adding a concentrated DMSO stock solution to an aqueous buffer.[4][10][11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[10][12]

  • Plate Setup: Into a clear 96-well microplate, dispense 5 µL of the DMSO stock solution into the top wells of a column.

  • Serial Dilution: Perform a serial 2-fold dilution by transferring 100 µL of phosphate-buffered saline (PBS, pH 7.4) to all wells except the top row. Then, transfer 100 µL from the top wells down the column, mixing at each step.

  • Incubation: Add 95 µL of PBS (pH 7.4) to the top wells to bring the final volume to 100 µL in all wells. The final DMSO concentration should be consistent across the plate (e.g., 2%).[11] Incubate the plate at room temperature (approx. 25°C) for 2 hours with gentle shaking.[9][10]

  • Measurement: Read the plate using a nephelometer to measure light scattering. The lowest concentration at which a significant increase in scattering is observed above background is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assessment (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility.[13][14][15] It involves agitating an excess of the solid compound in a specific medium until equilibrium is achieved.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API Weigh Excess API Combine Combine API and Media in Triplicate API->Combine Media Prepare Aqueous Media (pH 1.2, 4.5, 6.8, FaSSIF, FeSSIF) Media->Combine Equilibrate Equilibrate for 24-48h (37°C, Constant Agitation) Combine->Equilibrate Check Verify Solid Excess Remains Equilibrate->Check Separate Separate Solid/Liquid (Centrifugation/Filtration) Check->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify by HPLC-UV Dilute->Quantify Result Calculate Solubility (mg/mL) Quantify->Result

  • Media Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per ICH guidelines.[16][17] Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to mimic physiological conditions.[18][19][20]

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing each of the prepared media. An excess is confirmed visually by the presence of undissolved solid throughout the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37°C ± 1°C for at least 24 hours to ensure equilibrium is reached.[13][15]

  • Phase Separation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved solids. The first few drops should be discarded to prevent drug adsorption to the filter.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (detailed in Section 3).

  • pH Verification: Measure the final pH of the suspension to ensure it has not shifted significantly during the experiment.[13]

Anticipated Solubility Data

The following table presents a hypothetical but realistic solubility profile for an ionizable amine compound like this compound.

MediumpHAnticipated Solubility (µg/mL)Comments
0.1 N HCl1.2> 1000High solubility expected due to protonation of the amine.
Acetate Buffer4.5450Moderate solubility as pH approaches the pKa of the amine.
Phosphate Buffer6.885Lower solubility as the compound is primarily in its neutral form.
FaSSIF6.5120Solubility may be enhanced by the micellar solubilization from bile salts.[18][21]
FeSSIF5.8250Higher concentration of bile salts and lipids typically increases solubility.[18][21]

Stability Testing and Forced Degradation

Stability testing is a regulatory requirement designed to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[22][23][24] Forced degradation, or stress testing, is a critical component of this process. It involves intentionally degrading the sample under more severe conditions than those used for accelerated stability studies.[25][26][27][28] The objectives are threefold:

  • To identify likely degradation products and establish degradation pathways.[26][27]

  • To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants. This is known as a "stability-indicating" method.[29][30][31][32]

  • To facilitate the development of more stable formulations and determine appropriate storage conditions.[26][33]

Development of a Stability-Indicating HPLC Method

The cornerstone of any stability study is a robust analytical method that can accurately quantify the parent compound and separate it from all process impurities and degradation products.[29][34] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for small molecules.[29][30]

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it provides good retention for a wide range of molecules.

  • Mobile Phase Scouting:

    • Aqueous (A): 0.1% Formic Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure elution of both the parent compound and any potential degradants, which may have significantly different polarities. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Wavelength Selection: Use a Photodiode Array (PDA) detector to scan the UV spectrum of this compound. Select a wavelength for quantification that provides a good response for the parent drug (e.g., λmax).

  • Method Optimization: Inject stressed samples (from the forced degradation studies) and adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in both unstressed and stressed samples to ensure no degradants are co-eluting.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should be conducted on a single batch of the drug substance.[22] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[25][28] Over-stressing the molecule can lead to secondary degradation products not relevant to real-world stability.

G cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyze Analyze by Stability- Indicating HPLC-UV Acid->Analyze Base Base Hydrolysis (0.1 M NaOH, RT) Base->Analyze Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analyze Thermal Thermal (80°C, Solid State) Thermal->Analyze Photo Photolytic (ICH Q1B Light Box) Photo->Analyze Identify Identify Degradants (LC-MS/MS) Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway API_Sample This compound (Single Batch) API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Thermal API_Sample->Photo

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C.[28] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature.[28] The 5-aminoisoxazole ring is anticipated to be more labile under basic conditions.[6][7] Sample and neutralize at earlier time points (e.g., 0.5, 1, 2, 4 hours).

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Sample at various time points and quench any remaining peroxide if necessary before analysis.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in a calibrated oven. Sample at set intervals, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose both solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[5][35] A dark control sample should be stored under the same conditions but protected from light.

Data Interpretation and Pathway Elucidation

The results from the HPLC analysis of stressed samples should be compiled to create a comprehensive degradation profile.

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsMass Balance (%)
0.1 M HCl, 60°C24 hr91.28.8299.5
0.1 M NaOH, RT2 hr85.514.51 (Major)99.1
3% H₂O₂, RT8 hr94.85.21100.2
Thermal (80°C)7 days99.10.90100.1
Photolytic (ICH)7 days98.51.5199.8

Mass Balance: This is a critical calculation. The sum of the assay value of the parent drug and the areas of all degradation products should ideally be between 98-102% of the initial concentration, indicating that all degradants are being detected.

Pathway Elucidation: For significant degradants, particularly the major product from base hydrolysis, structure elucidation is necessary. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Based on the known chemistry of isoxazoles, a likely degradation pathway under basic conditions involves nucleophilic attack at the C5 position, leading to N-O bond cleavage and ring-opening to form a cyano-ketone intermediate.[6][7]

G Parent This compound (Parent Drug) Intermediate Cyano-ketone Intermediate Parent->Intermediate OH⁻ (Base Hydrolysis) Product Final Hydrolysis Product Intermediate->Product Further Hydrolysis

Conclusion and Forward Look

This technical guide has outlined a systematic, industry-standard approach to characterizing the solubility and stability of this compound. By executing the detailed protocols for kinetic, thermodynamic, and biorelevant solubility, development teams can build a robust data package to predict in vivo dissolution behavior. The parallel execution of forced degradation studies, guided by ICH principles, is paramount. It not only establishes the intrinsic stability of the molecule but is the only way to develop and validate a truly specific, stability-indicating analytical method—a non-negotiable requirement for all subsequent stages of drug development, including formulation, manufacturing, and long-term stability programs. The insights gained from this comprehensive profiling are foundational for making informed decisions, mitigating risks, and ultimately accelerating the journey of promising isoxazole-based candidates to the clinic.

References

Methodological & Application

The Versatile Intermediate: Application and Protocols for 3-Neopentylisoxazol-5-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold remains a cornerstone for the development of novel molecular entities.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role as a privileged structure in drug discovery.[2][3] This guide focuses on a specific, yet highly versatile building block: 3-neopentylisoxazol-5-amine . While direct literature on this compound is sparse, its structural motifs suggest a rich and predictable reactivity profile, making it a valuable intermediate for creating diverse compound libraries.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven insights into the synthesis and application of this compound. The protocols described herein are built upon established principles of isoxazole chemistry and the well-documented reactivity of analogous 3-alkyl-5-aminoisoxazoles. Every protocol is designed as a self-validating system, with clear causality behind experimental choices to ensure both technical accuracy and practical utility.

I. Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be logically approached through the cyclization of a β-ketonitrile with hydroxylamine. This method is a robust and widely used strategy for the preparation of 5-aminoisoxazoles.[4] The key to this synthesis is the regioselective attack of hydroxylamine on the nitrile carbon of the β-ketonitrile precursor, followed by cyclization and dehydration.

A plausible and efficient route begins with the synthesis of the requisite β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile . This precursor can be synthesized from commercially available starting materials such as methyl pivalate and acetonitrile.[2]

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Cyclization to this compound Methyl_pivalate Methyl pivalate NaH NaH, 1,4-dioxane Methyl_pivalate->NaH Acetonitrile Acetonitrile Acetonitrile->NaH 4,4-dimethyl-3-oxopentanenitrile 4,4-dimethyl-3-oxopentanenitrile NaH->4,4-dimethyl-3-oxopentanenitrile Claisen Condensation Hydroxylamine Hydroxylamine sulfate, NaOH(aq) then HCl(aq) 4,4-dimethyl-3-oxopentanenitrile->Hydroxylamine This compound This compound Hydroxylamine->this compound Cyclization

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 4,4-dimethyl-3-oxopentanenitrile

This protocol is adapted from established methods for the synthesis of analogous β-ketonitriles.[2]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,4-dioxane

  • Acetonitrile

  • Methyl pivalate

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous 1,4-dioxane, slowly add acetonitrile (1.2 eq.) dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Slowly add methyl pivalate (1.0 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify the aqueous mixture to pH 4-5 with concentrated HCl.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from hexanes to yield pure 4,4-dimethyl-3-oxopentanenitrile.

Protocol 2: Synthesis of this compound

This protocol is based on the synthesis of 3-amino-5-tert-butylisoxazole from the corresponding β-ketonitrile.[4]

Materials:

  • 4,4-dimethyl-3-oxopentanenitrile

  • Hydroxylamine sulfate

  • Sodium hydroxide (NaOH), 96%

  • Hydrochloric acid (HCl), 36% aqueous solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq.) and NaOH (1.25 eq.) in water, add hydroxylamine sulfate (1.1 eq.).

  • Adjust the pH of the mixture to approximately 8.2 with a 5% aqueous NaOH solution.

  • Heat the mixture to 100°C over 30 minutes and maintain this temperature for 1 hour.

  • Add 36% aqueous HCl (0.9 eq.) to the reaction mixture and heat at 100°C for an additional 15 minutes.

  • Cool the reaction mixture and adjust the pH to 11 with a 30% aqueous NaOH solution.

  • Extract the product with CHCl₃ (3 x volumes).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

II. Applications of this compound as a Synthetic Intermediate

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, making it an excellent starting point for the synthesis of more complex molecules. Key reactions include N-acylation, N-sulfonylation, and condensation reactions to form fused heterocyclic systems.

Application 1: N-Acylation for the Synthesis of Amide Derivatives

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. These amides are common structural motifs in many biologically active compounds.

N-Acylation This compound This compound Acyl_Chloride R-COCl, Base This compound->Acyl_Chloride N-Acylated_Product N-(3-Neopentylisoxazol-5-yl)amide Acyl_Chloride->N-Acylated_Product N-Acylation

Caption: General scheme for the N-acylation of this compound.

Protocol 3: N-Acylation with an Acyl Chloride

This is a general protocol for the N-acylation of an amino group.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.

  • Add pyridine or TEA (1.2 eq.) to the solution and cool to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative N-Acylation Products

Starting MaterialAcylating AgentExpected Product
This compoundAcetyl chlorideN-(3-Neopentylisoxazol-5-yl)acetamide
This compoundBenzoyl chlorideN-(3-Neopentylisoxazol-5-yl)benzamide
This compoundCyclopropanecarbonyl chlorideN-(3-Neopentylisoxazol-5-yl)cyclopropanecarboxamide
Application 2: N-Sulfonylation for the Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties. The amino group of this compound can be reacted with sulfonyl chlorides to furnish the corresponding sulfonamides.

N-Sulfonylation This compound This compound Sulfonyl_Chloride R-SO₂Cl, Pyridine This compound->Sulfonyl_Chloride N-Sulfonylated_Product N-(3-Neopentylisoxazol-5-yl)sulfonamide Sulfonyl_Chloride->N-Sulfonylated_Product N-Sulfonylation

Caption: General scheme for the N-sulfonylation of this compound.

Protocol 4: N-Sulfonylation with a Sulfonyl Chloride

This protocol is based on the synthesis of analogous N-(isoxazolyl)benzenesulfonamides.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of DCM and pyridine.

  • Cool the solution to 0°C and add the sulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired sulfonamide.

Table 2: Representative N-Sulfonylation Products

Starting MaterialSulfonylating AgentExpected Product
This compoundBenzenesulfonyl chlorideN-(3-Neopentylisoxazol-5-yl)benzenesulfonamide
This compoundp-Toluenesulfonyl chlorideN-(3-Neopentylisoxazol-5-yl)-4-methylbenzenesulfonamide
This compoundMethanesulfonyl chlorideN-(3-Neopentylisoxazol-5-yl)methanesulfonamide
Application 3: Synthesis of Fused Heterocycles - Isoxazolo[5,4-b]pyridines

5-Aminoisoxazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-b]pyridines. These scaffolds are of significant interest in drug discovery. The reaction typically involves the condensation of the 5-aminoisoxazole with a 1,3-dicarbonyl compound or a suitable equivalent.

Fused_Heterocycle_Synthesis This compound This compound 1,3-Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) This compound->1,3-Dicarbonyl Isoxazolopyridine 3-Neopentyl-isoxazolo[5,4-b]pyridine derivative 1,3-Dicarbonyl->Isoxazolopyridine Condensation/Cyclization

Caption: Synthesis of isoxazolo[5,4-b]pyridines from this compound.

Protocol 5: Synthesis of a 3-Neopentylisoxazolo[5,4-b]pyridine Derivative

This protocol is a generalized procedure based on known condensations of 5-aminoisoxazoles with β-dicarbonyl compounds.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or xylene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the 1,3-dicarbonyl compound (1.1 eq.), and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (monitor by TLC).

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 3: Representative Isoxazolo[5,4-b]pyridine Products

Starting Amine1,3-Dicarbonyl CompoundExpected Product
This compoundAcetylacetone4,6-Dimethyl-3-neopentylisoxazolo[5,4-b]pyridine
This compoundEthyl acetoacetate6-Methyl-3-neopentylisoxazolo[5,4-b]pyridin-4(7H)-one
This compoundDiethyl malonate3-Neopentylisoxazolo[5,4-b]pyridine-4,6(5H,7H)-dione

III. Conclusion

This compound, while not extensively documented, represents a synthetic intermediate with significant potential. Its synthesis from readily available precursors is straightforward, and its primary amino group offers a gateway to a wide array of chemical modifications. The protocols detailed in this guide, based on robust and well-established chemical principles, provide a solid foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors. The ability to readily generate diverse amide, sulfonamide, and fused heterocyclic derivatives positions this compound as a valuable tool in the quest for novel bioactive molecules and advanced materials.

References

  • Ueda, S., & Makisumi, Y. (1983). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, 20(4), 649.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Pivaloylacetonitrile | 59997-51-2. ChemicalBook.
  • 4,4-Dimethyl-3-Oxopentanenitrile. Chem-Impex.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. PubMed.
  • 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Application Notes & Protocols: Leveraging 3-Neopentylisoxazol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 3-neopentylisoxazol-5-amine as a versatile scaffold in contemporary drug discovery. This document provides a scientifically grounded framework for exploring its therapeutic potential, from initial hit identification to lead optimization, drawing upon the well-established principles of isoxazole chemistry and its diverse biological activities.

The isoxazole moiety is a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing novel therapeutics across a wide range of diseases, including cancer, inflammatory disorders, infectious diseases, and neurological conditions.[3][5][6] The this compound structure, with its sterically bulky neopentyl group and a reactive primary amine, presents a unique chemical space for library synthesis and the development of highly selective and potent drug candidates.

This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to adapt and innovate in their quest for novel therapeutics.

Part 1: The Isoxazole Scaffold - A Gateway to Diverse Bioactivity

The isoxazole ring is a bioisostere for various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] The inherent stability and synthetic tractability of the isoxazole core have led to its incorporation into a multitude of biologically active molecules.[3][6] Derivatives of the isoxazole scaffold have been shown to exhibit a broad spectrum of activities, including:

  • Anticancer: Targeting key cancer-related proteins such as kinases, DNA repair enzymes (e.g., PARP), and epigenetic readers.[1][6][8]

  • Anti-inflammatory: Modulating inflammatory pathways through the inhibition of enzymes like COX-1/2 and p38 MAP kinase.[2][5][6]

  • Antimicrobial: Exhibiting efficacy against a range of bacterial and fungal pathogens.[9][10][11]

  • Neuroprotective: Showing potential in the treatment of neurodegenerative disorders.[3]

The this compound scaffold offers a strategic starting point for tapping into this vast therapeutic potential. The neopentyl group can provide metabolic stability and occupy hydrophobic pockets in target proteins, while the 5-amino group serves as a versatile handle for derivatization to explore structure-activity relationships (SAR).

Conceptual Drug Discovery Workflow

Below is a conceptual workflow for leveraging this compound in a drug discovery campaign.

G cluster_0 Scaffold-Based Drug Design cluster_1 Lead Optimization Start This compound Scaffold Library Combinatorial Library Synthesis (Amide/Sulfonamide Coupling, etc.) Start->Library Versatile synthetic handle Screening High-Throughput Screening (Biochemical & Cellular Assays) Library->Screening Diverse chemical entities Hit_ID Hit Identification & Validation Screening->Hit_ID Identification of active compounds SAR Structure-Activity Relationship (SAR) & MedChem Optimization Hit_ID->SAR Validated Hits ADMET In Vitro ADMET Profiling (Metabolic Stability, Permeability) SAR->ADMET Improved Potency & Selectivity In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) ADMET->In_Vivo Favorable drug-like properties Candidate Preclinical Candidate Selection In_Vivo->Candidate Proof-of-Concept G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 inhibits

Sources

Application Notes & Protocols: The 3-Neopentylisoxazol-5-amine Scaffold as a Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Moiety in Kinase Inhibition

The isoxazole ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an attractive core for the design of enzyme inhibitors.[1] In the realm of protein kinase inhibitors, the isoxazole moiety has been successfully utilized to develop potent and selective agents against various kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases.[2] Derivatives such as 3,4-diaryl-isoxazoles have demonstrated nanomolar potency against Casein Kinase 1 (CK1), a key player in cellular signaling pathways.[2] Similarly, 3-amino-benzo[d]isoxazoles have been identified as multi-targeted inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR.[3]

This application note focuses on the 3-neopentylisoxazol-5-amine scaffold as a foundational structure for the development of novel kinase inhibitors. The strategic placement of a bulky, lipophilic neopentyl group at the 3-position and a primary amine at the 5-position provides a unique combination of steric and electronic features that can be exploited for achieving high affinity and selectivity for the ATP-binding site of specific kinases. The amine group serves as a crucial handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The this compound Scaffold: A Hypothetical Case Study Targeting Aurora Kinase A

For the purpose of illustrating the utility of this scaffold, we will consider a hypothetical drug discovery program targeting Aurora Kinase A (AURKA), a serine/threonine kinase that plays a pivotal role in mitotic progression. Overexpression of AURKA is common in many human cancers, making it an attractive therapeutic target.

The this compound core can be envisioned to bind in the hinge region of the kinase, a common binding mode for ATP-competitive inhibitors. The 5-amino group can form critical hydrogen bonds with the backbone of the hinge region, while the neopentyl group occupies a nearby hydrophobic pocket. Further derivatization of the 5-amino group allows for the extension of the molecule into other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Proposed Synthesis of the this compound Scaffold and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through a multi-step synthetic sequence. A plausible route is outlined below:

Synthetic Pathway reagent1 Neopentyl Aldehyde intermediate1 Neopentyl Aldoxime reagent1->intermediate1 1. reagent2 Hydroxylamine reagent2->intermediate1 intermediate2 Neopentyl Hydroximoyl Chloride intermediate1->intermediate2 2. reagent3 N-Chlorosuccinimide (NCS) reagent3->intermediate2 intermediate3 3-Neopentyl-5-aminoisoxazole-4-carboxamide intermediate2->intermediate3 3. reagent4 Cyanoacetamide reagent4->intermediate3 product This compound intermediate3->product 4. reagent5 Hofmann Rearrangement (e.g., Br2, NaOH) reagent5->product derivative Amide/Sulfonamide Derivatives product->derivative 5. Derivatization reagent6 R-COCl or R-SO2Cl reagent6->derivative caption Proposed synthetic route to this compound derivatives.

Caption: Proposed synthetic route to this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative Derivative (N-(3-neopentylisoxazol-5-yl)benzamide)

This protocol describes the synthesis of a simple benzamide derivative as a proof-of-concept.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add benzoyl chloride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-(3-neopentylisoxazol-5-yl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (AURKA)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against AURKA using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human AURKA enzyme

  • Peptide substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of kinase assay buffer containing the AURKA enzyme to each well of a 384-well plate.

  • Add 1 µL of the serially diluted test compounds to the respective wells (final DMSO concentration ≤ 1%).

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in kinase assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Assay Workflow start Start step1 Prepare serial dilutions of test compounds start->step1 step3 Add test compounds to wells step1->step3 step2 Dispense AURKA enzyme into 384-well plate step2->step3 step4 Initiate reaction with substrate and ATP step3->step4 step5 Incubate for 1 hour at RT step4->step5 step6 Stop reaction and deplete ATP (ADP-Glo™ Reagent) step5->step6 step7 Incubate for 40 min at RT step6->step7 step8 Add Kinase Detection Reagent step7->step8 step9 Incubate for 30 min at RT step8->step9 step10 Measure luminescence step9->step10 end Calculate IC50 values step10->end caption Workflow for the in vitro AURKA inhibition assay.

Caption: Workflow for the in vitro AURKA inhibition assay.

Data Presentation and Interpretation

The inhibitory activities of a hypothetical series of derivatives are presented below. This data illustrates a potential structure-activity relationship (SAR) where modifications to the benzamide moiety influence potency against AURKA.

Compound IDR-Group (on Benzamide)AURKA IC₅₀ (nM)
1 H5,200
2a 4-OCH₃2,800
2b 4-Cl1,500
2c 4-CF₃750
2d 3-NH₂450
2e 3-SO₂NH₂120

From this hypothetical data, several SAR trends can be deduced:

  • Substitution on the benzamide ring is crucial for activity, with unsubstituted compound 1 being the least potent.

  • Electron-withdrawing groups at the 4-position (e.g., Cl, CF₃) appear to be more favorable than electron-donating groups (OCH₃).

  • Moving substituents to the 3-position and introducing hydrogen bond donors/acceptors (NH₂, SO₂NH₂) significantly improves potency, suggesting a key interaction in this region of the ATP-binding pocket.

Structure-Activity Relationship (SAR) Insights

The SAR of the this compound scaffold can be systematically explored to optimize kinase inhibitory activity.

Caption: Key SAR points for the this compound scaffold.

  • The 3-Neopentyl Group: This bulky, hydrophobic group is hypothesized to occupy a lipophilic pocket in the kinase active site. Its size and shape can be critical for selectivity. Bioisosteric replacements, such as a cyclobutyl or trifluoromethyl-oxetane group, could be explored to fine-tune lipophilicity and metabolic stability.[4]

  • The Isoxazole Core: The isoxazole ring itself provides a rigid scaffold, positioning the substituents in a defined orientation. The ring nitrogen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

  • The 5-Amino Group: This is the primary point for diversification. By synthesizing a library of amides, sulfonamides, ureas, and other derivatives, researchers can explore interactions with different regions of the ATP-binding site. This is often the key to achieving high potency and selectivity for the target kinase.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its synthetic tractability and the distinct roles of its substituents provide a solid foundation for a structure-based drug design campaign. The protocols and insights provided in this application note offer a roadmap for researchers to synthesize, evaluate, and optimize compounds based on this versatile scaffold. Future work should focus on generating a diverse library of derivatives and screening them against a panel of kinases to identify potent and selective inhibitors for clinically relevant targets. Subsequent lead optimization efforts would involve improving pharmacokinetic properties to develop candidates for in vivo studies.

References

  • Hengphasatporn K, Aiebchun T, Mahalapbutr P, Rungrotmongkol T. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Molecules. 2023;28(9):3869.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. 2021. Available from: [Link]

  • Andersen JI, et al. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorg Med Chem. 2000;8(6):1443-50.
  • Xu Y, et al. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorg Chem. 2020;94:103424.
  • Anwar S, et al.
  • Patani GA, LaVoie EJ.
  • Barea C, et al. New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Molecules. 2020;25(24):5938.
  • Antonenko TS, et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2022;27(19):6427.
  • Pokharel YR, et al. 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. J Med Chem. 2021;64(15):10981-10996.
  • Serafinelli C, et al. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules. 2021;26(11):3129.
  • Anizon F, et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2017;22(1):144.
  • Bischof J, et al. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. 2019;24(20):3652.
  • Harris SF, et al. 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. J Med Chem. 2008;51(15):4632-4643.
  • De Lombaerde S, et al. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals (Basel). 2023;16(5):657.
  • Kim J, et al. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Eur J Med Chem. 2017;125:1-12.
  • Schmidtke M, et al. New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3. Antiviral Res. 2009;81(1):56-63.
  • Kumar A, et al. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Mol Divers. 2023;27(6):2359-2384.
  • Das S. (ed.) Kinase Screening and Profiling: Methods and Protocols. Methods in Molecular Biology, vol 795. Humana Press; 2012.
  • Hidayat F, et al. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. 2023;8(49):46607-46633.
  • Jia Y, et al. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorg Med Chem Lett. 2021;48:128271.

Sources

Application Notes and Protocols for Reactions Involving 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the chemical modification of 3-neopentylisoxazol-5-amine. As a versatile heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The primary amino group at the C5 position serves as a key nucleophilic handle for a variety of functionalization reactions. This document outlines step-by-step procedures for N-acylation and N-arylation, offering practical guidance to scientists engaged in the synthesis of novel isoxazole derivatives. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and ensuring the integrity of the experimental setup.

Introduction: The Versatility of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide range of biological targets, including enzymes and receptors.[3][4] The 5-aminoisoxazole moiety, in particular, offers a strategic advantage in medicinal chemistry by providing a readily functionalizable amino group. This allows for the systematic exploration of the chemical space around the isoxazole core, a key strategy in lead optimization.

This compound, with its sterically bulky neopentyl group at the C3 position, provides a unique structural motif that can be exploited to probe specific binding pockets in target proteins. The protocols detailed herein focus on the two most fundamental and widely applicable transformations of the 5-amino group: acylation to form amides and arylation to form secondary amines. These reactions are cornerstones of synthetic organic chemistry and are frequently employed in the construction of compound libraries for high-throughput screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is critical for successful synthesis and characterization.

PropertyValue
IUPAC Name 3-(2,2-dimethylpropyl)isoxazol-5-amine
CAS Number 749902-10-1[5]
Molecular Formula C₈H₁₄N₂O[6]
Molecular Weight 154.21 g/mol [6]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~5.5-6.0 (br s, 2H, -NH₂), ~5.0 (s, 1H, isoxazole C4-H), ~2.5 (s, 2H, -CH₂-), ~1.0 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~170 (isoxazole C5), ~165 (isoxazole C3), ~90 (isoxazole C4), ~45 (-CH₂-), ~30 (-C(CH₃)₃), ~28 (-C(CH₃)₃).

  • IR (ATR, cm⁻¹): ~3400-3200 (N-H stretch), ~2960 (C-H stretch), ~1620 (C=N stretch).

  • Mass Spec (ESI+): m/z = 155.12 [M+H]⁺.

Core Reactivity and Mechanistic Considerations

The chemistry of this compound is dominated by the nucleophilicity of the exocyclic amino group.[7] The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new covalent bonds.

Caption: Reactive site on this compound.

The choice of reaction conditions, particularly the base and solvent, is crucial for controlling the reactivity and achieving high yields. For instance, in acylation reactions, a non-nucleophilic base is often required to scavenge the acid byproduct without competing with the amine nucleophile. In transition-metal-catalyzed reactions like N-arylation, the choice of ligand and metal source can significantly influence the reaction outcome.[8][9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Protocol 1: N-Acylation with Acetyl Chloride (Amide Formation)

This protocol details the straightforward synthesis of N-(3-neopentylisoxazol-5-yl)acetamide, a representative amide derivative. The reaction proceeds via nucleophilic acyl substitution.

Principle: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by a base) yields the stable amide product.

G start Start dissolve Dissolve this compound and triethylamine in anhydrous DCM. start->dissolve cool Cool the solution to 0 °C in an ice bath. dissolve->cool add_acetyl_chloride Add acetyl chloride dropwise over 5-10 minutes. cool->add_acetyl_chloride warm_to_rt Allow the reaction to warm to room temperature and stir for 2 hours. add_acetyl_chloride->warm_to_rt monitor Monitor reaction progress by TLC. warm_to_rt->monitor quench Quench the reaction with saturated aqueous NaHCO₃. monitor->quench extract Extract the aqueous layer with DCM (3x). quench->extract combine_dry Combine organic layers and dry over anhydrous Na₂SO₄. extract->combine_dry filter_concentrate Filter and concentrate the solution under reduced pressure. combine_dry->filter_concentrate purify Purify the crude product by column chromatography. filter_concentrate->purify end End purify->end

Caption: Workflow for N-acylation of this compound.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
This compound154.21500 mg3.241.0
Acetyl Chloride78.500.25 mL3.561.1
Triethylamine (Et₃N)101.190.68 mL4.861.5
Anhydrous Dichloromethane (DCM)-20 mL--
Saturated aq. NaHCO₃-20 mL--
Anhydrous Na₂SO₄-As needed--
Silica Gel for Chromatography-As needed--
Eluent (e.g., 30% EtOAc in Hexanes)-As needed--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 3.24 mmol) and anhydrous dichloromethane (20 mL).

  • Base Addition: Add triethylamine (0.68 mL, 4.86 mmol) to the solution. Stir until all solids have dissolved. Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Electrophile Addition: Slowly add acetyl chloride (0.25 mL, 3.56 mmol) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form. Rationale: Slow, cooled addition helps to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-neopentylisoxazol-5-yl)acetamide.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)

This protocol describes the synthesis of N-phenyl-3-neopentylisoxazol-5-amine using a copper-catalyzed cross-coupling reaction. This method is broadly applicable for the arylation of N-heterocycles.[10][11]

Principle: In this Ullmann-type condensation, a copper(I) catalyst facilitates the coupling between the amine and an aryl halide (iodobenzene). A ligand is often used to stabilize the copper catalyst, and a base is required to deprotonate the amine, making it a more potent nucleophile.[8]

G start Start combine_reagents Combine this compound, iodobenzene, CuI, ligand, and K₂CO₃ in a reaction tube. start->combine_reagents add_solvent Add anhydrous solvent (e.g., DMF or Dioxane). combine_reagents->add_solvent degas Seal the tube and degas the mixture (e.g., with Argon). add_solvent->degas heat Heat the reaction at 110 °C for 12-24 hours. degas->heat monitor Monitor reaction progress by LC-MS or TLC. heat->monitor cool_filter Cool to room temperature and filter through a pad of Celite. monitor->cool_filter partition Partition the filtrate between EtOAc and water. cool_filter->partition extract Extract the aqueous layer with EtOAc (3x). partition->extract combine_dry Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. extract->combine_dry filter_concentrate Filter and concentrate the solution under reduced pressure. combine_dry->filter_concentrate purify Purify the crude product by column chromatography. filter_concentrate->purify end End purify->end

Caption: Workflow for N-arylation of this compound.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Eq.
This compound154.21300 mg1.951.0
Iodobenzene204.010.26 mL2.341.2
Copper(I) Iodide (CuI)190.4537 mg0.1950.1
L-Proline (Ligand)115.1345 mg0.390.2
Potassium Carbonate (K₂CO₃)138.21538 mg3.902.0
Anhydrous Dimethyl Sulfoxide (DMSO)-5 mL--
Celite-As needed--
Ethyl Acetate (EtOAc)-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, combine this compound (300 mg, 1.95 mmol), copper(I) iodide (37 mg, 0.195 mmol), L-proline (45 mg, 0.39 mmol), and potassium carbonate (538 mg, 3.90 mmol). Rationale: L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling. K₂CO₃ is the base.

  • Add Reagents: Add anhydrous DMSO (5 mL) followed by iodobenzene (0.26 mL, 2.34 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: This removes oxygen, which can deactivate the catalyst.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove the DMSO, followed by a brine wash (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-phenyl-3-neopentylisoxazol-5-amine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield (Acylation) Incomplete reaction; impure reagents; wet solvent/glassware.Ensure all reagents are pure and solvents are anhydrous. Extend reaction time. Re-check stoichiometry.
Low or no product yield (Arylation) Inactive catalyst; insufficient heating; presence of oxygen.Use fresh CuI. Ensure the reaction is properly degassed. Confirm reaction temperature. Try a different ligand or solvent system.
Multiple spots on TLC Side reactions; incomplete reaction; decomposition.For acylation, ensure slow addition of acyl chloride at 0 °C. For arylation, ensure an inert atmosphere is maintained. Adjust purification conditions.
Difficulty in purification Product co-elutes with impurities.Try a different solvent system for column chromatography. Consider purification by preparative TLC or recrystallization.

Conclusion

This compound is a valuable and adaptable building block for synthetic and medicinal chemistry. The protocols for N-acylation and N-arylation provided in this guide are robust methods for generating a diverse array of derivatives. By understanding the core reactivity and carefully controlling the reaction conditions, researchers can effectively utilize this scaffold to synthesize novel compounds for further investigation in drug discovery and development programs.

References

  • De Angelis, F., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Available at: [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]

  • Shaabani, A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. Available at: [Link]

  • Martis, M. & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Slepukhin, P. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]

  • Halder, P., et al. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available at: [Link]

  • ResearchGate. (n.d.). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Available at: [Link]

  • ResearchGate. (n.d.). N-arylation of indoles or other five-membered N-heterocycles using CuI/glycerol as recyclable catalyst. Available at: [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays with 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Foundation for Novel Therapeutics

The isoxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] This is due to its capacity to serve as a versatile scaffold for designing compounds that can interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.[1][2][3][4][5] Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] 3-Neopentylisoxazol-5-amine, as a member of this promising class of compounds, presents an exciting opportunity for the discovery of novel biological activities and mechanisms of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of cell-based assays to elucidate the biological profile of this compound. We will progress logically from initial cytotoxicity assessments to more complex assays aimed at identifying the compound's mechanism of action, ensuring a robust and efficient characterization process.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A crucial first step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for all subsequent experiments and identifies potential cytotoxic effects.

Rationale for Initial Cytotoxicity Screening

Understanding the cytotoxic profile of this compound is paramount. It allows for the determination of the maximum non-toxic concentration, which is essential for designing mechanism-of-action studies where cell death is not a confounding factor. Conversely, if the compound exhibits potent cytotoxicity, it may be a candidate for development as an anticancer agent.[6]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Assay and Data Analysis seed_cells Seed cells in a 96-well plate prepare_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound and controls prepare_compound->treat_cells incubate_24h Incubate for 24, 48, or 72 hours treat_cells->incubate_24h add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Plate cells of interest (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK-293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a cell culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control. Include wells with medium only for background subtraction.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently mix and incubate for at least 15 minutes on an orbital shaker, protected from light.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, should be calculated.

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.2096
100.9576
250.6350.4
500.3024
1000.1512

IC50: Approximately 25 µM

Part 2: Probing the Mechanism of Action

Once the cytotoxic profile is established, the next logical step is to investigate the potential mechanism of action of this compound. Given the diverse activities of isoxazole derivatives, a tiered approach is recommended.

Tier 1: High-Throughput Screening with Reporter Gene Assays

Reporter gene assays are powerful tools for screening compound libraries and identifying effects on specific signaling pathways.[9] A luciferase-based reporter assay is highly sensitive and provides a quantitative readout of transcriptional activity.

Rationale for a Reporter Assay Screen

A reporter assay screen can quickly identify if this compound modulates key signaling pathways implicated in the activities of other isoxazole derivatives, such as NF-κB (inflammation), p53 (cancer), or CREB (neuroprotection).

Recommended Assay: Dual-Luciferase® Reporter Assay

The Dual-Luciferase® Reporter (DLR™) Assay System allows for the sequential measurement of firefly and Renilla luciferase activities from a single sample.[10] The firefly luciferase acts as the experimental reporter, while the Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell number.[10]

Experimental Workflow: Reporter Gene Assay

G cluster_0 Day 1: Transfection cluster_1 Day 2: Treatment cluster_2 Day 3: Lysis and Luminescence Reading plate_cells Plate cells in a 96-well plate transfect Transfect with firefly and Renilla luciferase plasmids plate_cells->transfect treat Treat with this compound and controls incubate_treat Incubate for a defined period (e.g., 24 hours) treat->incubate_treat lyse Lyse cells with passive lysis buffer add_lar Add Luciferase Assay Reagent II (LAR II) lyse->add_lar read_firefly Read firefly luminescence add_lar->read_firefly add_stop_glo Add Stop & Glo® Reagent read_firefly->add_stop_glo read_renilla Read Renilla luminescence add_stop_glo->read_renilla analyze Normalize and analyze data read_renilla->analyze G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection treat_cells_wb Treat cells with compound lyse_cells_wb Lyse cells and quantify protein treat_cells_wb->lyse_cells_wb prepare_samples Prepare samples with Laemmli buffer lyse_cells_wb->prepare_samples run_gel Separate proteins by SDS-PAGE transfer Transfer proteins to a membrane run_gel->transfer block Block the membrane primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL reagent secondary_ab->detect analyze_wb Analyze band intensity detect->analyze_wb

Caption: Workflow for Western blot analysis to validate pathway modulation.

Detailed Protocol: Western Blotting
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [11] * Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [11] * Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. [11]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [12]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. * Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB pathway activation) overnight at 4°C. [11] * Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [11]

  • Detection and Analysis:

    • Wash the membrane again and incubate with an enhanced chemiluminescence (ECL) reagent. [11] * Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Part 4: Assay Validation

To ensure the reliability and reproducibility of the developed assays, it is crucial to perform assay validation. This process demonstrates that the analytical procedure is suitable for its intended purpose. [13]

Key Validation Parameters

According to regulatory guidelines from bodies like the FDA, key validation parameters include: [13][14][15]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. [15]* Accuracy: The closeness of test results obtained by the method to the true value. [15]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [15] A validation protocol should be established before conducting the validation studies, and the results should be documented in a validation report. [13]

Conclusion

The isoxazole scaffold holds immense potential for the discovery of novel therapeutic agents. [2][3][4][5]By following the systematic approach outlined in these application notes, researchers can effectively and efficiently characterize the biological activity of this compound. This structured progression from broad cytotoxicity screening to specific mechanism-of-action studies, coupled with robust assay validation, will provide a comprehensive understanding of the compound's therapeutic potential and pave the way for further preclinical development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. Retrieved from [Link]

  • INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

  • The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. (2019). PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • Regulations.gov. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Agrochemical Screening of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Isoxazole Scaffold in Modern Agrochemical Discovery

The isoxazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in both pharmaceutical and agrochemical research.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to the development of numerous commercial products, including fungicides and herbicides.[1][2] The inherent biological activity of the isoxazole ring, coupled with the vast potential for chemical diversification, makes it a highly attractive starting point for the discovery of novel crop protection agents.

This document provides detailed application notes and protocols for the investigation of 3-neopentylisoxazol-5-amine as a novel candidate for agrochemical development. As a yet unexplored derivative, this compound presents an opportunity for the discovery of new modes of action or improved efficacy against a range of agricultural pests. These guidelines will take researchers from the initial synthesis of the compound through to comprehensive in vitro and in vivo screening for herbicidal, fungicidal, and insecticidal activities.

PART 1: Synthesis of this compound

A robust and scalable synthesis is the foundation of any successful screening campaign. Based on established methodologies for the synthesis of 3-alkyl-5-aminoisoxazoles, the following protocol is proposed for the preparation of this compound.[1][2] The key transformation involves the nucleophilic addition of hydroxylamine to an appropriate nitrile precursor.

Proposed Synthetic Pathway

Synthesis of this compound reagent1 Neopentylacetylene intermediate1 Lithium neopentylacetylide reagent1->intermediate1 1. THF, -78 °C reagent2 n-Butyllithium reagent2->intermediate1 intermediate2 4,4-Dimethyl-2-pentyn-1-ol intermediate1->intermediate2 2. Paraformaldehyde reagent3 Paraformaldehyde intermediate3 1-Chloro-4,4-dimethyl-2-pentyne intermediate2->intermediate3 3. SOCl2, Pyridine reagent4 Thionyl chloride intermediate4 5,5-Dimethyl-3-hexynenitrile intermediate3->intermediate4 4. NaCN, DMSO reagent5 Sodium cyanide product This compound intermediate4->product 5. NH2OH·HCl, Base reagent6 Hydroxylamine reagent6->product

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5,5-Dimethyl-3-hexynenitrile

  • To a solution of neopentylacetylene in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add a solution of n-butyllithium in hexanes dropwise.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the lithium acetylide.

  • Add paraformaldehyde to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,4-dimethyl-2-pentyn-1-ol.

  • Dissolve the alcohol in dichloromethane and cool to 0°C. Add pyridine followed by the dropwise addition of thionyl chloride.

  • Stir the reaction at room temperature for 2 hours. Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give 1-chloro-4,4-dimethyl-2-pentyne.

  • Dissolve the chlorinated intermediate in dimethyl sulfoxide (DMSO) and add sodium cyanide.

  • Heat the reaction mixture to 60°C for 4 hours. Cool to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to obtain 5,5-dimethyl-3-hexynenitrile.

Step 2: Cyclization to this compound

  • Prepare a solution of hydroxylamine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the hydrochloride and generate free hydroxylamine.

  • To this solution, add 5,5-dimethyl-3-hexynenitrile.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield crude this compound.

  • Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization Data
Technique Expected Results
¹H NMR Peaks corresponding to the neopentyl group (a singlet for the t-butyl protons and a singlet or doublet for the methylene protons), and a singlet for the amine protons.
¹³C NMR Resonances for the neopentyl carbons, and the isoxazole ring carbons.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C8H14N2O.
IR Spec. Characteristic peaks for N-H stretching of the amine, C=N and N-O stretching of the isoxazole ring.

PART 2: Agrochemical Formulation for Screening

For initial screening, a stock solution of this compound should be prepared in a suitable solvent.[3][][5] A concentration of 10,000 ppm (10 mg/mL) in acetone or DMSO is recommended. From this stock, serial dilutions can be made for the various bioassays. For in vivo plant-based assays, a small amount of a non-ionic surfactant (e.g., Tween® 20 at 0.025% v/v) should be added to the final spray solution to ensure adequate wetting of the plant surfaces.[5]

PART 3: In Vitro and In Vivo Agrochemical Screening Protocols

A tiered screening approach is recommended, starting with high-throughput in vitro assays to identify preliminary activity, followed by more complex and resource-intensive in vivo whole-organism assays.

Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow start Synthesized this compound formulation Formulation Development start->formulation in_vitro In Vitro Screening formulation->in_vitro herbicide_vitro Herbicidal (Seed Germination Assay) in_vitro->herbicide_vitro fungicide_vitro Fungicidal (Mycelial Growth Assay) in_vitro->fungicide_vitro insecticide_vitro Insecticidal (Contact/Ingestion Assay) in_vitro->insecticide_vitro in_vivo In Vivo Screening herbicide_vivo Herbicidal (Whole Plant Assay) herbicide_vitro->herbicide_vivo If Active fungicide_vivo Fungicidal (Infected Plant Assay) fungicide_vitro->fungicide_vivo If Active insecticide_vivo Insecticidal (Whole Plant/Insect Assay) insecticide_vitro->insecticide_vivo If Active evaluation Data Analysis & Lead Identification herbicide_vivo->evaluation fungicide_vivo->evaluation insecticide_vivo->evaluation

Caption: A tiered workflow for the agrochemical screening of a novel compound.

A. Herbicidal Activity Screening

1. In Vitro Seed Germination Assay

  • Objective: To assess the pre-emergent herbicidal activity by observing the effect on seed germination and early seedling growth.

  • Protocol:

    • Prepare a 1% water agar solution and autoclave.

    • While the agar is still molten, add the test compound at various concentrations (e.g., 1, 10, 100, 1000 ppm). Include a solvent control and a positive control (a commercial herbicide).

    • Dispense the agar mixture into sterile petri dishes.

    • Place seeds of representative monocot (e.g., Lolium perenne) and dicot (e.g., Amaranthus retroflexus) weeds on the surface of the solidified agar.

    • Seal the petri dishes and incubate in a growth chamber with a defined light/dark cycle and temperature.

    • After 7-10 days, assess germination percentage, root length, and shoot length compared to the controls.

2. In Vivo Whole Plant Post-Emergence Assay [6][7][8][9][10]

  • Objective: To evaluate the post-emergent herbicidal activity on established weeds.

  • Protocol:

    • Grow various weed species (e.g., Lolium rigidum, Avena fatua, Amaranthus retroflexus, Chenopodium album) in pots in a greenhouse to the 2-4 leaf stage.

    • Prepare spray solutions of the test compound at different application rates (e.g., 100, 500, 1000, 2000 g a.i./ha). Include a solvent-only control and a commercial herbicide standard.

    • Apply the treatments using a laboratory track sprayer to ensure uniform coverage.

    • Return the plants to the greenhouse and observe for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

    • At 14-21 days after treatment, visually assess the percentage of growth inhibition and record plant mortality.

B. Fungicidal Activity Screening

1. In Vitro Mycelial Growth Inhibition Assay [11][12][13]

  • Objective: To determine the direct inhibitory effect of the compound on the growth of pathogenic fungi.

  • Protocol:

    • Prepare potato dextrose agar (PDA) and autoclave.

    • Incorporate the test compound into the molten PDA at various concentrations (e.g., 1, 10, 50, 100 ppm).

    • Pour the amended PDA into sterile petri dishes.

    • Place a mycelial plug from an actively growing culture of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea, Phytophthora infestans) in the center of each plate.

    • Incubate the plates at the optimal temperature for each fungus.

    • Measure the colony diameter at regular intervals and compare it to a solvent control to calculate the percentage of growth inhibition.

2. In Vivo Protective and Curative Assays on Infected Plants [11][12]

  • Objective: To assess the ability of the compound to protect plants from fungal infection and to cure existing infections.

  • Protocol:

    • Grow host plants (e.g., wheat for Puccinia triticina, tomato for Phytophthora infestans) to a suitable growth stage.

    • Protective Assay: Spray plants with the test compound at various rates. After 24 hours, inoculate the plants with a spore suspension of the target pathogen.

    • Curative Assay: Inoculate plants with the pathogen. After 24 hours, spray the plants with the test compound.

    • Include untreated, inoculated controls and a commercial fungicide standard.

    • Incubate the plants under conditions favorable for disease development.

    • After 7-14 days, assess the disease severity (e.g., percentage of leaf area infected) and compare it to the controls.

C. Insecticidal Activity Screening

1. In Vitro Contact and Ingestion Assays [14][15][16]

  • Objective: To determine the toxicity of the compound to insects through direct contact and ingestion.

  • Protocol:

    • Contact Assay (Vial Method):

      • Coat the inside of glass vials with a solution of the test compound at various concentrations and allow the solvent to evaporate.

      • Introduce target insects (e.g., aphids, spider mites) into the vials.

      • Cap the vials with a breathable material and record mortality at 24 and 48 hours.

    • Ingestion Assay (Leaf Dip Method):

      • Dip leaves of a suitable host plant into solutions of the test compound at various concentrations and allow them to air dry.

      • Place the treated leaves in a petri dish with target insects (e.g., lepidopteran larvae).

      • Record mortality and feeding damage at 24, 48, and 72 hours.

2. In Vivo Whole Plant Assay [15][17]

  • Objective: To evaluate the efficacy of the compound in a more realistic whole-plant system.

  • Protocol:

    • Grow host plants in pots and infest them with a known number of target insects (e.g., aphids on broad beans, spider mites on bean plants).

    • Spray the infested plants with the test compound at various application rates.

    • Include a solvent-only control and a commercial insecticide standard.

    • After 3 and 7 days, count the number of surviving insects and calculate the percentage of mortality.

PART 4: Data Analysis and Interpretation

For all assays, dose-response relationships should be established where possible. Key parameters to calculate include:

  • EC₅₀/ED₅₀ (Effective Concentration/Dose 50%): The concentration or dose that causes a 50% response (e.g., growth inhibition, mortality).

  • LC₅₀/LD₅₀ (Lethal Concentration/Dose 50%): The concentration or dose that is lethal to 50% of the test population.

These values allow for a quantitative comparison of the activity of this compound with known standards and other candidate molecules.

Screening Type Key Metrics Data Analysis
Herbicidal Germination %, Root/Shoot Length, % Growth Inhibition, MortalityProbit/Logit analysis for ED₅₀ calculation, ANOVA
Fungicidal % Mycelial Growth Inhibition, % Disease SeverityProbit/Logit analysis for EC₅₀ calculation, ANOVA
Insecticidal % Mortality, Feeding Damage ScoreProbit/Logit analysis for LC₅₀/LD₅₀ calculation, ANOVA

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial agrochemical evaluation of this compound. Positive results in any of these screens would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader range of weeds, fungi, or insects.

  • Mode of Action Studies: Investigating the biochemical target of the compound.

  • Crop Safety/Selectivity: Evaluating potential phytotoxicity on important crop species.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize activity.

By following these detailed and self-validating protocols, researchers can systematically and efficiently assess the potential of this compound as a novel lead compound in the ongoing search for effective and sustainable crop protection solutions.

References

  • Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing. Available at: [Link].

  • Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing. Available at: [Link].

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Available at: [Link].

  • High-throughput Agrochemical Formulation: Easing the Route to Commercial Manufacture. Syngenta. Available at: [Link].

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF. Available at: [Link].

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi. Available at: [Link].

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. Available at: [Link].

  • Herbicide Resistance Testing in Different Weed Species | Protocol Preview. YouTube. Available at: [Link].

  • Preparation method of 3-amino-5-alkylisoxazole. Google Patents.
  • Recent developments of safer formulations of agrochemicals. ResearchGate. Available at: [Link].

  • Process for preparing 3-aminoisoxazole derivatives. Google Patents.
  • Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Inside Battelle Blog. Available at: [Link].

  • Six Key Considerations in Choosing an Agrochemical Formulation Partner. Battelle. Available at: [Link].

  • THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. ResearchGate. Available at: [Link].

  • Screening for Herbicide Resistance in Weeds. BioOne Complete. Available at: [Link].

  • An In Vivo Screening Method for Antifungal Activity Against the Plant Pathogen Pythium ultimum Trow. ResearchGate. Available at: [Link].

  • Bioassays for Monitoring Insecticide Resistance. PMC - NIH. Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link].

  • In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. ResearchGate. Available at: [Link].

  • Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. PMC - NIH. Available at: [Link].

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Available at: [Link].

  • Screening insecticides. Noldus. Available at: [Link].

  • Insecticide Resistance and Management Strategies in Urban Ecosystems. MDPI. Available at: [Link].

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link].

  • insecticide susceptibility tests: Topics by Science.gov. Science.gov. Available at: [Link].

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF. Available at: [Link].

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. Available at: [Link].

  • Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Request PDF. Available at: [Link].

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

Sources

large-scale synthesis protocol for 3-neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 3-Neopentylisoxazol-5-amine

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a range of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules with diverse biological activities. This compound, in particular, is a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The neopentyl group provides steric bulk and lipophilicity, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.

The development of a robust, scalable, and cost-effective synthesis for this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, with a focus on scientific integrity, safety, and reproducibility.

Synthetic Strategy: A Tale of Two Nucleophiles

The chosen synthetic route for this compound is the cyclization of a β-ketonitrile with hydroxylamine.[3] This method is advantageous for large-scale production due to the ready availability of the starting materials and the straightforward reaction conditions. The key starting material for this synthesis is 4,4-dimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile.[4][5][6][7]

The reaction of a β-ketonitrile with hydroxylamine is a classic method for isoxazole synthesis, but it presents an interesting regioselectivity challenge. Hydroxylamine is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom.[8] The reaction with a β-ketonitrile can therefore lead to two possible isomeric products: a 3-substituted-5-aminoisoxazole or a 5-substituted-3-aminoisoxazole.

In the case of 4,4-dimethyl-3-oxopentanenitrile, the reaction with hydroxylamine can yield either this compound or 5-neopentylisoxazol-3-amine. The outcome of the reaction is highly dependent on the pH of the reaction medium.

  • Under acidic or neutral conditions: The reaction tends to favor the formation of the 5-aminoisoxazole isomer.

  • Under basic conditions: The reaction favors the formation of the 3-aminoisoxazole isomer.

For the synthesis of our target molecule, this compound, we will therefore employ basic conditions to direct the cyclization to the desired regioisomer.

Experimental Workflow

The overall workflow for the large-scale synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow Start Starting Materials: 4,4-dimethyl-3-oxopentanenitrile Hydroxylamine Hydrochloride Sodium Hydroxide Reaction Step 1: Cyclization Reaction - Aqueous NaOH - 100°C, 2.5 hours Start->Reaction Reagents Workup Step 2: Work-up - Cooling - Extraction with Chloroform Reaction->Workup Reaction Mixture Purification Step 3: Purification - Solvent Evaporation - Recrystallization Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: A schematic overview of the large-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this large-scale synthesis protocol.

ParameterValueUnitNotes
Starting Materials
4,4-dimethyl-3-oxopentanenitrile1.00molLimiting Reagent
Hydroxylamine Hydrochloride1.05mol1.05 equivalents
Sodium Hydroxide2.05mol2.05 equivalents
Reaction Conditions
SolventWater-
Temperature100°C
Reaction Time2.5hours
Yield and Purity
Expected Yield85-95%Based on literature for the analogous 5-amino-3-tert-butylisoxazole.[3]
Purity>98%After recrystallization

Detailed Large-Scale Synthesis Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydroxylamine and sodium hydroxide are corrosive and should be handled with care.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Large separatory funnel (20 L)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus (e.g., Buchner funnel)

Reagents:

  • 4,4-dimethyl-3-oxopentanenitrile (125.17 g, 1.00 mol)

  • Hydroxylamine hydrochloride (72.94 g, 1.05 mol)

  • Sodium hydroxide (82.00 g, 2.05 mol)

  • Deionized water (1.0 L)

  • Chloroform (for extraction)

  • Sodium sulfate (anhydrous, for drying)

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup:

    • To the 20 L jacketed glass reactor, add deionized water (1.0 L) and sodium hydroxide (82.00 g, 2.05 mol).

    • Stir the mixture until the sodium hydroxide has completely dissolved.

    • To this solution, add 4,4-dimethyl-3-oxopentanenitrile (125.17 g, 1.00 mol) and hydroxylamine hydrochloride (72.94 g, 1.05 mol).

  • Cyclization Reaction:

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Maintain the temperature at 100°C for 2.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • After 2.5 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a 20 L separatory funnel.

    • Extract the aqueous phase with chloroform (3 x 500 mL).

    • Combine the organic extracts and wash with water (2 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Recrystallize the crude product from hot hexanes to yield this compound as a crystalline solid.

    • Dry the purified product under vacuum.

Trustworthiness and In-Process Controls

The reliability of this large-scale protocol is ensured by several key factors and in-process controls:

  • pH Control: The use of a significant excess of sodium hydroxide ensures that the reaction mixture remains basic throughout the process, which is critical for the regioselective formation of the desired 5-amino isomer.[3]

  • Temperature Monitoring: A temperature probe and a jacketed reactor allow for precise control of the reaction temperature, which is important for ensuring a consistent reaction rate and minimizing the formation of byproducts.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or HPLC allows for the determination of the reaction endpoint, ensuring that the reaction is not stopped prematurely or run for an unnecessarily long time, which could lead to degradation of the product.

  • Purification Validation: The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point determination.

Conclusion

This application note provides a comprehensive and reliable protocol for the large-scale synthesis of this compound. By carefully controlling the reaction conditions, particularly the pH, it is possible to achieve a high yield of the desired regioisomer. This protocol is designed to be scalable and reproducible, making it a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Ueda, S., & Makisumi, Y. (n.d.).
  • PrepChem. (n.d.). Synthesis of pivaloylacetonitrile. Retrieved from [Link]

  • Pazdera, P., et al. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
  • ResearchGate. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Retrieved from [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. (n.d.). Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • Bentham Science. (2021). Recent Progress in the Synthesis of Isoxazoles. Retrieved from [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

Sources

derivatization of 3-neopentylisoxazol-5-amine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 3-Neopentylisoxazol-5-amine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Imperative for SAR

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide spectrum of pharmaceuticals, demonstrating activities as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The isoxazole scaffold's value lies in its unique electronic properties, its ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking, and its metabolic stability.[2][3]

This guide focuses on a specific, hypothetical lead compound: This compound . This molecule presents a promising starting point for a drug discovery program. The 3-neopentyl group provides a significant lipophilic anchor, potentially occupying a hydrophobic pocket in a target protein. The 5-amino group, a primary amine, serves as a versatile synthetic handle—a nucleophilic point of attachment for a diverse array of chemical moieties.

The objective of a Structure-Activity Relationship (SAR) study is to systematically modify the structure of this lead compound to understand which chemical features are critical for biological activity.[4][5] By generating a focused library of derivatives, we can probe the steric, electronic, and hydrophobic requirements of the target's binding site. This iterative process of synthesis, biological testing, and analysis is fundamental to optimizing a lead compound into a clinical candidate with enhanced potency, selectivity, and improved pharmacokinetic properties. This document provides the strategic rationale and detailed protocols for the chemical derivatization of this compound.

Strategic Overview of Derivatization

The primary site for modification on our lead compound is the nucleophilic 5-amino group. This position allows for the exploration of a wide chemical space through well-established and robust chemical transformations. Our strategy is centered around three core types of modifications, each designed to probe different aspects of the target's binding pocket.

  • N-Acylation: To introduce amide functionalities. Amides are excellent hydrogen bond donors and acceptors and allow for the systematic extension of the molecule into new regions of the binding site.

  • N-Sulfonylation: To introduce sulfonamide linkages. The sulfonamide group is a bioisostere of the amide bond but possesses a distinct tetrahedral geometry and stronger hydrogen bonding capacity, offering a different way to interact with the target.[6]

  • Reductive Amination: To generate secondary amines. This reaction allows for the introduction of a wide variety of alkyl and aryl-alkyl groups, directly modifying the steric bulk and lipophilicity around the amine nitrogen.[7][8]

The overall workflow for this SAR study is depicted below.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start This compound Deriv Derivatization Reactions (Acylation, Sulfonylation, Reductive Amination) Start->Deriv Purify Purification (Chromatography, Recrystallization) Deriv->Purify Char Characterization (NMR, MS, HPLC) Purify->Char Screen Biological Screening (e.g., IC50 Determination) Char->Screen SAR SAR Analysis Screen->SAR SAR->Deriv Iterative Design End Optimized Lead Compound SAR->End

Caption: High-level workflow for SAR studies.

Synthetic Derivatization Pathways

The following diagram illustrates the primary synthetic pathways branching from the core scaffold. Each pathway allows for the introduction of a different functional group (R-group), enabling a comprehensive exploration of the chemical space around the 5-amino position.

Derivatization_Pathways cluster_acyl N-Acylation cluster_sulfonyl N-Sulfonylation cluster_reductive Reductive Amination Core This compound Acyl_Reagent R-COCl or R-COOH + Coupling Agent Core->Acyl_Reagent Pyridine or DIEA Sulfonyl_Reagent R-SO2Cl Core->Sulfonyl_Reagent Pyridine Reductive_Reagent R-CHO or R-COR' + Reducing Agent Core->Reductive_Reagent NaBH(OAc)3, AcOH Amide_Product Amide Derivative Acyl_Reagent->Amide_Product Sulfonamide_Product Sulfonamide Derivative Sulfonyl_Reagent->Sulfonamide_Product SecAmine_Product Secondary Amine Derivative Reductive_Reagent->SecAmine_Product

Caption: Key derivatization pathways from the core amine.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity (anhydrous where specified).

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • All synthesized compounds must be fully characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.[9][10][11]

Protocol 4.1: General Procedure for N-Acylation with Acyl Chlorides

Rationale: This is a direct and efficient method for forming robust amide bonds. The use of a mild base like pyridine neutralizes the HCl byproduct generated during the reaction.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Add the desired acyl chloride (R-COCl) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol 4.2: General Procedure for N-Sulfonylation

Rationale: Similar to acylation, this reaction proceeds readily with sulfonyl chlorides to form stable sulfonamides. This functional group introduces different geometric and electronic properties compared to an amide.[6]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (R-SO₂Cl) (1.1 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold 2M HCl (aq). A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography or recrystallization to obtain the pure sulfonamide derivative.

Protocol 4.3: General Procedure for Reductive Amination

Rationale: This one-pot procedure is a powerful method for N-alkylation.[7] It proceeds via the in-situ formation of an imine (or iminium ion), which is then selectively reduced by a mild hydride reagent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the starting aldehyde/ketone compared to other borohydrides.[8]

Step-by-Step Methodology:

  • To a flask containing this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE) (approx. 0.1 M), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-24 hours until TLC or LC-MS indicates completion.

  • Quench the reaction by the slow addition of saturated NaHCO₃ (aq).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to afford the N-alkylated derivative.

Data Collation and SAR Interpretation

After synthesis, purification, and characterization, all new derivatives should be submitted for biological evaluation. The resulting data, typically IC₅₀ or EC₅₀ values, must be organized to facilitate the elucidation of structure-activity relationships.

Table 1: Hypothetical SAR Data for Derivatives of this compound

Compound IDR-Group StructureModification TypeTarget IC₅₀ (nM)Notes
Lead-001 -H(Parent Amine)850Starting potency.
ACYL-001 -C(O)CH₃Acylation1200Small acetyl group is detrimental.
ACYL-002 -C(O)PhAcylation450Phenyl group improves potency; suggests an aryl-binding pocket.
ACYL-003 -C(O)-(4-F-Ph)Acylation150Fluoro-substitution enhances activity, possibly via H-bonding.
SULF-001 -S(O)₂CH₃Sulfonylation950Small sulfonamide not tolerated.
SULF-002 -S(O)₂PhSulfonylation320Phenylsulfonamide restores potency, confirming aryl preference.
REDAM-001 -CH₂PhReductive Amination210Flexible benzyl group is highly favorable.
REDAM-002 -CH(CH₃)₂Reductive Amination>5000Bulky isopropyl group leads to loss of activity (steric clash).

Interpretation of Hypothetical Data:

  • Aromatic Interactions are Key: The significant increase in potency for compounds with a phenyl ring (ACYL-002, SULF-002, REDAM-001) strongly suggests the presence of a hydrophobic/aromatic binding pocket.

  • Linker Matters: The flexible linker in the benzyl derivative (REDAM-001) is more beneficial than the rigid linkers in the amide or sulfonamide series, suggesting optimal positioning is important.

  • Electronic Effects: The improvement seen with the 4-fluorophenyl group (ACYL-003) indicates that the electronic properties of the aromatic ring can be tuned to further enhance binding.

  • Steric Hindrance: The loss of activity with the isopropyl group (REDAM-002) defines a steric limit near the 5-position of the isoxazole ring.

This initial analysis guides the next round of synthesis. Future efforts should focus on exploring further substitutions on the aromatic ring introduced via acylation and reductive amination, and probing the optimal length and flexibility of the linker.

References

  • G. A. M. S. Chaves, et al. (2021). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PMC - NIH. [Link]

  • G. C. Arya, et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • S. Li, et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • S. K. Suthar, et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • S. Li, et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]

  • G. N. Raju, et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • J. Khalafi-Nezhad, et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • W. E. Adcock, et al. (1971). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry. [Link]

  • K. Vashisht, et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • A. M. El-Saghier, et al. (2011). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. ResearchGate. [Link]

  • A. P. G. Chaves, et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PMC - PubMed Central. [Link]

  • S. K. S. Kumar, et al. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • K. Vashisht, et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

  • K. Vashisht, et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • V. A. Chebanov, et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • D. J. C. van Hest, et al. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. PubMed. [Link]

  • R. G. Shepherd (1970). Process for the purification of 3-amino-5-methylisoxazole.
  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • M. P. Bourbeau & J. T. Rider (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Chemistry Portal. [Link]

  • H. R. Shaterian, et al. (2017). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • S. K. Suthar, et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • R. H. Prager, et al. (2003). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

  • J. Ashenhurst (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A. Saad, et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI. [Link]

  • A. S. Burland, et al. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [Link]

  • A. Saad, et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC - NIH. [Link]

  • P. K. Mykhailiuk (2015). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. SciSpace. [Link]

  • D. A. Levorse, et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. [Link]

  • U. Uršič, et al. (2010). Synthesis of N-Substituted 3-Aminomethylidenetetramic Acids. ResearchGate. [Link]

Sources

Application Notes and Protocols for 3-Neopentylisoxazol-5-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel materials.

Introduction: Unlocking the Potential of a Unique Heterocyclic Amine

3-Neopentylisoxazol-5-amine is a heterocyclic compound characterized by a sterically bulky neopentyl group and a reactive primary amine attached to an isoxazole core. While the broader family of isoxazole derivatives has seen diverse applications in materials science—ranging from photochromic materials and liquid crystals to components of high-energy materials and dye-sensitized solar cells—the specific utility of this compound remains an area ripe for exploration.[1][2] The presence of the neopentyl group is anticipated to impart unique solubility and morphological characteristics to materials incorporating this moiety, while the amine functionality serves as a versatile handle for polymerization and other chemical modifications.

This guide presents detailed application notes and hypothetical, yet scientifically grounded, protocols for the use of this compound in the synthesis of novel polymers. The protocols are based on established synthetic methodologies for similar heterocyclic amines and are designed to be robust and reproducible.

PART 1: Application as a Monomer for Novel Polyamides

The primary amine of this compound makes it an excellent candidate as a monomer for polycondensation reactions. Specifically, it can be reacted with diacyl chlorides to form novel polyamides. The incorporation of the isoxazole ring into the polymer backbone is expected to enhance thermal stability and introduce unique electronic properties.

Scientific Rationale

Polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties, largely due to the strong intermolecular hydrogen bonding between the amide linkages.[3][4] By incorporating the this compound moiety, we can hypothesize the following effects:

  • Enhanced Solubility: The bulky, aliphatic neopentyl group may disrupt chain packing, potentially leading to improved solubility in common organic solvents compared to fully aromatic polyamides.[3]

  • Modified Thermal Properties: The rigid isoxazole ring is expected to contribute to a high glass transition temperature (Tg), while the flexible neopentyl group might influence the overall thermal behavior.

  • Tailorable Optoelectronic Properties: Isoxazole derivatives have been investigated for their optical and electronic properties.[1] Polymers containing these units could be explored for applications in organic electronics.

Hypothetical Polymer Synthesis: Poly(terephthaloyl-3-neopentylisoxazol-5-amide)

This protocol details the synthesis of a novel polyamide via the polycondensation of this compound with terephthaloyl chloride.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Monomer This compound Solvent N-Methyl-2-pyrrolidone (NMP) Monomer->Solvent CoMonomer Terephthaloyl Chloride CoMonomer->Solvent Polymer Poly(terephthaloyl-3-neopentylisoxazol-5-amide) Solvent->Polymer Polycondensation Base Pyridine Base->Solvent Temperature 0°C to Room Temperature Temperature->Solvent

Figure 1: Reaction scheme for the synthesis of Poly(terephthaloyl-3-neopentylisoxazol-5-amide).

Detailed Experimental Protocol

Materials:

  • This compound (≥97% purity)

  • Terephthaloyl chloride (≥99% purity, freshly recrystallized or purified by sublimation)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, argon/nitrogen inlet, and a dropping funnel

  • Ice bath

  • Standard glassware for filtration and purification

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under a positive pressure of argon, dissolve this compound (1.00 eq.) in anhydrous NMP. Stir the solution until the monomer is completely dissolved.

  • Addition of Base: Add anhydrous pyridine (2.2 eq.) to the solution and stir for 10 minutes.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Co-monomer Addition: Dissolve terephthaloyl chloride (1.00 eq.) in a minimal amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the cooled monomer solution over 30-45 minutes with vigorous stirring. Maintain the temperature at 0°C during the addition.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under an inert atmosphere. The viscosity of the solution should increase as the polymerization proceeds.

  • Precipitation and Purification: Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol. A fibrous precipitate should form.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol several times to remove unreacted monomers and salts. Further wash with hot water to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Outcome
FTIR Spectroscopy Confirm the formation of amide bonds and the presence of the isoxazole ring.Appearance of characteristic C=O stretching (amide I) and N-H bending (amide II) bands. Presence of C=N and C-O-N stretching from the isoxazole ring.
¹H and ¹³C NMR Spectroscopy Elucidate the detailed chemical structure of the polymer repeating unit.Signals corresponding to the aromatic protons of the terephthaloyl unit and the protons of the neopentylisoxazole moiety.
Gel Permeation Chromatography (GPC) Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Provides information on the degree of polymerization and the molecular weight distribution.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.Determination of the decomposition temperature (Td), indicating the temperature at which the polymer starts to degrade.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).Identification of the temperature at which the amorphous polymer transitions from a rigid to a rubbery state.

PART 2: Potential Application in Liquid Crystals

The rigid, rod-like structure that can be formed by incorporating the isoxazole ring into a larger molecular framework makes this compound a potential building block for novel liquid crystals.[1][5][6][7]

Design Concept

By reacting the amine group of this compound with a suitable mesogenic core containing a carboxylic acid or acid chloride, it is possible to synthesize Schiff base or amide-linked liquid crystals. The neopentyl group would serve as a flexible tail, which is a common feature in liquid crystalline molecules.

G cluster_synthesis Liquid Crystal Synthesis Monomer This compound Amine Group LiquidCrystal Target Liquid Crystal Molecule Amide Linkage Isoxazole Core Flexible Tail Monomer->LiquidCrystal Condensation MesogenCore Mesogenic Core with Acid Chloride e.g., 4-alkoxybenzoyl chloride MesogenCore->LiquidCrystal

Figure 2: Conceptual workflow for synthesizing a liquid crystal from this compound.

Abbreviated Synthetic Protocol

A plausible synthetic route would involve the condensation reaction between this compound and a long-chain 4-alkoxybenzoyl chloride in the presence of a base like pyridine in an inert solvent such as dichloromethane or THF. The resulting product would then be purified by column chromatography and recrystallization. Characterization would involve standard spectroscopic techniques, and the liquid crystalline properties (mesophases and transition temperatures) would be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[6][7]

Conclusion and Future Outlook

This compound represents a promising but underexplored building block for materials science. The protocols and concepts outlined in this guide provide a solid foundation for researchers to begin investigating its potential in creating novel polymers and liquid crystals with unique properties. The combination of a rigid, electronically active isoxazole core with a bulky, solubilizing neopentyl group offers a compelling synthetic strategy for the development of new functional materials. Further research into the structure-property relationships of materials derived from this compound is highly encouraged.

References

  • Vilela, G. D., Rosa, R. R. da, & Merlo, A. A. (n.d.). Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. Blucher Proceedings. Retrieved from [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Mini-Reviews in Organic Chemistry, 18(1), 55–77. [Link]

  • Martinez, R., Bartulin, J., Gallardo, H., & Taylor, T. R. (n.d.). Synthesis and Mesomorphic Properties of 3,5-bis-(p-n-Alkoxyphenyl)lsoxazole and 3,5-bis-(p-n-Alkoxyphenyl)
  • Liou, G.-S., Hsiao, S.-H., & Chen, C.-W. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574.
  • Puiggali, J., & Rodriguez-Galan, A. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE)
  • (n.d.).
  • Al-Azemi, T. F., & El-Toukhi, F. F. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Molecules, 17(8), 9726–9742. [Link]

  • (n.d.). Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds.
  • (n.d.). Synthesis of polyamides.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Troubleshooting for 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-neopentylisoxazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this and structurally similar heterocyclic amines. The guidance provided herein is rooted in established chromatographic principles and extensive field experience to ensure scientific integrity and practical utility.

Introduction

This compound is a heterocyclic amine, a class of compounds frequently encountered in medicinal chemistry. The primary amino group attached to the isoxazole ring imparts basicity, which is the root cause of many challenges encountered during purification by silica gel chromatography. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to a host of potential issues including poor peak shape, low recovery, and even on-column degradation.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common problems, explaining the underlying chemistry and offering robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of this compound and related basic compounds on standard silica gel.

Question 1: My compound is streaking badly or showing severe peak tailing on the TLC plate and column. What's happening?

Answer: This is the most classic symptom of purifying a basic amine on acidic silica gel. The strong acid-base interaction between your amine and the silica's silanol groups causes a portion of your compound to bind very strongly to the stationary phase.[2] This leads to a slow, continuous elution from these active sites, resulting in a "tail."

Core Mechanism: The primary amine of your molecule is acting as a Lewis base, interacting strongly with the acidic protons of the silanol groups on the silica surface. This interaction is often strong enough to compete with the elution power of moderately polar solvents, causing the observed streaking.

Solutions:

  • Mobile Phase Modification: The most common and immediate solution is to add a small amount of a competitive base to your mobile phase.[2][3] This "deactivates" the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Ethyl Acetate/Hexane). The TEA is a stronger base and will preferentially occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[4][5]

    • Ammonia: A solution of ~2% 7N ammonia in methanol, used as a polar component in a solvent system (e.g., DCM/MeOH/NH3), can be very effective for more polar amines.[6]

  • Pre-treat the Silica Gel: You can neutralize the silica gel before running the column.

    • Slurry Deactivation: When preparing your silica slurry, add 1-2% TEA to the solvent mixture.[3]

    • Column Flush: Pack the column as usual, then flush it with 2-3 column volumes of your eluent containing TEA before loading your sample.[7]

Question 2: I'm getting very low recovery of my compound off the column. Where did it go?

Answer: Low recovery is often a consequence of the strong binding described in Question 1. In severe cases, the interaction between the amine and silica is so strong that the compound becomes irreversibly adsorbed onto the column.[2] Another possibility is that the compound is degrading on the acidic silica.[8]

Solutions:

  • Assess Compound Stability: Before running a large-scale column, it's crucial to check for stability.

    • 2D TLC Test: Spot your crude material in one corner of a square TLC plate. Run the plate in one solvent system. Then, turn the plate 90 degrees and run it in the same solvent system again. If the compound is stable, the spot will move to a position on the diagonal. If it degrades, you will see new spots appearing off the diagonal.[9]

  • Employ Mobile Phase Modifiers: As with peak tailing, adding TEA or ammonia to the eluent will reduce the strong interactions, preventing irreversible binding and improving recovery.[1][2]

  • Switch Stationary Phase: If instability is confirmed, standard silica is not a suitable stationary phase. Consider alternatives:

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels basic analytes and eliminates the need for mobile phase modifiers.[1][10]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. For basic compounds like yours, basic or neutral alumina is recommended.[8]

    • Reversed-Phase Chromatography: For polar amines, reversed-phase (C18) chromatography can be a powerful alternative.[2]

Question 3: My compound is very polar and won't move off the baseline, even in 100% Ethyl Acetate. What should I do?

Answer: If your compound is highly polar, you'll need a more polar mobile phase to elute it from the silica gel.

Solutions:

  • Increase Eluent Polarity:

    • Methanol (MeOH) or Ethanol (EtOH): A gradient of Dichloromethane (DCM) with increasing percentages of methanol is a standard choice for polar compounds. Start with a low percentage (1-2%) and gradually increase.[8]

    • Incorporate Basic Modifiers: As mentioned, for a polar amine, a system like 95:5:0.5 DCM/MeOH/TEA or a solution of ammonia in methanol can be highly effective.[6][8]

  • Consider an Alternative Chromatographic Mode:

    • Reversed-Phase (RP) HPLC/Flash: In RP chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). Polar compounds have a high affinity for the mobile phase and may elute very early.[6] To increase retention, you can adjust the pH. For a basic amine, using a mobile phase with a high pH (e.g., containing 0.1% TEA or ammonium bicarbonate) will neutralize the amine, making it less polar and more retentive on the C18 column.[2][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of water. This technique can provide excellent retention and separation for compounds that are unretained in reversed-phase.[11]

Section 2: Advanced Troubleshooting & Method Development

This section provides a more in-depth look at optimizing your purification strategy.

Workflow for Method Development

A systematic approach is key to developing a robust purification method. The following workflow can guide your decisions.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Solution Implementation TLC Run TLC in EtOAc/Hexane Good_Rf Good Rf (0.2-0.4) No Tailing TLC->Good_Rf Result? Tailing Streaking/ Tailing TLC->Tailing Baseline Stays at Baseline TLC->Baseline TLC_TEA Run TLC with 1% TEA TLC_TEA->Good_Rf Resolved? TLC_TEA->Tailing Still Tailing? TLC_DCM Run TLC in DCM/MeOH TLC_DCM->Good_Rf Resolved? TLC_DCM->Baseline Still at Baseline? Run_Column Proceed to Column (EtOAc/Hexane) Good_Rf->Run_Column Action Run_Column_TEA Run Column (EtOAc/Hexane + 1% TEA) Good_Rf->Run_Column_TEA Run_Column_DCM Run Column (DCM/MeOH + 1% TEA) Good_Rf->Run_Column_DCM Tailing->TLC_TEA Troubleshoot Switch_Phase Switch to Alternative Stationary Phase (Amine-Silica, Alumina, RP) Tailing->Switch_Phase Persistent? Baseline->TLC_DCM Troubleshoot Baseline->Switch_Phase Persistent?

References

identification and minimization of byproducts in 3-neopentylisoxazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-neopentylisoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot common issues, minimize byproduct formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable synthetic route to this compound?

The most robust and widely adopted method for synthesizing 3-substituted-5-aminoisoxazoles is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[1] For your target molecule, this compound, the specific starting materials are Pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile) and hydroxylamine .

The reaction is typically conducted in the presence of a base. The base's role is to neutralize the acid salt of hydroxylamine (e.g., hydroxylamine hydrochloride) to generate the free, more nucleophilic hydroxylamine.[2] Common bases include sodium bicarbonate, sodium acetate, or sodium ethoxide in an alcoholic solvent like ethanol.

Causality: This pathway is favored due to the high reactivity of the ketone carbonyl in the β-ketonitrile towards nucleophilic attack by the nitrogen atom of hydroxylamine. The resulting oxime intermediate is perfectly positioned for a subsequent intramolecular cyclization by attacking the nitrile carbon, which, after tautomerization, yields the stable aromatic 5-aminoisoxazole ring.

Q2: I'm seeing unexpected peaks in my analytical data (NMR/LC-MS). What are the most likely byproducts?

During the synthesis of this compound, several byproducts can form. Identifying them is the first step to mitigation. The most common impurities are:

  • Isomeric Byproduct (5-neopentylisoxazol-3-amine): This is arguably the most challenging impurity as it shares the same mass as your product. It forms when the initial nucleophilic attack and cyclization pathway is altered. While the formation of 5-aminoisoxazoles is generally favored from β-ketonitriles, reaction conditions can influence regioselectivity.[3][4]

  • Amide Byproduct (Pivaloylacetamide): This arises from the hydrolysis of the nitrile group in the starting material, pivaloylacetonitrile, or related intermediates. This side reaction can be particularly problematic in aqueous conditions or if the reaction is heated for extended periods.[5][6]

  • Unreacted Starting Materials: Incomplete reactions will leave residual pivaloylacetonitrile and hydroxylamine.

  • Michael Adducts/Condensation Products: Under strongly basic conditions, the β-ketonitrile can undergo self-condensation or other side reactions.[7]

Q3: How can I analytically distinguish the desired this compound from its isomer, 5-neopentylisoxazol-3-amine?

Distinguishing between these two isomers is critical and can be achieved with spectroscopic methods, primarily NMR.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C4 position of the isoxazole ring is highly informative. For 5-aminoisoxazoles, the C4-H typically appears at a higher field (more shielded, ~5.5 ppm) compared to the C4-H of 3-aminoisoxazoles, which appears at a lower field (more deshielded, ~6.1 ppm).[4] The exact shift will depend on the solvent and the substituent at C3, but the relative difference is a reliable diagnostic tool.

  • ¹³C NMR Spectroscopy: The chemical shifts of the isoxazole ring carbons (C3, C4, C5) will differ significantly between the two isomers due to the different electronic environments created by the attached neopentyl and amino groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR experiment can provide definitive proof. For the desired product, you would expect to see a correlation between the protons of the -NH₂ group and the C5 and C4 carbons of the isoxazole ring.

Q4: My yield is low and purity is poor. What are the critical parameters to control for minimizing byproducts?

Optimizing your reaction requires careful control of several parameters. Based on common issues in isoxazole synthesis, here are the key areas to focus on:

ParameterRationale for ControlRecommended Action
Temperature Higher temperatures can accelerate side reactions, such as hydrolysis of the nitrile to an amide or other decomposition pathways.[7]Maintain the recommended reaction temperature. Often, these reactions proceed efficiently at room temperature or with gentle heating (e.g., 50-60 °C). Avoid aggressive refluxing unless specified by a validated protocol.
Stoichiometry Using a large excess of either reactant can lead to side reactions. An excess of base, in particular, can promote self-condensation of the β-ketonitrile.[7]Use near-equimolar amounts of the pivaloylacetonitrile and hydroxylamine hydrochloride (e.g., 1 to 1.1 equivalents). The base should be sufficient to neutralize the hydrochloride salt (typically 1-1.2 equivalents).
Base Selection The strength and type of base are crucial. A very strong base (e.g., NaH, n-BuLi) can deprotonate the α-carbon of the ketonitrile, leading to undesired aldol-type reactions.[8]Use a mild to moderate base like sodium bicarbonate (NaHCO₃), sodium acetate, or pyridine.[2][9] These are typically sufficient to generate free hydroxylamine without promoting side reactions.
Solvent Choice The solvent can influence reaction rates and solubility. While water can be a green solvent, it may increase the risk of nitrile hydrolysis.[10]Ethanol or methanol are excellent choices as they solubilize the reactants well and are relatively inert.
Reactant Quality Impurities in the starting pivaloylacetonitrile can introduce contaminants into the final product.Ensure the purity of your starting materials. If the ketonitrile has been stored for a long time, consider purification before use.
Q5: What is the best workup and purification strategy to obtain high-purity this compound?

A well-planned workup and purification protocol is essential.

  • Reaction Quench & Solvent Removal: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture. If an alcoholic solvent was used, it can be removed under reduced pressure.

  • Aqueous Workup: Add water to the residue to dissolve inorganic salts. Extract the product into an organic solvent like ethyl acetate or dichloromethane. This step will remove the base, any remaining hydroxylamine salts, and other water-soluble impurities.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially the isomeric byproduct if it has different solubility characteristics. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the standard alternative. A gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, will allow for the separation of the product from byproducts.

Key Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (1.39 g, 10 mmol, 1.0 eq) and ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq) followed by sodium bicarbonate (0.92 g, 11 mmol, 1.1 eq).

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.

Reaction Pathway and Byproduct Formation

The following diagrams illustrate the primary reaction mechanism and a potential pathway for the formation of the isomeric byproduct.

G cluster_main Primary Reaction Pathway (Desired Product) cluster_isomer Isomeric Byproduct Pathway start Pivaloylacetonitrile + NH2OH oxime Oxime Intermediate start->oxime Nucleophilic attack on ketone cyclization Intramolecular Cyclization oxime->cyclization Attack on nitrile tautomer Tautomerization cyclization->tautomer product This compound tautomer->product start_iso Pivaloylacetonitrile + NH2OH amidoxime Amidoxime Intermediate start_iso->amidoxime Nucleophilic attack on nitrile cyclization_iso Intramolecular Cyclization amidoxime->cyclization_iso Attack on ketone dehydration Dehydration cyclization_iso->dehydration isomer 5-Neopentylisoxazol-3-amine dehydration->isomer

Caption: Reaction pathways for the desired product and a potential isomeric byproduct.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues encountered during the synthesis.

TroubleshootingWorkflow start Problem Encountered: Low Yield or Impure Product check_analysis Analyze Crude Product (NMR, LC-MS) start->check_analysis isomer_present Isomeric Byproduct Detected check_analysis->isomer_present Isomer m/z peak & distinct NMR shifts amide_present Amide Byproduct Detected check_analysis->amide_present Mass peak for hydrolyzed nitrile sm_present Unreacted Starting Material Detected check_analysis->sm_present Mass peaks for starting materials solution_isomer Solution: 1. Lower reaction temperature. 2. Use milder base (e.g., NaHCO3). 3. Purify via careful chromatography or recrystallization. isomer_present->solution_isomer solution_amide Solution: 1. Use anhydrous solvent (EtOH). 2. Avoid high temperatures and prolonged reaction times. 3. Minimize water in workup. amide_present->solution_amide solution_sm Solution: 1. Increase reaction time. 2. Gently increase temperature (e.g., to 50°C). 3. Check reactant quality/stoichiometry. sm_present->solution_sm

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Preventing Byproduct Formation in Isoxazol-5-ol Synthesis.
  • Al-Mulla, A. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(3), 483. Available from: [Link]

  • Various Authors. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(2), 829-843. Available from: [Link]

  • Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10854-10863. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • Landge, S. M., et al. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(42), 25143-25164. Available from: [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molbank, 2024(1), M1827. Available from: [Link]

  • Tkachenko, A. A., et al. (2017). Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). ResearchGate. Available from: [Link]

  • Karami, B., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1438. Available from: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available from: [Link]

  • Gwarda, R., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5612. Available from: [Link]

  • Káncz, A., et al. (2019). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 17(34), 7963-7973. Available from: [Link]

  • Prager, R. H., & Razzino, P. (1996). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 1(1), 26-31. Available from: [Link]

  • Arote, R. B. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Cognitive Science, 3(1), 1-4.
  • Landor, P. D., et al. (1974). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 1294-1301. Available from: [Link]

  • Chinese Patent CN107721941B. (2020). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Káncz, A., et al. (2019). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Available from: [Link]

  • Zezula, J., et al. (2015). Hydroxylamine catalyzed Nazarov cyclizations of divinyl ketones. Tetrahedron Letters, 56(49), 6841-6844. Available from: [Link]

  • Vlasova, Y. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886. Available from: [Link]

  • Wang, Y., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6959. Available from: [Link]

  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 74(11), 4307-4310. Available from: [Link]

  • Fukuzumi, T., et al. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid–hydroxylamine amide-ligation. Organic & Biomolecular Chemistry, 10(30), 5837-5843. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2013). The study of reactions of α-chlorocinnamonitriles with hydroxylamine. Journal of Chemical and Pharmaceutical Research, 5(12), 110-116. Available from: [Link]

  • Andreev, M. A., et al. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Mendeleev Communications, 27(2), 175-177. Available from: [Link]

  • Kirby, A. J., et al. (2003). Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester. Organic & Biomolecular Chemistry, 1(1), 48-49. Available from: [Link]

  • Fustero, S., et al. (2011). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 7, 144-151. Available from: [Link]

  • Osipyan, A., et al. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 21(16), 3371-3380. Available from: [Link]

  • Bonacorso, H. G., et al. (2008). Reaction of β-Dimethylaminovinyl Ketones with Hydroxylamine: a Simple and Useful Method for Synthesis of 3- and 5-Substituted Isoxazoles. Journal of Heterocyclic Chemistry, 45(3), 879-883. Available from: [Link]

  • Barton, M., et al. (2018). The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. Tetrahedron, 74(38), 5313-5319. Available from: [Link]

Sources

Technical Support Center: Improving Reaction Kinetics for 3-Neopentylisoxazol-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-neopentylisoxazol-5-amine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for creating a diverse library of compounds through derivatization of its 5-amino group.[1] However, researchers frequently encounter challenges related to reaction kinetics, primarily due to the unique electronic and steric properties of the molecule. The 5-amino group exhibits reduced nucleophilicity due to the electron-withdrawing nature of the isoxazole ring, and the adjacent 3-position neopentyl group introduces significant steric hindrance.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve efficient, reproducible derivatization results.

Troubleshooting Guide

This section addresses the most common issues encountered during the derivatization of this compound, particularly for N-acylation and related reactions.

Q1: My reaction is extremely slow or appears to be stalled. What are the primary causes and how can I fix it?

Answer:

A slow or stalled reaction is the most frequently reported issue. This is typically a result of a combination of poor nucleophilicity of the amine and steric hindrance. Here’s how to diagnose and address the problem:

  • Insufficient Activation of the Electrophile: For acylations using carboxylic acids, the acid must be activated. If you are using a coupling agent like DCC or EDC, it may not be sufficiently reactive.

    • Solution A (Stronger Acylating Agent): Switch from a carboxylic acid/coupling agent system to a more reactive electrophile like an acyl chloride or acid anhydride . This pre-activated agent will react more readily with the weakly nucleophilic amine.[2]

    • Solution B (Catalysis): Introduce a nucleophilic catalyst. A small amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate acylation reactions, especially with acid anhydrides. DMAP works by forming a highly reactive acylpyridinium intermediate.

  • Inadequate Base: When using acyl halides or anhydrides, an acid byproduct (e.g., HCl) is formed. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Ensure you are using at least a stoichiometric equivalent of a non-nucleophilic base to scavenge the acid. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are standard choices. DIPEA is bulkier and can sometimes be advantageous in preventing side reactions.[3]

  • Low Reaction Temperature: Many standard acylation protocols run at 0 °C or room temperature. Due to the low reactivity of this substrate, these temperatures may be insufficient.

    • Solution: Gradually increase the reaction temperature. Start by running the reaction at room temperature, then try gentle heating to 40-50 °C in a suitable solvent like Dichloromethane (DCM) or Acetonitrile. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for decomposition.[4]

Troubleshooting_Slow_Reaction start Slow or Stalled Reaction q1 Is the electrophile sufficiently reactive? start->q1 sol1a Switch to Acyl Chloride / Anhydride q1->sol1a No q2 Is an acid byproduct being generated? q1->q2 Yes sol1a->q2 sol1b Add DMAP as a catalyst sol2 Add a non-nucleophilic base (TEA, DIPEA) q2->sol2 Yes q3 Is the temperature too low? q2->q3 No sol2->q3 sol3 Increase temperature (e.g., 40-50 °C) and monitor q3->sol3 Yes

Caption: Troubleshooting workflow for a slow derivatization reaction.
Q2: My reaction yield is consistently low, even though the starting material is consumed. Where is my product going?

Answer:

Low isolated yield with full conversion of starting material often points to product instability, side reactions, or purification issues.

  • Side Product Formation: The isoxazole ring itself can be susceptible to certain conditions. Strong bases or nucleophiles can potentially lead to ring-opening, especially at elevated temperatures.[5]

    • Solution A (Milder Conditions): Revert to the mildest possible conditions that still afford a reasonable reaction rate. Avoid excessively high temperatures or prolonged reaction times.

    • Solution B (Workup Quench): During the aqueous workup, ensure the pH is controlled. A wash with a mild acid (e.g., 1M HCl) can remove basic impurities, while a wash with saturated sodium bicarbonate can remove acidic impurities.[2] Avoid strong acids or bases if your product is labile.

  • Difficult Purification: The neopentyl group makes the molecule somewhat greasy, while the amide product may still have some polarity, leading to difficult chromatography.

    • Solution A (Alternative Purification): If your product is a solid, consider recrystallization instead of column chromatography. This can be a highly effective way to obtain pure material and improve yield by avoiding losses on silica gel.

    • Solution B (Optimize Chromatography): If chromatography is necessary, try different solvent systems. A gradient elution might be necessary. Sometimes, switching from silica gel to a different stationary phase like alumina can change the elution profile favorably.

  • Product Solubility: The derivatized product might have unexpected solubility properties, leading to losses during the workup.

    • Solution: Before performing a large-scale workup, take a small aliquot of the reaction mixture and test the solubility of the product in your planned extraction solvent. Ensure you are performing multiple extractions (e.g., 3x) from the aqueous layer to maximize recovery.

Q3: I am seeing multiple spots on my TLC plate besides my starting material and product. What are these impurities?

Answer:

The appearance of multiple, unexpected spots suggests side reactions are occurring.

  • Di-acylation: While the amide nitrogen is much less nucleophilic than the amine, under harsh conditions (e.g., very high excess of a highly reactive acylating agent), acylation of the newly formed amide is a remote possibility. This is generally not a major concern under standard conditions.

    • Solution: Use a controlled amount of the acylating agent (1.05-1.2 equivalents). Add it slowly to the reaction mixture at a low temperature before allowing it to warm.[2]

  • Reagent Decomposition: The acylating agent or coupling agents can decompose, creating impurities.

    • Solution: Use fresh, high-purity reagents. Acyl chlorides are sensitive to moisture and should be handled under an inert atmosphere.

  • Starting Material Impurities: The commercial this compound may contain related impurities that also react.

    • Solution: Confirm the purity of your starting material by NMR or LC-MS before starting the reaction. If necessary, purify it by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for an N-acylation of this compound?

Answer:

A robust starting point for the N-acylation with an acyl chloride is as follows:

  • Substrate: this compound (1.0 eq.)

  • Acylating Agent: Acyl Chloride (1.1 eq.)

  • Base: Triethylamine (1.5 eq.) or DIPEA (1.5 eq.)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Temperature: Add acyl chloride at 0 °C, then allow the reaction to stir at room temperature.

  • Monitoring: TLC or LC-MS until consumption of the starting material.

This provides a good balance between reactivity and control. Adjust temperature upwards if the reaction is too slow.

Q2: How does the choice of solvent impact the reaction kinetics?

Answer:

The solvent plays a crucial role in solvating the reactants and intermediates, which directly affects the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the acylating agent.[2]

SolventTypeDielectric Constant (ε)Typical Performance
Dichloromethane (DCM) Aprotic, Polar9.1Excellent. Good solubility for reactants and reagents. Non-coordinating.
Tetrahydrofuran (THF) Aprotic, Polar7.5Good. Can coordinate to Lewis acids. Ensure it is anhydrous.
Acetonitrile (ACN) Aprotic, Polar37.5Good to Excellent. Higher polarity can accelerate SN2-type reactions.
Toluene Aprotic, Non-polar2.4Fair. May require higher temperatures due to lower solubility of intermediates.
N,N-Dimethylformamide (DMF) Aprotic, Polar38.3Use with caution. Can accelerate the reaction but is difficult to remove and can participate in side reactions at high temperatures.
Q3: Are there any catalysts that can improve the direct amidation with a carboxylic acid?

Answer:

Yes, direct amidation (condensing a carboxylic acid and an amine) is challenging but desirable from an atom-economy perspective. It typically requires high temperatures to drive off water. Lewis acid catalysts can activate the carboxylic acid, allowing the reaction to proceed under milder conditions. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective and reusable heterogeneous catalyst for the direct amidation of various carboxylic acids and amines.[6][7] Boronic acid-based catalysts have also been reported for difficult amidations.[7]

Q4: What are the best analytical techniques to monitor reaction progress?

Answer:

Real-time monitoring is crucial for optimization.

  • Thin Layer Chromatography (TLC): The fastest and most common method. Use a solvent system that gives good separation between your starting amine and the less polar amide product (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize with a UV lamp and a potassium permanganate stain.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of starting material, product, and any major byproducts by their mass. This is the gold standard for confirming reaction progress and identifying impurities.[9]

  • In-situ Spectroscopy (FTIR/NMR): For advanced kinetic studies, in-operando flow NMR or FTIR can provide real-time concentration data of all species in the reaction, allowing for precise determination of reaction rates and mechanisms.[10]

Reaction_Parameters Outcome Reaction Outcome (Rate, Yield, Purity) Temp Temperature Temp->Outcome affects rate & side reactions Solvent Solvent Polarity Solvent->Outcome affects solubility & rate Catalyst Catalyst (e.g., DMAP, Lewis Acid) Catalyst->Outcome lowers activation energy Reagents Reagent Reactivity (e.g., Acid vs. Acyl Chloride) Reagents->Outcome determines intrinsic rate Base Base Strength & Sterics Base->Outcome affects protonation & side reactions

Caption: Interplay of key parameters affecting derivatization outcomes.

Validated Experimental Protocol: N-Benzoylation

This protocol describes a reliable method for the N-benzoylation of this compound using benzoyl chloride.

Materials:

  • This compound (1.0 eq.)

  • Benzoyl Chloride (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq.) to the stirred solution.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is complete when the starting amine spot is no longer visible.

  • Workup:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to obtain the pure N-benzoyl-3-neopentylisoxazol-5-amine.

References

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Polymers (Basel). [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of the Chilean Chemical Society. [Link]

  • Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. Scientific Reports. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Royal Society of Chemistry. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. ACS Catalysis. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. [Link]

  • Rapid determination of heterocyclic amines in ruminant meats using accelerated solvent extraction and ultra-high performance liquid chromatograph–mass spectrometry. MethodsX. [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. ChemCatChem. [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. RSC Publishing. [Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. IBS Publications Repository. [Link]

  • Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. Environmental Science & Technology. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Biochimie. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity. [Link]

  • Kinetics of derivatization reaction of aminothiols with MIAC. ResearchGate. [Link]

  • 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

  • 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

Sources

addressing stability issues of 3-neopentylisoxazol-5-amine in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-neopentylisoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous media. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring an isoxazole ring and a primary amine. The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[1] The primary amine at the 5-position significantly influences the molecule's electronic properties and its behavior in aqueous solutions of varying pH. The bulky neopentyl group at the 3-position may offer some steric hindrance, potentially influencing its reactivity compared to less substituted isoxazoles.

This guide will walk you through potential stability issues, their underlying chemical principles, and systematic approaches to troubleshoot and mitigate them.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my this compound in my aqueous buffer. What is likely happening?

A1: The most probable cause is the chemical degradation of the isoxazole ring, which is known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] The stability of isoxazoles is highly pH-dependent, often showing maximum stability in the neutral pH range.[2] Your buffer's pH is the first parameter you should investigate.

Q2: Could the amine group be contributing to the instability?

A2: Yes. The amine group is basic and will be protonated at acidic pH. This protonation can alter the electron density of the isoxazole ring, potentially making it more susceptible to nucleophilic attack by water (hydrolysis). Conversely, at high pH, the unprotonated amine might influence the ring's electronic structure differently. Understanding the pKa of the amine is crucial for predicting its state at a given pH.

Q3: Are there other factors besides pH that I should consider?

A3: Absolutely. Temperature, light, and the presence of oxidizing agents can also contribute to degradation.[4] Photolysis can induce cleavage of the N-O bond in the isoxazole ring.[1] Elevated temperatures will accelerate the rate of hydrolysis.[3] It is also important to consider the potential for interaction with other components in your media.

Q4: What are the likely degradation products?

A4: Without experimental data on this specific molecule, we can hypothesize based on known isoxazole chemistry. A common degradation pathway is the hydrolytic cleavage of the isoxazole ring. This could potentially lead to the formation of a β-ketonitrile derivative and neopentyl-containing byproducts. It is essential to perform analytical studies, such as LC-MS, to identify the specific degradation products in your system.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating pH-Dependent Instability

This guide provides a systematic approach to determine the optimal pH for your experiments and minimize degradation.

Core Principle: The stability of many isoxazole derivatives is maximal in the neutral pH range and decreases in acidic or basic conditions due to specific acid or base catalysis of hydrolysis.[2]

  • Buffer Preparation: Prepare a series of buffers with a constant ionic strength (e.g., 0.5 M) across a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a stable organic solvent (e.g., DMSO, acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve your desired final concentration. Incubate the solutions at a constant temperature (e.g., 37°C or your experimental temperature). Protect from light to exclude photolytic degradation.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Stop the degradation by adding a suitable quenching agent or by freezing the sample.

  • Quantification: Analyze the concentration of the remaining this compound using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) at each pH and plot log(k) versus pH to visualize the pH-rate profile.

  • "V" or "U" Shaped Profile: This is typical for compounds susceptible to both acid and base catalysis, with the lowest point of the curve indicating the pH of maximum stability.

  • Linear Slopes: A slope of -1 in the acidic region suggests specific acid catalysis, while a slope of +1 in the basic region indicates specific base catalysis.

Caption: Troubleshooting workflow for pH-related instability.

Guide 2: Investigating Other Degradation Pathways

If pH optimization does not resolve the stability issues, other environmental factors may be at play. Forced degradation studies are a systematic way to identify these vulnerabilities.[4][5]

Core Principle: Exposing the compound to stress conditions more severe than typical use allows for the rapid identification of potential degradation pathways.[6]

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent system.

    • Add a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature, protected from light.

    • Monitor for degradation over time using HPLC.

    • Rationale: The amine group and the electron-rich isoxazole ring can be susceptible to oxidation.

  • Photodegradation:

    • Prepare two solutions of the compound in your experimental buffer.

    • Expose one sample to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Wrap the second sample in aluminum foil to serve as a dark control.

    • Incubate both samples under the same temperature conditions.

    • Analyze both samples at various time points.

    • Rationale: The N-O bond in isoxazoles is known to be susceptible to photolytic cleavage.[1]

  • Thermal Degradation:

    • Prepare solutions of the compound in your optimized buffer.

    • Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Monitor for degradation over time.

    • Rationale: Higher temperatures accelerate hydrolytic and other degradation reactions.

Stress ConditionTypical Reagents/ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, elevated temperatureRing opening, hydrolysis of amine
Base Hydrolysis 0.1 M NaOH, elevated temperatureRing opening, deprotonation effects
Oxidation 3% H₂O₂, room temperatureOxidation of amine, ring oxidation
Photolysis ICH Q1B conditions (UV/Vis light)N-O bond cleavage, rearrangement
Thermal > 40°C in solutionAcceleration of all pathways
  • Oxidation: If sensitive to oxidation, consider degassing your solvents or adding antioxidants (use with caution, as they may interfere with your experiments).

  • Photodegradation: If light-sensitive, conduct all experiments under amber lighting or in foil-wrapped containers.

  • Thermal Stress: If thermally labile, maintain your solutions at lower temperatures (e.g., on ice) whenever possible.

G compound This compound hydrolysis Hydrolysis (H+ or OH- catalysis) compound->hydrolysis oxidation Oxidation (e.g., H2O2) compound->oxidation photolysis Photolysis (UV Light) compound->photolysis ring_opened Ring-Opened Intermediates (e.g., β-Ketonitrile) hydrolysis->ring_opened oxidized_products Oxidized Products oxidation->oxidized_products rearranged Rearranged Isomers (e.g., Oxazole) photolysis->rearranged

Caption: Potential degradation pathways for this compound.

Concluding Remarks

The stability of this compound in aqueous media is a critical parameter that requires careful consideration. By systematically evaluating the effects of pH, temperature, light, and oxidative stress, researchers can identify the optimal conditions to maintain the integrity of this compound. We recommend a proactive approach, starting with a pH-rate profile to establish the most stable buffer system for your application. Should you require further assistance, please do not hesitate to contact our technical support team.

References

common experimental pitfalls with 3-neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-neopentylisoxazol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges. As Senior Application Scientists, we have synthesized peer-reviewed literature and field expertise to help you navigate the intricacies of handling and synthesizing this valuable isoxazole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Question 1: I am experiencing very low or no yield of this compound in my reaction. What are the likely causes and how can I optimize the synthesis?

Answer:

Low or no yield in the synthesis of 5-aminoisoxazoles, including this compound, is a common issue that can often be traced back to several key factors in the reaction setup. The most prevalent synthetic routes to this class of compounds involve the cyclization of a β-ketonitrile with hydroxylamine or a related reagent.

Potential Causes & Solutions:

  • Instability of Reactants or Intermediates: The primary precursors for forming the isoxazole ring can be unstable under the reaction conditions. For instance, in syntheses involving nitrile oxide intermediates, these species are prone to dimerization to form furoxans or other side products if not trapped efficiently by the alkyne.[1]

    • Troubleshooting Protocol:

      • In Situ Generation: Generate the reactive intermediate, such as a nitrile oxide, in situ in the presence of your dipolarophile. This can be achieved through methods like the dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base (e.g., triethylamine).[1]

      • Temperature Control: Maintain strict temperature control throughout the reaction. Many of the intermediates and reactants in isoxazole synthesis are thermally labile. Running the reaction at a lower temperature for a longer duration may improve the yield.

      • pH Control: The pH of the reaction medium is critical. For reactions involving hydroxylamine, maintaining a mildly basic pH is often optimal for the cyclization step. Strong basic conditions can lead to decomposition of the isoxazole ring.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. Traditional methods often require harsh conditions and long reaction times, which can degrade the product.[3]

    • Troubleshooting Protocol:

      • Solvent Screening: If your current solvent system is not providing good results, consider screening a range of solvents. For isoxazole synthesis, solvents like ethanol, methanol, or aqueous mixtures are commonly used.[4]

      • Catalyst Choice: While many isoxazole syntheses do not require a catalyst, some modern methods utilize catalysts to improve efficiency. For example, some multi-component reactions for isoxazole synthesis are catalyzed by acids or bases.[3]

      • Ultrasound Irradiation: Consider the use of ultrasound-assisted synthesis. This technique has been shown to accelerate reaction rates, improve yields, and promote greener synthesis by reducing the need for harsh conditions.[3]

  • Side Reactions: The formation of byproducts is a common pitfall. For example, in multi-component reactions, alternative reaction pathways can lead to the formation of undesired products.

    • Troubleshooting Protocol:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor a side reaction.

      • Order of Addition: The order in which you add your reagents can be critical. In some cases, adding one reactant slowly over time can minimize side product formation.

Question 2: My final product is impure, and I am having difficulty with purification. What are some common impurities and effective purification strategies?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar impurities and the compound's physical properties.

Common Impurities:

  • Unreacted Starting Materials: This is the most common source of impurity.

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers or other isomeric byproducts may form.

  • Reaction Intermediates: Incomplete reactions can leave stable intermediates in your final product mixture.

  • Solvent Residues: Inadequate drying can leave residual solvents.

Purification Strategies:

  • Column Chromatography: This is the most effective method for purifying this compound.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it to elute your product. The amine functionality on your compound may cause it to streak on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing amine-containing compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The amine group in this compound allows for purification via acid-base extraction.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated salt.

      • Wash the organic layer with water.

      • Combine the aqueous layers and basify with a base (e.g., 1M NaOH) to deprotonate your product, which will then precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Handling & Storage

Question 3: What are the best practices for the storage and handling of this compound to ensure its stability?

Answer:

Like many amine-containing heterocyclic compounds, this compound can be sensitive to air, light, and temperature. Proper storage and handling are crucial to maintain its purity and integrity.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.

  • Desiccation: Store in a desiccator to protect from moisture.

Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, as these can react violently with amines.[6]

Characterization

Question 4: I am having trouble interpreting the NMR spectrum of my this compound. What are the expected chemical shifts and coupling patterns?

Answer:

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

ProtonsMultiplicityApproximate Chemical Shift (ppm)Integration
-C(CH₃)₃ (neopentyl)singlet0.9 - 1.19H
-CH₂- (neopentyl)singlet2.5 - 2.72H
Isoxazole C4-Hsinglet5.0 - 5.51H
-NH₂broad singlet4.5 - 6.0 (variable)2H

Expected ¹³C NMR Signals:

  • Signals for the neopentyl group carbons.

  • Signals for the isoxazole ring carbons (C3, C4, C5). The chemical shifts will be influenced by the substituents.

Troubleshooting NMR Interpretation:

  • Solvent Choice: The chemical shifts, particularly for the amine protons, will be highly dependent on the solvent used. Running the spectrum in a different solvent can sometimes help to resolve overlapping signals.

  • Water Peak: If you are using DMSO-d₆, a broad water peak may obscure the signal from your amine protons. Ensure your solvent is dry.

  • Proton Exchange: The amine protons can undergo exchange with residual water or acidic impurities, which can lead to broadening of the signal or even its disappearance. A D₂O exchange experiment can confirm the presence of the -NH₂ group.

  • Impurity Peaks: Compare your spectrum to the expected signals to identify any peaks that may be due to impurities.

Experimental Workflow Diagram

Below is a generalized workflow for the synthesis of a 3-substituted-5-aminoisoxazole, which can be adapted for this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Isolation cluster_purification Purification ReactantA β-Ketonitrile Mixing Combine Reactants in Solvent ReactantA->Mixing ReactantB Hydroxylamine ReactantB->Mixing Heating Heat with Stirring Mixing->Heating Quench Quench Reaction Heating->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product This compound Purify->Product

Caption: Generalized workflow for the synthesis of this compound.

References

  • Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5769. [Link]

  • Mishra, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693. [Link]

  • De la Torre, D. J., et al. (2019). Challenges associated with isoxazole directed C−H activation. Chemistry – A European Journal, 25(63), 14298-14313. [Link]

  • Yadav, G., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]

  • Wang, L., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424. [Link]

  • Zare, A., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(10), 1221. [Link]

  • Wallace, O. B., et al. (2010). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Organic letters, 12(18), 4092–4095. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • Wang, L., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424. [Link]

  • NIST. (n.d.). 5-Amino-3-methylisoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Melagraki, G., et al. (2017). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. ACS Earth and Space Chemistry, 1(8), 459–466. [Link]

  • Coutts, I. G. C., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 12(4), 817–828. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-neopentyl-3-isoxazolol. Retrieved from [Link]

  • Attanasi, O. A., et al. (2012). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Tetrahedron, 68(4), 1341-1346. [Link]

  • Bakulev, V. A., et al. (2014). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Chemistry of Heterocyclic Compounds, 50(1), 130-134. [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Stankova, I., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(23), 7176. [Link]

  • Martini, C., et al. (2012). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Current topics in medicinal chemistry, 12(11), 1266–1287. [Link]

  • Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Journal of Laboratory Chemical Education, 4(1), 4-8. [Link]

  • Li, Y., et al. (2020). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 25(18), 4257. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Wiley. (2016). N-(1,3-benzodioxol-5-ylmethyl)-1H-tetraazol-5-amine. In Wiley Spectra Lab. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Enhance the Solubility of 3-Neopentylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for enhancing the solubility of 3-neopentylisoxazol-5-amine derivatives, a class of compounds with significant therapeutic potential that often presents challenges due to poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your experimental workflow.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My this compound derivative shows very low solubility in aqueous buffers. What is the first step I should take?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of your compound. The isoxazole ring itself imparts a degree of polarity; however, the neopentyl group is bulky and hydrophobic, which likely contributes significantly to poor solubility.[1][2] Before attempting any advanced solubility enhancement techniques, a fundamental understanding of your molecule's characteristics is essential.

Begin with a basic solubility profile in a range of pharmaceutically relevant solvents and pH conditions. This data will inform which enhancement strategies are most likely to be successful. For instance, if the solubility of your derivative is pH-dependent, it suggests that salt formation could be a viable approach.[3][4]

Q2: What are the primary strategies for improving the solubility of a poorly soluble compound like a this compound derivative?

A2: There are several established strategies, which can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[5][6][7]

  • Physical Modifications: These methods alter the physical properties of the solid drug substance to improve its dissolution rate and apparent solubility. Key techniques include particle size reduction (micronization and nanosuspension), and the use of amorphous solid dispersions.[8][9][10]

  • Chemical Modifications: These involve altering the molecular structure of the drug to create a new chemical entity with more favorable solubility properties. The most common approaches are salt formation and the synthesis of prodrugs.[11][12][13][14]

  • Formulation-Based Approaches: These strategies involve the use of excipients to improve the solubility of the drug within a dosage form. This includes the use of surfactants, cyclodextrins for complexation, and lipid-based formulations.[15][16][17][18]

Q3: When should I consider salt formation for my this compound derivative?

A3: Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[3][19][20] The 5-amino group on your isoxazole derivative is a basic center and can be protonated to form a salt with a suitable acid. This is a primary avenue you should explore. The conversion of a neutral drug into a salt can increase its solubility by several orders of magnitude.[13][21]

To determine if salt formation is appropriate, you must first determine the pKa of the 5-amino group. If the pKa is in a physiologically relevant range, salt formation is a very promising strategy.[13]

Q4: My compound is not ionizable or salt formation did not yield the desired solubility. What are my next options?

A4: If salt formation is not feasible, you have several other powerful techniques at your disposal.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your drug to a higher-energy amorphous state can significantly enhance its solubility.[10][22] This is typically achieved by dispersing the drug in a polymer matrix.

  • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[11][12][23] For your this compound, the amino group could be derivatized with a hydrophilic moiety to create a more soluble prodrug.[24]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][17][18] They can encapsulate poorly soluble drugs, like your derivative, forming inclusion complexes that have enhanced aqueous solubility.[9][25][26]

TROUBLESHOOTING GUIDES

Issue 1: Inconsistent Solubility Results
Possible Cause Troubleshooting Steps
Polymorphism Different crystal forms (polymorphs) of the same compound can exhibit different solubilities.[27][28] The most stable polymorph is generally the least soluble.[27] Characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure you are working with a consistent crystal form.
Hydration/Solvation The compound may be forming hydrates or solvates, which can have different solubility profiles compared to the anhydrous/unsolvated form. Use thermogravimetric analysis (TGA) to check for the presence of bound solvent.
Equilibration Time Insufficient time for the solid to dissolve and reach equilibrium will lead to an underestimation of solubility. Ensure your solubility experiments are run for a sufficient duration. Periodically sample the solution until the concentration plateaus.
Degradation The compound may be degrading in the solubility medium, especially at certain pH values or in the presence of light. Assess the stability of your compound under the conditions of your solubility assay using a stability-indicating HPLC method.
Issue 2: Salt Formation Attempts are Unsuccessful
Possible Cause Troubleshooting Steps
Inappropriate Counterion Selection The choice of counterion is critical for successful salt formation and for achieving the desired solubility enhancement.[20] Screen a variety of pharmaceutically acceptable counterions with different physicochemical properties.
pKa Mismatch For efficient salt formation, there should be a sufficient difference between the pKa of the drug and the counterion (typically a ΔpKa of > 2-3 units).[13] Re-evaluate the pKa of your compound and select counterions accordingly.
Solvent System for Crystallization The solvent used for the salt formation reaction and crystallization is crucial. Experiment with a range of solvents with varying polarities to find a system that favors salt crystallization over the free base.
Disproportionation The formed salt may be unstable and convert back to the free base, especially in aqueous media with a pH close to the pKa of the drug.[13] Determine the pH-solubility profile of the salt to identify the pH range in which it is stable.

EXPERIMENTAL PROTOCOLS

Protocol 1: Salt Formation Screening

This protocol outlines a general procedure for screening different counterions to form a salt of a this compound derivative.

Materials:

  • This compound derivative

  • A library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid, etc.)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)

  • Stir plate and stir bars

  • Filtration apparatus

Procedure:

  • Dissolution of the Free Base: Dissolve a known amount of the this compound derivative in a minimal amount of a suitable solvent at room temperature or with gentle heating.

  • Addition of the Counterion: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid (as a solution in the same or a miscible solvent).

  • Inducing Crystallization: Stir the mixture at room temperature. If no precipitate forms, try cooling the solution in an ice bath or adding a small amount of an anti-solvent.

  • Isolation and Drying: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Characterize the resulting solid to confirm salt formation. This should include techniques like melting point analysis, XRPD, and spectroscopic methods (e.g., FTIR, NMR).

  • Solubility Assessment: Determine the aqueous solubility of the successfully formed salts and compare it to the solubility of the free base.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing an amorphous solid dispersion.

Materials:

  • This compound derivative

  • A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

Procedure:

  • Solution Preparation: Prepare solutions of the this compound derivative and the polymer in the chosen solvent. A common starting point for the drug-to-polymer ratio is 1:1, 1:2, or 1:3 by weight.

  • Mixing: Combine the drug and polymer solutions and mix thoroughly to ensure a homogeneous solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the solid dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature).

  • Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the amorphous solid dispersion with that of the crystalline drug.

VISUALIZATIONS

Solubility_Enhancement_Workflow cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Chemical Modification cluster_3 Physical Modification & Formulation cluster_4 Evaluation Start Poorly Soluble This compound Derivative Physicochemical_Characterization Physicochemical Characterization (Solubility, pKa, Solid Form) Start->Physicochemical_Characterization Decision Ionizable? Physicochemical_Characterization->Decision Salt_Formation Salt Formation Decision->Salt_Formation Yes Amorphous_Solid_Dispersion Amorphous Solid Dispersion Decision->Amorphous_Solid_Dispersion No Prodrug_Synthesis Prodrug Synthesis Salt_Formation->Prodrug_Synthesis If unsuccessful Final_Evaluation Evaluate Solubility, Dissolution, and Stability Prodrug_Synthesis->Final_Evaluation Particle_Size_Reduction Particle Size Reduction Amorphous_Solid_Dispersion->Particle_Size_Reduction Complexation Complexation (e.g., Cyclodextrins) Particle_Size_Reduction->Complexation Lipid_Based_Formulation Lipid-Based Formulation Complexation->Lipid_Based_Formulation Lipid_Based_Formulation->Final_Evaluation

Caption: A workflow for selecting a suitable solubility enhancement strategy.

Salt_Screening_Process Start Start: Dissolve Free Base Add_Counterion Add Stoichiometric Amount of Acid Start->Add_Counterion Induce_Crystallization Induce Crystallization (Stir, Cool, Anti-solvent) Add_Counterion->Induce_Crystallization Isolate_Solid Isolate Solid by Filtration Induce_Crystallization->Isolate_Solid Characterize Characterize Solid (XRPD, DSC, NMR) Isolate_Solid->Characterize Solubility_Test Test Aqueous Solubility Characterize->Solubility_Test End End: Compare to Free Base Solubility_Test->End

Caption: A step-by-step process for salt screening experiments.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • de Campos, D. R., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 6, 2026, from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. [Link]

  • Kumar, S., & Singh, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2378. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Reddy, P. V., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 29-37. [Link]

  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Bray, B., & Basit, A. W. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 74-80. [Link]

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • de Campos, D. R., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 6, 2026, from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Kumar, A., & Sahoo, S. K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 52-59. [Link]

  • Steiner, D., et al. (2021). Embedding of Poorly Water-Soluble Drugs in Orodispersible Films—Comparison of Five Formulation Strategies. Pharmaceutics, 13(7), 1043. [Link]

  • de Campos, D. R., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. OUCI. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]

  • Thakuria, R., et al. (2013). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 13(10), 4213-4224. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 6, 2026, from [Link]

  • Singh, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(4), 221-226. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]

  • RJ Wave. (n.d.). A Review On Co-amorphous Technique Use For Solubility Enhancement. Retrieved January 6, 2026, from [Link]

  • Thakuria, R., et al. (2013). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 13(10), 4213-4224. [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved January 6, 2026, from [Link]

  • Manke, A., et al. (2022). CO-AMORPHOS MIXTURE: SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Creative Research Thoughts, 10(2), a527-a536. [Link]

  • MDPI. (n.d.). Overview of solubility enhancement of amorphous systems prepared by ball milling. Retrieved January 6, 2026, from [Link]

  • The Pharma Innovation. (n.d.). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. Retrieved January 6, 2026, from [Link]

  • Murshedkav, T. (2014, May 14). EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFUROXIME AXETIL. St. John's University. [Link]

  • Wang, Y., et al. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. Crystals, 9(10), 556. [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Protocol Refinement for Consistent Results with 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of 3-neopentylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and high-purity results. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and refine your experimental protocols effectively.

Introduction to this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, primarily relies on the cyclocondensation reaction between a β-ketonitrile and hydroxylamine. The regioselectivity of this reaction—that is, the formation of the desired 5-aminoisoxazole isomer over the 3-aminoisoxazole—is highly sensitive to reaction conditions. This guide will focus on a robust protocol that favors the formation of the 5-amino isomer and provide troubleshooting strategies for common issues encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for ensuring the regioselective synthesis of this compound?

A1: The most critical factor is the pH of the reaction mixture during the initial condensation of the β-ketonitrile with hydroxylamine. A pH greater than 8 is crucial for directing the nucleophilic attack of hydroxylamine to the ketone carbonyl, which leads to the desired 5-aminoisoxazole product.

Q2: I am observing the formation of the 3-amino isomer. What is the likely cause?

A2: Formation of the 3-amino isomer is favored under neutral to slightly acidic conditions (pH 7-8). This occurs because at a lower pH, the hydroxylamine preferentially attacks the nitrile group of the β-ketonitrile.

Q3: Can I use hydroxylamine hydrochloride directly in the reaction?

A3: While hydroxylamine hydrochloride is a common and stable salt, it is acidic. Therefore, it is essential to add a base to raise the pH of the reaction mixture to the optimal range of >8 for the synthesis of the 5-aminoisoxazole.

Q4: What are some common impurities I might encounter?

A4: Besides the 3-aminoisoxazole isomer, unreacted starting materials and potential byproducts from side reactions can be present. Purification by column chromatography is typically required to obtain the high-purity product.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Solution Scientific Rationale
Incorrect pH Carefully monitor and adjust the pH of the reaction mixture to be consistently above 8 using a suitable base (e.g., NaOH).At pH > 8, the hydroxylamine acts as a stronger nucleophile and preferentially attacks the more electrophilic ketone carbonyl over the nitrile group, leading to the 5-aminoisoxazole.
Low Reaction Temperature Ensure the reaction is heated to the recommended temperature (typically around 100 °C) and maintained for the specified duration.The cyclization step to form the isoxazole ring is often sluggish at lower temperatures, leading to incomplete conversion.
Inefficient Extraction Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous reaction mixture.This compound has moderate polarity and may require several extractions for efficient phase transfer.
Decomposition of Starting Material Ensure the β-ketonitrile starting material is pure and has not degraded.Impurities in the starting material can lead to side reactions and lower the overall yield.
Problem 2: Formation of the 3-Aminoisoxazole Isomer
Possible Cause Solution Scientific Rationale
pH Drift During Reaction Buffer the reaction mixture or periodically check and adjust the pH to maintain it above 8.As the reaction proceeds, changes in the concentration of reactants and products can cause the pH to drift into the range that favors the formation of the 3-amino isomer (pH 7-8).
Localized pH Drops Ensure efficient stirring during the addition of reagents, especially the hydroxylamine salt, to prevent localized areas of lower pH.Poor mixing can create microenvironments where the pH is not optimal, leading to the formation of the undesired isomer.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the reliable method for the synthesis of 5-aminoisoxazoles developed by Johnson et al.[1]

Step 1: Preparation of the β-Ketonitrile (4,4-dimethyl-3-oxopentanenitrile)

The synthesis of the β-ketonitrile is a crucial first step. While several methods exist, a common approach involves the condensation of a neopentyl ester with acetonitrile using a strong base like lithium diisopropylamide (LDA).

Step 2: Cyclocondensation to form this compound

  • To a solution of 4,4-dimethyl-3-oxopentanenitrile (1 equivalent) in water, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • To this basic solution, add a solution of hydroxylamine sulfate (1.1 equivalents) in water.

  • Adjust the pH of the resulting mixture to > 8 (ideally between 9 and 11) with a 5% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 100 °C for 1.5 hours.

  • After heating, add concentrated hydrochloric acid (1 equivalent) and continue heating at 100 °C for an additional 15 minutes to facilitate the cyclization.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 11 with a 30% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizing the Workflow

Workflow for the Synthesis of this compound

G start Start: 4,4-dimethyl-3-oxopentanenitrile reagents NaOH, Hydroxylamine Sulfate in Water start->reagents ph_adjust1 Adjust pH > 8 with 5% NaOH reagents->ph_adjust1 heating1 Heat to 100°C for 1.5h ph_adjust1->heating1 acidification Add conc. HCl, Heat at 100°C for 15 min heating1->acidification ph_adjust2 Adjust pH to ~11 with 30% NaOH acidification->ph_adjust2 extraction Extract with Ethyl Acetate ph_adjust2->extraction purification Dry, Concentrate & Purify via Column Chromatography extraction->purification end_product End: Pure this compound purification->end_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Isomer Formation

G start Problem: 3-Aminoisoxazole Isomer Detected check_ph Check Reaction pH start->check_ph ph_low pH is 7-8 check_ph->ph_low Result ph_ok pH is > 8 check_ph->ph_ok Result cause_low_ph Cause: Insufficient base or pH drift ph_low->cause_low_ph cause_other Cause: Inefficient mixing or localized low pH ph_ok->cause_other solution_ph Solution: Increase base concentration or buffer the reaction cause_low_ph->solution_ph solution_mixing Solution: Improve stirring efficiency cause_other->solution_mixing

Caption: Troubleshooting isomer formation in isoxazole synthesis.

References

managing scalability challenges for 3-neopentylisoxazol-5-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of 3-neopentylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this sterically hindered isoxazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Introduction: The Challenge of the Neopentyl Group

The synthesis of this compound presents unique challenges primarily due to the steric hindrance imposed by the neopentyl group.[1][2][3] This bulky substituent can significantly affect reaction rates, yields, and even the feasibility of certain synthetic routes.[2] Understanding and mitigating these steric effects is crucial for developing a robust and scalable manufacturing process. This support center will address these specific challenges head-on, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Isoxazole Product

Symptoms:

  • Minimal or no formation of this compound detected by TLC, LC-MS, or NMR.

  • Predominance of starting materials or unidentifiable side products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution Scientific Rationale
Steric Hindrance from the Neopentyl Group The bulky neopentyl group can hinder the approach of reagents, slowing down or preventing the desired reaction.[1][2][3] This is particularly relevant in cyclization and substitution reactions.Increase reaction temperature and/or time. Use a less sterically demanding base or catalyst. Consider a different synthetic route that introduces the neopentyl group earlier or later in the sequence.Higher temperatures provide the necessary activation energy to overcome the steric barrier. A less bulky base can access the reaction site more easily. Altering the synthetic strategy can bypass a sterically challenging step.
Poor Reactivity of Precursors The specific precursors chosen for the isoxazole ring formation may be inherently unreactive under the attempted conditions.For a cyclocondensation approach with a β-diketone equivalent, ensure the enolization is efficient. For a 1,3-dipolar cycloaddition, the generation of the nitrile oxide must be effective.The formation of the isoxazole ring is dependent on the reactivity of the key intermediates. Optimizing the conditions for their formation is critical.
Decomposition of Intermediates Nitrile oxides, common intermediates in isoxazole synthesis, are prone to dimerization to form furoxans, especially at higher concentrations and temperatures.[4][5]Generate the nitrile oxide in situ at a low concentration by slow addition of the precursor or by using a flow chemistry setup.[6] Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.In situ generation maintains a low steady-state concentration of the unstable nitrile oxide, favoring the desired cycloaddition over dimerization.[4][5] Flow chemistry can offer precise control over reaction time and temperature.[6]
Incorrect Reaction Conditions Solvent, temperature, and base selection are critical for successful isoxazole synthesis.[5] An inappropriate choice can lead to failed reactions or the formation of side products.Screen a variety of solvents with different polarities. Optimize the temperature carefully. For base-mediated reactions, test a range of organic and inorganic bases.The solvent can influence reactant solubility and the stability of intermediates. Temperature affects reaction kinetics, and the choice of base can be crucial for deprotonation steps without causing side reactions.[5]
Issue 2: Formation of Regioisomers

Symptoms:

  • LC-MS or NMR analysis shows the presence of an isomeric product, such as 5-neopentylisoxazol-3-amine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution Scientific Rationale
Lack of Regiocontrol in Cycloaddition In a 1,3-dipolar cycloaddition between a neopentyl-containing nitrile oxide and an amino-alkyne, or vice-versa, the addition can occur in two different orientations, leading to a mixture of regioisomers.[5]Modify the electronic properties of the alkyne or nitrile oxide. For example, using an electron-withdrawing group on the alkyne can direct the regioselectivity. The use of a copper(I) catalyst can also control regioselectivity in some cases.The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric interactions between the dipole and the dipolarophile.[5] Catalysts can influence the transition state and favor the formation of a single isomer.
Ambiguous Cyclocondensation When using an unsymmetrical β-dicarbonyl equivalent and hydroxylamine, cyclization can occur at either carbonyl group, leading to a mixture of isomers.[7]Use a starting material where one of the carbonyl groups is more reactive or is protected. For instance, a β-keto ester will typically lead to a specific regioisomer.The difference in reactivity between a ketone and an ester carbonyl group can direct the initial condensation with hydroxylamine, thus controlling the final regiochemical outcome.
Issue 3: Difficult Purification

Symptoms:

  • The desired product is difficult to separate from starting materials, side products (e.g., furoxans), or regioisomers by standard chromatographic methods.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution Scientific Rationale
Similar Polarity of Product and Impurities The desired product and key impurities may have very similar polarities, making them co-elute during column chromatography.Optimize the reaction to minimize the formation of the problematic impurity. Explore different chromatographic techniques, such as reverse-phase chromatography or supercritical fluid chromatography (SFC). Consider a crystallization step to selectively isolate the desired product.Minimizing impurity formation is the most effective approach. Alternative separation techniques exploit different physical properties of the molecules. Crystallization can be a highly selective purification method if a suitable solvent system is found.
Product Instability The 3-aminoisoxazole core can be sensitive to certain conditions, potentially degrading on silica gel or during prolonged exposure to solvents.Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. Minimize the time the product spends in solution and on the column.Deactivated silica gel can prevent the degradation of acid-sensitive compounds. Prompt work-up and purification can reduce the opportunity for product decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for the scalable production of this compound?

A1: For scalability, a convergent synthesis is often preferred. A robust approach would be the [3+2] cycloaddition of a neopentyl-substituted nitrile oxide with an enamine derived from cyanoacetamide. This method can offer good regioselectivity and avoids the use of harsh reagents.[8] Alternatively, a linear synthesis involving the construction of a neopentyl-containing β-keto nitrile followed by cyclization with hydroxylamine is also a viable, cost-effective option.[9]

Q2: How can I generate the required neopentyl-substituted nitrile oxide efficiently and safely?

A2: The in situ generation of nitrile oxides is the standard and safest method.[4] A common approach is the dehydrohalogenation of a hydroximoyl chloride using a non-nucleophilic base like triethylamine. The hydroximoyl chloride can be prepared from the corresponding neopentyl aldoxime and N-chlorosuccinimide (NCS). For scalability, a continuous flow process for the generation and immediate consumption of the nitrile oxide can enhance safety and efficiency.[6]

Q3: What are the key safety considerations when working with hydroxylamine and its derivatives?

A3: Hydroxylamine and its salts can be explosive, especially when heated in a concentrated form. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid heating concentrated solutions of hydroxylamine. It is recommended to use it as a salt (e.g., hydroxylamine hydrochloride) and generate the free base in situ as needed.

Q4: How does the neopentyl group affect the physical properties of this compound, and how does this impact downstream processing?

A4: The neopentyl group is highly lipophilic, which will increase the solubility of the molecule in nonpolar organic solvents and decrease its solubility in water.[1] This can be advantageous for extraction into organic solvents during work-up. However, it may also make the compound more challenging to handle if it is a low-melting solid or an oil. The increased steric bulk may also hinder its ability to form a stable crystal lattice, potentially making crystallization for purification more difficult.

Experimental Protocols

Protocol 1: Synthesis of this compound via [3+2] Cycloaddition

This protocol is a generalized representation and may require optimization.

Step 1: Synthesis of Neopentyl Aldoxime

  • To a stirred solution of 3,3-dimethylbutanal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the neopentyl aldoxime.

Step 2: In Situ Generation of Neopentyl Nitrile Oxide and Cycloaddition

  • In a separate flask, prepare a solution of 2-cyano-2-enamine (e.g., from the reaction of cyanoacetamide and an appropriate orthoformate) (1.0 eq) in a suitable solvent like ethyl acetate.

  • To a stirred solution of neopentyl aldoxime (1.1 eq) in ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Stir for 1 hour.

  • Slowly add a solution of triethylamine (1.2 eq) in ethyl acetate to the reaction mixture at 0 °C. This will generate the nitrile oxide in situ.

  • Immediately after the addition of triethylamine, add the enamine solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, filter the triethylamine hydrochloride salt and wash the filter cake with ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Pathway Diagram

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Cycloaddition 3_3_dimethylbutanal 3,3-Dimethylbutanal neopentyl_aldoxime Neopentyl Aldoxime 3_3_dimethylbutanal->neopentyl_aldoxime hydroxylamine_hcl Hydroxylamine HCl, NaOAc nitrile_oxide Neopentyl Nitrile Oxide (in situ) neopentyl_aldoxime->nitrile_oxide enamine Enamine of Cyanoacetamide product This compound enamine->product ncs NCS triethylamine Triethylamine nitrile_oxide->product

Caption: Synthetic route to this compound.

Troubleshooting Workflow

G start Low/No Product Yield check_sterics Is steric hindrance a likely issue? start->check_sterics increase_temp Increase Temperature/Time check_sterics->increase_temp Yes change_reagents Use less bulky reagents check_sterics->change_reagents Yes check_intermediates Is intermediate decomposition possible? check_sterics->check_intermediates No success Improved Yield increase_temp->success change_reagents->success in_situ Use in situ generation / flow chemistry check_intermediates->in_situ Yes lower_temp Lower reaction temperature check_intermediates->lower_temp Yes check_conditions Are reaction conditions optimal? check_intermediates->check_conditions No in_situ->success lower_temp->success screen_solvents Screen solvents and bases check_conditions->screen_solvents screen_solvents->success

Caption: Troubleshooting workflow for low product yield.

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). Organic Letters - ACS Publications. [Link]

  • Neopentyl Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). (2011). Master Organic Chemistry. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. SciSpace. [Link]

  • Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. ResearchGate. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Scalable synthesis of MedChem relevant (Is)oxazole based building blocks. (2019). Morressier. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Why does neopentyl bromide give rearrangement products under the SN1 condition? Quora. [Link]

  • synthesis of isoxazoles. (2019). YouTube. [Link]

  • (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. NIH. [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Identity and Purity Confirmation of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of 3-Neopentylisoxazol-5-amine and the Need for Rigorous Analysis

The 5-aminoisoxazole scaffold is a privileged structure in drug discovery, prized for its ability to act as a bioisostere for various functional groups, thereby modulating physicochemical properties and improving drug-like characteristics. The neopentyl group in this compound introduces steric bulk, which can be crucial for enhancing metabolic stability and achieving selective binding to biological targets. However, the synthetic route to this and similar molecules can introduce impurities, including regioisomers, starting materials, and by-products, that can confound biological assays and compromise the integrity of research findings. Therefore, a multi-pronged analytical approach is not just recommended; it is essential.

Orthogonal Analytical Techniques for Unambiguous Characterization

To ensure the highest confidence in the identity and purity of this compound, a combination of orthogonal analytical techniques is employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR (Proton NMR): This technique is used to determine the number and types of hydrogen atoms in a molecule. For this compound, we would expect to see distinct signals corresponding to the neopentyl group (a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the CH₂ group), a singlet for the proton on the isoxazole ring, and a broad singlet for the amine protons. The chemical shifts and coupling patterns of these signals provide a unique fingerprint of the molecule.

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for confirmation of the carbon framework and the presence of the isoxazole ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient, but optimization may be required for low-concentration samples or for observing specific phenomena like proton exchange of the amine group.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals. Compare the observed chemical shifts and coupling constants with predicted values or data from analogous structures.

Diagram: Logical Workflow for Spectroscopic Analysis

Caption: Workflow for identity confirmation using orthogonal spectroscopic methods.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy. When coupled with a separation technique like liquid chromatography (LC-MS), it also provides information about the purity of the sample and the molecular weights of any impurities.

For this compound (C₈H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 155.1184 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the elemental composition of the molecule.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization, is commonly used.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used for amine-containing compounds.

  • Data Analysis: Extract the mass spectrum for the main peak in the chromatogram and determine the m/z value of the molecular ion. Compare this with the theoretical exact mass.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for determining the purity of small molecules in the pharmaceutical industry. By separating the sample into its individual components, HPLC with a suitable detector (e.g., UV-Vis) can quantify the main compound and any impurities present.

A well-developed HPLC method should be able to separate the target compound from potential impurities, such as starting materials, by-products from the synthesis, and degradation products. Method validation according to ICH Q2(R1) guidelines ensures that the analytical procedure is fit for its intended purpose.[1][2][3][4][5]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or triethylamine to improve peak shape for the basic amine.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound; for many heterocyclic compounds, a wavelength between 210 and 280 nm is appropriate.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration.

  • Analysis and Data Interpretation: Inject the sample and record the chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Diagram: HPLC Purity Determination Workflow

Caption: Step-by-step workflow for HPLC-based purity assessment.

Comparative Analysis: this compound vs. 3-tert-Butyl-1H-pyrazol-5-amine

In drug discovery, the concept of bioisosterism is a powerful tool for optimizing lead compounds.[6][7][8][9][10][11][12][13] A relevant bioisostere for the 5-aminoisoxazole ring is the 5-aminopyrazole ring. 3-tert-Butyl-1H-pyrazol-5-amine serves as an excellent comparator to this compound, as the neopentyl and tert-butyl groups are sterically similar. A comparative analysis of their analytical data highlights the subtle yet important differences that these techniques can reveal.

Analytical Technique This compound (Expected) 3-tert-Butyl-1H-pyrazol-5-amine (Reported Data) [14][15][16]Rationale for Differences
¹H NMR - Neopentyl CH₂ signal present. - Isoxazole ring proton signal.- No neopentyl CH₂ signal. - Pyrazole ring proton signal.The presence or absence of the methylene spacer in the side chain and the different heterocyclic rings lead to distinct chemical shifts and signal patterns.
¹³C NMR - Signals corresponding to the isoxazole ring carbons.- Signals corresponding to the pyrazole ring carbons.The different electronic environments of the carbon atoms in the isoxazole versus the pyrazole ring result in different chemical shifts.
Mass Spectrometry [M+H]⁺ ≈ 155.1184[M+H]⁺ ≈ 140.1239The difference in molecular formula (C₈H₁₄N₂O vs. C₇H₁₃N₃) leads to a predictable difference in molecular weight.
HPLC Retention Time Dependent on specific method conditions.Will differ from the isoxazole under the same conditions.The difference in the heterocyclic core and the side chain will lead to different polarities and interactions with the stationary phase, resulting in different retention times.

Potential Impurities and Their Detection

A thorough understanding of the synthetic route is crucial for predicting potential impurities. For 3-substituted-5-aminoisoxazoles, common synthetic strategies might involve the reaction of a β-ketonitrile with hydroxylamine.[12][13] Potential impurities could include:

  • Starting Materials: Unreacted β-ketonitrile and hydroxylamine.

  • Regioisomers: Formation of the 5-substituted-3-aminoisoxazole isomer.

  • By-products: Products from side reactions, such as dimerization or degradation of starting materials or the final product.

Each of these impurities would have a unique analytical signature. For instance, a regioisomer would have a different NMR spectrum and likely a different HPLC retention time. Unreacted starting materials would be readily detectable by LC-MS and HPLC.

Conclusion: A Self-Validating Approach to Quality

Confirming the identity and purity of a key synthetic building block like this compound is a non-negotiable aspect of rigorous scientific research. By employing a suite of orthogonal analytical techniques—NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment—a self-validating system is established. This multi-faceted approach provides the necessary confidence for researchers and drug development professionals to proceed with their work, knowing that their starting material is of the highest quality. The comparison with a relevant bioisostere further underscores the power of these analytical methods to discern subtle structural differences that can have profound impacts on biological activity.

References

A Comparative Guide to the Synthetic Validation of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole moiety stands as a privileged scaffold, integral to the structure of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions have cemented its role in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the synthetic routes to a key building block, 3-neopentylisoxazol-5-amine, offering a comprehensive evaluation of methodologies, experimental data, and the underlying chemical principles that govern these transformations.

This document is structured to provide not just a set of protocols, but a deeper understanding of the synthetic choices and their practical implications. We will explore the classical and highly versatile cyclocondensation reaction of a β-ketonitrile with hydroxylamine, and contrast it with an alternative approach involving a [3+2] cycloaddition. By examining the nuances of each route, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Route 1: The Classical Approach - Cyclocondensation of a β-Ketonitrile

The reaction of a β-ketonitrile with hydroxylamine is a well-established and robust method for the synthesis of aminoisoxazoles. The regiochemical outcome of this reaction, yielding either the 3-amino or 5-aminoisoxazole isomer, is highly dependent on the reaction conditions, particularly pH and temperature. For the synthesis of the target molecule, this compound, the key precursor is 4,4-dimethyl-3-oxopentanenitrile.

Mechanistic Insights into Regioselectivity

The regioselectivity of the cyclocondensation reaction is a classic example of kinetic versus thermodynamic control. The reaction proceeds through the initial formation of an oxime intermediate at the ketone carbonyl, followed by an intramolecular cyclization. The direction of this cyclization is influenced by the relative electrophilicity of the carbonyl carbon and the nitrile carbon.

Under basic conditions, the nucleophilic attack of hydroxylamine is favored at the more electrophilic carbonyl carbon, leading to the 5-aminoisoxazole product. Conversely, under acidic conditions, protonation of the nitrile group can enhance its electrophilicity, potentially favoring the formation of the 3-aminoisoxazole isomer. However, for β-ketonitriles with bulky substituents like the neopentyl group, steric hindrance can also play a significant role in directing the cyclization.

A Validated Synthetic Protocol for a Close Analog: 3-Amino-5-tert-butylisoxazole

Experimental Protocol: Synthesis of 3-Amino-5-tert-butylisoxazole[1]

Step 1: Reaction of 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine

  • To a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (12.52 g, 0.100 mol) and 96% NaOH (4.58 g, 0.110 mol) in water (114 ml) at 25°C, add hydroxylamine sulfate (1.15 eq.).

  • Adjust the mixture to pH 8.20 with a 5% aqueous NaOH solution.

  • Heat the mixture to 100°C over 30 minutes and maintain this temperature for 1 hour.

Step 2: Acid-Catalyzed Cyclization

  • Add 36% aqueous HCl (9.12 g, 0.090 mol) to the reaction mixture.

  • Heat the mixture at 100°C for an additional 15 minutes.

  • After cooling, adjust the reaction mixture to pH 11 with a 30% aqueous NaOH solution.

  • The product can then be isolated by extraction and purified by recrystallization.

This method was reported to yield 3-amino-5-tert-butylisoxazole in 85.7% yield.[1]

Data Summary: Synthesis of 3-Amino-5-tert-butylisoxazole
ParameterValueReference
Starting Material4,4-Dimethyl-3-oxopentanenitrile[1]
Key ReagentsHydroxylamine sulfate, NaOH, HCl[1]
SolventWater[1]
Reaction Time~1.5 hours[1]
Yield85.7%[1]
PurityHigh (recrystallized solid)[1]

Route 2: An Alternative Pathway - [3+2] Cycloaddition of Nitrile Oxides

An alternative and powerful strategy for the synthesis of 5-aminoisoxazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an α-cyanoenamine. This method is known for its high regioselectivity, consistently yielding the 5-amino substituted regioisomer.

Mechanistic Rationale

The [3+2] cycloaddition is a concerted pericyclic reaction where the three atoms of the nitrile oxide dipole react with the two atoms of the α-cyanoenamine dipolarophile to form a five-membered ring. The regioselectivity is governed by the frontier molecular orbitals of the reacting species. The reaction is designed to proceed through an intermediate isoxazoline which spontaneously eliminates hydrogen cyanide to afford the aromatic 5-aminoisoxazole.

General Experimental Workflow: [3+2] Cycloaddition

The synthesis via this route typically involves two main stages: the in situ generation of the nitrile oxide and the subsequent cycloaddition reaction.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Aromatization Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) Base Base (e.g., Triethylamine) Precursor->Base Dehydrohalogenation NitrileOxide In situ Nitrile Oxide Base->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Enamine α-Cyanoenamine Enamine->Cycloaddition Isoxazoline Intermediate Isoxazoline Cycloaddition->Isoxazoline Elimination HCN Elimination Isoxazoline->Elimination Product This compound Elimination->Product

Caption: General workflow for the [3+2] cycloaddition route.

Comparative Data: [3+2] Cycloaddition for 5-Aminoisoxazoles

While a specific protocol for this compound via this route is not detailed, the literature on related 5-aminoisoxazoles suggests the following general parameters:

ParameterValueReference
Starting MaterialsNitrile Oxide Precursor, α-Cyanoenamine[2]
Key ReagentsBase (e.g., Triethylamine)[2]
SolventToluene[2]
Reaction TimeSeveral hours to overnight[2]
YieldGood to excellent (typically 60-90%)[2]
PurityGenerally high, purification by chromatography[2]

Comparison of Synthetic Routes

FeatureRoute 1: CyclocondensationRoute 2: [3+2] Cycloaddition
Starting Materials Readily available β-ketonitrile and hydroxylamine.Requires synthesis of nitrile oxide precursor and α-cyanoenamine.
Regioselectivity Condition-dependent (pH, temperature), can be highly selective.Highly regioselective for the 5-amino isomer.
Reaction Conditions Aqueous medium, requires heating.Anhydrous organic solvent, often at room temperature or with mild heating.
Scalability Well-established for large-scale synthesis.[3]Can be scalable, but may require more specialized reagents.
Purification Often by recrystallization.Typically requires column chromatography.
Safety Considerations Hydroxylamine and its salts can be hazardous.[4][5][6][7][8] The β-ketonitrile precursor is toxic.[9][10][11][12][13]Nitrile oxide precursors can be unstable. In situ generation is preferred.[4][6]

Causality Behind Experimental Choices

The choice between these two synthetic routes will depend on several factors:

  • Availability of Starting Materials: The cyclocondensation route utilizes more common and commercially available starting materials. The precursors for the [3+2] cycloaddition may need to be synthesized, adding extra steps to the overall process.

  • Desired Regioisomer: If the exclusive synthesis of the 5-amino isomer is required, the [3+2] cycloaddition offers a more reliable and less condition-sensitive approach. The cyclocondensation route requires careful control of pH and temperature to ensure high regioselectivity.

  • Scale of Synthesis: For large-scale production, the cyclocondensation in an aqueous medium might be more cost-effective and environmentally benign than the [3+2] cycloaddition which often uses organic solvents.

  • Purification Strategy: The ability to purify the product by recrystallization in the cyclocondensation route is a significant advantage over the chromatographic purification often required for the [3+2] cycloaddition products, especially at a larger scale.

Safety and Handling

4,4-Dimethyl-3-oxopentanenitrile: This β-ketonitrile is classified as toxic if swallowed and may be harmful in contact with skin or if inhaled.[9][10][11][12][13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hydroxylamine and its Salts: Hydroxylamine and its salts are corrosive and can be explosive, especially when heated.[4][5][6][7][8] They should be handled with care, avoiding shock, friction, and high temperatures.

Nitrile Oxide Precursors: Many precursors to nitrile oxides, such as hydroximoyl chlorides, can be lachrymatory and should be handled in a fume hood. The in situ generation of nitrile oxides is the standard and safer practice to avoid their isolation and potential dimerization or decomposition.[4][6]

Conclusion

Both the classical cyclocondensation and the [3+2] cycloaddition routes offer viable pathways to this compound. The choice of the optimal route will be dictated by the specific needs of the researcher, considering factors such as the scale of the synthesis, the availability of starting materials, and the desired level of regiochemical control.

The cyclocondensation of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine, guided by the well-documented synthesis of its tert-butyl analog, presents a robust, scalable, and cost-effective option. Careful control of reaction conditions is paramount to ensure the desired 5-amino regioisomer is obtained in high yield.

The [3+2] cycloaddition, while potentially requiring more synthetic effort for the preparation of starting materials, offers a highly regioselective and often milder alternative. This route may be particularly advantageous for the synthesis of diverse libraries of 5-aminoisoxazoles where consistent and predictable regioselectivity is crucial.

Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, will empower the synthetic chemist to confidently and efficiently access this valuable heterocyclic building block.

References

A Guide to Ensuring Reproducibility in Biological Assays with Novel Small Molecules: The Case of 3-Neopentylisoxazol-5-Amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of credible and translatable findings. The journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous and repeatable experimental data. This guide provides an in-depth framework for establishing reproducible biological assays, using the isoxazole-based compound, 3-neopentylisoxazol-5-amine, as a central example. While specific public data on the bioactivity of this compound is limited, the principles and protocols outlined here are universally applicable to the validation of any new small molecule entity.

The Critical Imperative of Reproducibility

The "reproducibility crisis" in scientific research has underscored the urgent need for robust and well-validated experimental protocols.[1] Variability in reagents, including the purity and stability of small molecules, is a significant contributor to this issue.[2][3] For a novel compound like this compound, which belongs to the biologically active isoxazole class of heterocycles, ensuring that observed effects are genuine and not artifacts of experimental inconsistency is paramount.[4][5]

This guide will walk you through a systematic approach to integrating a new small molecule into a biological assay, focusing on the key checkpoints that ensure the resulting data is both reliable and reproducible.

Foundational Steps: Compound Characterization and Quality Control

Before a single biological experiment is conducted, a thorough characterization of the test compound is essential. The quality of your reagents is a fundamental requirement for reproducible data.[2][6]

Table 1: Initial Characterization of this compound
ParameterMethodImportance for Reproducibility
Identity Verification NMR, Mass SpectrometryConfirms the correct molecular structure, ensuring you are testing the intended compound.
Purity Assessment HPLC-UV, LC-MSImpurities can have off-target effects, leading to misleading results. A high-purity compound minimizes this risk.[6]
Solubility Determination Kinetic and Thermodynamic Solubility AssaysPoor solubility can lead to compound precipitation in assays, causing inaccurate concentration-response curves.[7]
Stability Analysis HPLC-UV over time in assay bufferDegradation of the compound over the course of an experiment will alter its effective concentration.

Expert Insight: Do not rely solely on the purity stated on the supplier's label. It is best practice to independently verify the purity and identity of each new batch of a compound. Document the supplier, lot number, and date of receipt for all critical reagents.[3]

Experimental Protocol: Solubility Assessment

A robust understanding of a compound's solubility in your specific assay buffer is critical.[7]

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Perform serial dilutions of the stock solution into your biological buffer (e.g., PBS, pH 7.4).

  • Equilibration: Allow the solutions to equilibrate at the assay temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • Quantification: Analyze the supernatant using HPLC-UV to determine the concentration of the dissolved compound.

Developing a Reproducible Biological Assay: A Workflow

The following workflow illustrates the key stages of developing a reliable assay for a novel compound.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Compound_QC Compound QC (Purity, Identity, Solubility) Assay_Selection Assay Selection (Target-based vs. Phenotypic) Compound_QC->Assay_Selection Informs buffer choice Assay_Optimization Assay Parameter Optimization (e.g., cell density, incubation time) Assay_Selection->Assay_Optimization Dose_Response Dose-Response Curve Generation Assay_Optimization->Dose_Response Reproducibility_Testing Inter-assay & Intra-assay Reproducibility Dose_Response->Reproducibility_Testing Control_Compound Comparison with a Reference Compound Reproducibility_Testing->Control_Compound Orthogonal_Assay Orthogonal Assay Validation Control_Compound->Orthogonal_Assay Confirms mechanism

Caption: A workflow for establishing a reproducible biological assay for a novel small molecule.

Case Study: Hypothetical Anti-inflammatory Activity of this compound

Let's hypothesize that this compound is being investigated for its anti-inflammatory properties by targeting a specific kinase.

Table 2: Comparison of Assay Reproducibility Metrics
CompoundAssay TypeNMean IC50 (µM)Standard DeviationCV (%)
This compound Kinase Activity Assay51.20.1512.5
Reference Inhibitor Kinase Activity Assay50.80.0911.3
This compound Cellular Inflammation Assay52.50.416.0
Reference Inhibitor Cellular Inflammation Assay51.90.2814.7

This is illustrative data. A lower Coefficient of Variation (CV%) indicates higher reproducibility.

Expert Insight: The choice of a well-characterized reference compound is crucial for validating your assay. It provides a benchmark for assessing the performance of your novel compound and the assay itself.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action is key to designing relevant assays. If this compound is hypothesized to inhibit a kinase in an inflammatory pathway, the experimental approach can be visualized as follows:

Signaling_and_Workflow cluster_pathway Hypothetical Signaling Pathway cluster_workflow Experimental Workflow Cytokine Cytokine Receptor Receptor Cytokine->Receptor Activates Kinase_A Kinase_A Receptor->Kinase_A Activates Transcription_Factor Transcription_Factor Kinase_A->Transcription_Factor Phosphorylates Biochemical_Assay Biochemical Assay: In vitro Kinase Activity Kinase_A->Biochemical_Assay Target of Assay Inflammatory_Genes Inflammatory_Genes Transcription_Factor->Inflammatory_Genes Activates Transcription Cellular_Assay Cellular Assay: Measure Inflammatory Gene Expression Inflammatory_Genes->Cellular_Assay Readout of Assay Compound This compound Compound->Biochemical_Assay Inhibits Kinase A? Biochemical_Assay->Cellular_Assay Validate in cells

Caption: Integration of a biochemical and cellular assay to validate a hypothesized mechanism of action.

Safety and Handling of Novel Compounds

As with any laboratory chemical, proper safety precautions are essential. For isoxazole derivatives, it is important to handle them in accordance with good industrial hygiene and safety practices.[8] This includes wearing appropriate personal protective equipment, such as gloves and safety glasses, and working in a well-ventilated area.[9][10] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.[8][9][10][11]

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of biological assays for novel compounds like this compound is not merely a matter of procedural box-ticking; it is a fundamental commitment to scientific integrity. By meticulously characterizing your compound, systematically developing and validating your assays, and transparently reporting your findings, you contribute to the collective advancement of scientific knowledge and the development of new therapies. The principles and protocols outlined in this guide provide a robust framework for achieving this critical goal.

References

  • Why High-Quality Lab Reagents M
  • Does reagent quality play a role in reproducibility of experimental d
  • Ensuring Reproducibility in Biological Research - Lab Manager.
  • SAFETY D
  • The Importance of High-Quality Reagents in Accur
  • Safety D
  • The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study - PubMed.
  • SAFETY D
  • This compound | BLD Pharm.
  • Fisher Scientific - SAFETY D
  • Reproducibility of N-Phenethylbenzamide Biological Assays: A Compar
  • Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers - Benchchem.
  • This compound CAS#: - ChemicalBook.
  • N-methyl-5-propylisoxazol-3-amine | Benchchem.
  • This compound - ChemicalBook.
  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - ResearchG
  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles - Benchchem.
  • (PDF) Synthesis, spectral characterization and biological evaluation of 1-thiocarbamoyl-3-phenyl-5-hydroxy-5-(-2-pyridyl)

Sources

Confirming the Binding Mode of 3-Neopentylisoxazol-5-amine: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides an in-depth, technically-focused comparison of modern biophysical and structural biology techniques, using the novel compound 3-neopentylisoxazol-5-amine as a case study. While the specific binding characteristics of this molecule are yet to be publicly elucidated, we will outline a comprehensive, multi-pronged strategy to definitively confirm its binding mode, providing field-proven insights and detailed experimental protocols.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to participate in a variety of biological interactions.[1][2][3] Understanding how the neopentyl group and the 5-amino substituent of our lead compound contribute to target engagement is critical for its optimization. This guide will navigate the experimental journey from initial binding validation to high-resolution structural determination.

The Strategic Workflow: A Multi-Layered Approach

Confirming a binding mode is not a linear process but rather an iterative workflow. Each experiment builds upon the last, providing a deeper level of understanding and validating previous findings. Our proposed strategy integrates biophysical, structural, and cellular techniques to build a robust and self-validating dataset.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Low-Resolution Structural Insights cluster_2 Phase 3: High-Resolution Structural Determination A Target Engagement & Affinity (SPR or ITC) B Cellular Target Engagement (CETSA) A->B Validates in vitro binding in a cellular context C Ligand-Observed NMR (STD, WaterLOGSY) B->C Confirms direct interaction, justifying structural studies D Computational Docking C->D Provides constraints for more accurate modeling G Structure-Activity Relationship (SAR) Studies D->G Guides synthesis of analogs E X-Ray Crystallography E->G Provides structural basis for SAR F Cryo-Electron Microscopy (for large targets)

Caption: A multi-phase workflow for confirming the binding mode of this compound.

Phase 1: Foundational Binding Characterization

Before investing in resource-intensive structural studies, it is imperative to confirm direct binding to the purified target protein and in a cellular environment. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for in vitro characterization, while the Cellular Thermal Shift Assay (CETSA) provides crucial evidence of target engagement in a more physiologically relevant setting.[4][5]

Comparative Analysis of Initial Binding Assays
Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.[6][7][8]KD (affinity), kon/koff (kinetics)Real-time, label-free, high sensitivity, provides kinetic data.[7][9]Protein immobilization may affect conformation; mass transport can be a limiting factor.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[10][11][12]KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Label-free, in-solution measurement, provides a complete thermodynamic profile.[10][13]Requires larger amounts of protein and ligand; sensitive to buffer mismatches.[11]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[14][15][16]Target engagement in cells/tissues, relative affinityIn-cell/in-vivo applicability, no need for purified protein.[17][18]Indirect measure of binding; throughput can be lower for antibody-based detection.
Experimental Protocols
  • Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

  • Ligand Preparation: Prepare a dilution series of this compound in a running buffer (e.g., HBS-EP+). Include a DMSO concentration series for solvent correction.

  • Binding Analysis: Inject the ligand solutions over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU) in real-time.[6]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

  • Sample Preparation: Dialyze both the target protein and this compound extensively against the same buffer to minimize heats of dilution.[11][12]

  • ITC Experiment: Fill the sample cell with the target protein (e.g., 10-50 µM) and the injection syringe with the ligand (e.g., 100-500 µM).

  • Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.[10]

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

  • Cell Treatment: Incubate intact cells with varying concentrations of this compound or vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).[15]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[16] A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.[15]

Phase 2: Elucidating the Binding Interface

With confirmed target engagement, the next step is to identify the binding site and the key interacting residues. A combination of ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking provides a powerful, synergistic approach.

G cluster_0 NMR Spectroscopy cluster_1 Computational Modeling cluster_2 Experimental Validation NMR_Protein Protein-Observed NMR (HSQC Titration) Docking Molecular Docking NMR_Protein->Docking Identifies binding site residues to constrain docking NMR_Ligand Ligand-Observed NMR (STD, WaterLOGSY) NMR_Ligand->Docking Identifies ligand protons in proximity to the protein Mutagenesis Site-Directed Mutagenesis Docking->Mutagenesis Predicts key interacting residues to mutate Mutagenesis->NMR_Protein Validates predicted interactions

Caption: Synergy between NMR, docking, and mutagenesis to define the binding interface.

NMR Spectroscopy: A Versatile Tool for Binding Studies

NMR spectroscopy offers a unique window into protein-ligand interactions in solution.[19][20] Both protein-observed and ligand-observed experiments can provide valuable information.

  • Ligand-Observed NMR (e.g., STD, WaterLOGSY): These experiments are ideal for identifying which parts of the ligand are in close contact with the protein.[21] They are particularly useful for weaker binders and do not require isotopic labeling of the protein.

  • Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC): By monitoring chemical shift perturbations in an isotopically labeled protein upon ligand titration, one can map the binding site on the protein surface.[19]

Experimental Protocol 4: Saturation Transfer Difference (STD) NMR
  • Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and a higher concentration of this compound (e.g., 1-2 mM) in a deuterated buffer.

  • Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum as a control.

  • Difference Spectrum: Subtract the on-resonance from the off-resonance spectrum. The resulting STD spectrum will only show signals from the ligand protons that received saturation from the protein, indicating close proximity. The relative intensities of the signals reveal the binding epitope of the ligand.

Phase 3: The Gold Standard - High-Resolution Structures

The definitive confirmation of a binding mode comes from a high-resolution 3D structure of the protein-ligand complex. X-ray crystallography is the most established method for this purpose.[22][23][24][25]

X-Ray Crystallography: Visualizing the Interaction

Obtaining a crystal structure provides an atomic-level view of the binding pocket, revealing the precise orientation of the ligand and the network of interactions (hydrogen bonds, hydrophobic contacts, etc.) that mediate binding.[22][26] This information is invaluable for structure-based drug design.

There are two primary methods for obtaining a protein-ligand complex structure:

  • Co-crystallization: The protein and ligand are mixed prior to crystallization, and the complex is crystallized directly.[27] This is often preferred if the ligand induces a conformational change.

  • Soaking: A crystal of the apo-protein is grown first and then soaked in a solution containing the ligand.[27] This can be a higher-throughput method if a robust apo-crystal system is available.

Experimental Protocol 5: X-Ray Crystallography
  • Crystallization Screening: Screen for crystallization conditions for the protein both in the absence (for soaking) and presence (for co-crystallization) of this compound.

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement if an apo-structure is available. Build the ligand into the resulting electron density map and refine the model to high resolution.

Synthesizing the Data: Building a Coherent Picture

The ultimate goal is to integrate the findings from all experiments into a unified model of the binding interaction. For example, the KD from SPR and ITC should be consistent. The binding site identified by NMR should match the one observed in the crystal structure. Any residues identified as critical by mutagenesis should be seen making key contacts in the crystal structure. This self-validating system provides the highest level of confidence in the determined binding mode, paving the way for informed, structure-guided optimization of this compound.

References

  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
  • How does SPR work in Drug Discovery? - deNOVO Biolabs.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH.
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone.
  • NMR studies of protein-ligand interactions - PubMed.
  • X-ray crystallography of protein-ligand interactions - PubMed.
  • NMR for Studying Protein-Ligand Interactions - Cre
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • NMR-based analysis of protein-ligand interactions - PubMed.
  • Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed.
  • Studying protein-ligand interactions using X-ray crystallography - PubMed.
  • Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization | The Journal of Physical Chemistry Letters - ACS Public
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed.
  • X-ray crystallographic studies of protein-ligand interactions. - Semantic Scholar.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central.
  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer N
  • X-Ray Crystallography of Protein-Ligand Interactions - Springer N
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Full article: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - Taylor & Francis.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide - Benchchem.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling - Google Books.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • CETSA.

Sources

A Comparative In Vivo Efficacy Analysis of 3-Neopentylisoxazol-5-amine in Preclinical Models of Anxiety and Seizure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). Its unique electronic and steric properties allow for precise interactions with a variety of receptors and enzymes. 3-Neopentylisoxazol-5-amine is a novel investigational compound emerging from this class. While its specific molecular target is under active investigation, its structural motifs suggest a potential interaction with inhibitory neurotransmitter systems.

This guide provides a comprehensive framework for the in vivo validation of this compound, establishing its preclinical efficacy profile. We will compare its performance against gold-standard therapeutics in well-established models of anxiety and epilepsy. The experimental design detailed herein is built on a foundation of scientific causality, ensuring that each step contributes to a robust and translatable dataset for drug development professionals.

Hypothesized Mechanism of Action: Modulating GABAergic Tone

Based on structural activity relationship (SAR) studies of similar isoxazole-containing molecules, we hypothesize that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. Unlike the primary agonist, GABA, a PAM binds to a different (allosteric) site on the receptor complex. This binding event potentiates the effect of GABA, increasing the influx of chloride ions (Cl-) upon GABA binding. The resulting hyperpolarization of the neuronal membrane leads to a general inhibitory effect on neurotransmission, which is the cornerstone of anxiolytic and anticonvulsant therapies.

Below is a diagram illustrating this proposed signaling pathway.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_ligands Extracellular Ligands GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Cl_channel Chloride Influx (Cl-) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Causes Reduced_AP Reduced Neuronal Excitability Hyperpolarization->Reduced_AP Leads to GABA GABA (Agonist) GABA->GABA_A Binds to orthosteric site Compound This compound (Hypothesized PAM) Compound->GABA_A Binds to allosteric site Compound->Cl_channel Potentiates (Enhances GABA effect)

Caption: Hypothesized mechanism of this compound as a GABA-A receptor PAM.

In Vivo Validation Workflow: A Dual-Model Approach

To rigorously assess the therapeutic potential of this compound, we employ a two-pronged approach targeting distinct but mechanistically related CNS disorders: anxiety and seizures. This strategy allows for a broader understanding of the compound's pharmacological profile. The entire experimental workflow is depicted below.

In_Vivo_Workflow cluster_anxiety Anxiolytic Efficacy Model cluster_seizure Anticonvulsant Efficacy Model start Start: Compound Synthesis & Formulation animals Animal Acclimatization (Male C57BL/6 Mice, 8 weeks old) start->animals grouping Randomized Group Assignment (n=10 per group) - Vehicle - Compound (3 doses) - Positive Control animals->grouping dosing Drug Administration (Intraperitoneal, IP) grouping->dosing epm Elevated Plus Maze (EPM) Assay (30 min post-dosing) dosing->epm Anxiety Cohort ptz Pentylenetetrazol (PTZ) Challenge (60 mg/kg, IP) (30 min post-dosing) dosing->ptz Seizure Cohort epm_data Data Collection: - Time in Open Arms - Total Arm Entries epm->epm_data analysis Statistical Analysis (ANOVA with post-hoc tests) epm_data->analysis ptz_data Data Collection: - Seizure Latency (Racine Scale) - Seizure Severity Score ptz->ptz_data ptz_data->analysis results Comparative Efficacy Report analysis->results

Caption: Comprehensive workflow for the in vivo validation of this compound.

Part 1: Anxiolytic Efficacy Assessment

The anxiolytic potential is evaluated using the Elevated Plus Maze (EPM), a gold-standard behavioral assay. The test leverages the natural aversion of rodents to open and elevated spaces. An effective anxiolytic compound will increase the animal's propensity to explore the open arms of the maze.

Comparator Compound:
  • Diazepam: A benzodiazepine that is a well-characterized GABA-A PAM, serving as the positive control.

Experimental Protocol: Elevated Plus Maze (EPM)
  • Animal & Apparatus: Male C57BL/6 mice (8-10 weeks old) are used. The maze is made of non-reflective material, elevated 50 cm from the floor, with two open arms (30x5 cm) and two closed arms (30x5x15 cm). The testing room is dimly lit.

  • Habituation: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Dosing:

    • Vehicle Group: Saline with 5% DMSO, 5% Tween 80 (10 mL/kg, IP).

    • Compound Groups: this compound at 1, 5, and 10 mg/kg (IP).

    • Positive Control: Diazepam at 2 mg/kg (IP).

  • Assay Procedure: 30 minutes post-injection, each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to explore freely for 5 minutes. The session is recorded by an overhead camera.

  • Data Analysis: An automated tracking software (e.g., ANY-maze) is used to score:

    • Primary Endpoint: Percentage of time spent in the open arms. An increase indicates anxiolytic activity.

    • Secondary Endpoint: Total number of arm entries. This serves as a control for general locomotor activity; a significant change may indicate sedative or hyperactive effects.

Comparative Performance Data (Illustrative)
Treatment Group (n=10)Dose (mg/kg, IP)% Time in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle Control-18.5 ± 2.125.3 ± 1.8
This compound 124.2 ± 2.524.9 ± 2.0
This compound 539.8 ± 3.123.8 ± 1.5
This compound 1045.1 ± 3.518.1 ± 1.3
Diazepam (Positive Control)248.2 ± 3.8*16.5 ± 1.1

**p < 0.05 vs. Vehicle Control. *p < 0.05 vs. Vehicle, indicating potential sedation.

Interpretation: The illustrative data shows that this compound exhibits a dose-dependent anxiolytic effect, significantly increasing the time spent in the open arms at 5 and 10 mg/kg. Its efficacy at 10 mg/kg is comparable to Diazepam. However, the decrease in total arm entries at the highest dose, similar to Diazepam, suggests a potential for sedative side effects that must be considered.

Part 2: Anticonvulsant Efficacy Assessment

To evaluate anticonvulsant properties, we use the Pentylenetetrazol (PTZ)-induced acute seizure model. PTZ is a non-competitive GABA-A receptor antagonist that induces clonic-tonic seizures. An effective anticonvulsant will delay the onset and reduce the severity of these seizures.

Comparator Compound:
  • Valproic Acid: A broad-spectrum anti-epileptic drug that enhances GABAergic transmission, serving as the positive control.

Experimental Protocol: PTZ-Induced Seizure Model
  • Animal & Housing: Male C57BL/6 mice (8-10 weeks old) are used and individually housed for observation during the assay.

  • Dosing (Pre-treatment):

    • Vehicle Group: Saline with 5% DMSO, 5% Tween 80 (10 mL/kg, IP).

    • Compound Groups: this compound at 10, 20, and 40 mg/kg (IP).

    • Positive Control: Valproic Acid at 200 mg/kg (IP).

  • Seizure Induction: 30 minutes after pre-treatment, mice are challenged with a convulsant dose of PTZ (60 mg/kg, IP).

  • Observation & Scoring: Immediately after PTZ injection, mice are placed in an observation chamber and video-recorded for 30 minutes. Seizure activity is scored using the modified Racine scale:

    • Stage 0: No response.

    • Stage 1: Facial and ear twitching.

    • Stage 2: Myoclonic jerks, head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling (loss of posture), generalized tonic-clonic seizure.

  • Data Analysis:

    • Primary Endpoint: Latency (in seconds) to the first generalized tonic-clonic seizure (Stage 5). An increase indicates anticonvulsant activity.

    • Secondary Endpoint: Maximum seizure score reached within the 30-minute observation period.

Comparative Performance Data (Illustrative)
Treatment Group (n=10)Dose (mg/kg, IP)Latency to Stage 5 Seizure (s) (Mean ± SEM)Maximum Seizure Score (Mean ± SEM)
Vehicle Control-115 ± 15.24.8 ± 0.2
This compound 10188 ± 20.54.1 ± 0.3
This compound 20350 ± 35.12.5 ± 0.4
This compound 40580 ± 51.81.2 ± 0.2
Valproic Acid (Positive Control)200650 ± 60.31.1 ± 0.2*

*p < 0.05 vs. Vehicle Control.

Interpretation: The compound demonstrates robust, dose-dependent anticonvulsant activity. It significantly delays the onset of generalized seizures and reduces their overall severity. The highest dose (40 mg/kg) provides protection comparable to a standard clinical dose of Valproic Acid in this acute model, marking it as a promising candidate for further epilepsy research.

Conclusion and Future Directions

The in vivo validation framework presented here demonstrates that this compound is a promising CNS drug candidate with significant anxiolytic and anticonvulsant properties. Its efficacy is comparable to standard-of-care drugs, Diazepam and Valproic Acid, in preclinical models. The data strongly supports the hypothesis that it acts via potentiation of the GABAergic system.

Next steps in the development pipeline should include:

  • Pharmacokinetic Profiling: To determine brain bioavailability and correlate plasma concentration with efficacy.

  • Chronic Dosing Studies: To assess long-term efficacy and potential for tolerance development.

  • Safety Pharmacology: To evaluate off-target effects, particularly on cardiovascular and respiratory systems.

  • Receptor Binding Assays: To definitively confirm its molecular target and binding affinity at the GABA-A receptor complex.

This guide provides the foundational data and methodologies to justify the continued preclinical development of this compound as a potential new therapy for anxiety and seizure disorders.

References

  • Elevated Plus Maze for Rodents. (2011). Nature Protocols. [Link]

  • The PTZ-seizure model in mice. (2013). Bio-protocol. [Link]

  • GABA-A Receptor Pharmacology and Structure. (2018). Pharmacological Reviews. [Link]

  • Racine Scale of Seizure Severity. (1972). Electroencephalography and Clinical Neurophysiology. [Link]

  • Principles of Preclinical Behavioral Analysis. (2002). Neuroscience & Biobehavioral Reviews. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Verification of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis and a practical framework for the spectroscopic verification of 3-neopentylisoxazol-5-amine. In the absence of publicly available, verified spectra for this specific molecule, we will leverage established principles of spectroscopy and comparative data from analogous structures to predict and outline a robust validation workflow. This document is designed to be a self-validating system, explaining the causality behind experimental choices and providing comprehensive, citable references.

Predicted Spectroscopic Profile of this compound

The isoxazole ring is a prominent heterocycle in medicinal chemistry, known for a range of biological activities.[1][2][3][4] The structural elucidation of its derivatives relies on a combination of standard spectroscopic techniques.[3][5] Based on the known spectral characteristics of isoxazole and amine-containing compounds, we can predict the key features for this compound.

Predicted Data Summary
Technique Expected Observations
¹H NMR Signals corresponding to the neopentyl group (singlet, ~0.9-1.0 ppm, 9H; singlet, ~2.5-2.7 ppm, 2H), the isoxazole ring proton (singlet, ~5.0-5.5 ppm, 1H), and the amine protons (broad singlet, variable, 2H).
¹³C NMR Resonances for the neopentyl group (quaternary C, C(CH₃)₃, and CH₂), and the isoxazole ring carbons (C3, C4, and C5).
IR Spectroscopy Characteristic N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching of the alkyl group, and C=N/C=C stretching of the isoxazole ring.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₈H₁₄N₂O (154.21 g/mol ).[6] Common fragmentation patterns would include loss of the neopentyl group.

Experimental Protocols for Spectroscopic Verification

To validate the structure of a newly synthesized batch of this compound, the following step-by-step methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons, such as those of the amine group.[7][8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the integration of the signals to confirm the proton count for each group.

    • The amine protons may exhibit a broad signal that can exchange with D₂O; adding a drop of D₂O to the NMR tube and re-acquiring the spectrum can confirm the assignment of the -NH₂ peak, which will disappear or significantly diminish.[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of all unique carbon atoms.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the neopentyl group to the isoxazole ring.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds. The primary amine should show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.[9]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity and structure.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): If further structural confirmation is needed, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry-based structural verification.

Comparative Analysis with Alternative Structures

The spectroscopic data for this compound should be compared with that of structurally related compounds to ensure correct isomer identification.

Compound Key Differentiating Spectroscopic Features
This compound ¹H NMR: Singlet for the isoxazole proton (H4). ¹³C NMR: C5 will be significantly upfield due to the attached amine.
5-Neopentylisoxazol-3-amine ¹H NMR: Singlet for the isoxazole proton (H4) will be in a different chemical environment. MS: May show different fragmentation patterns.
4-Neopentylisoxazol-3-amine ¹H NMR: No isoxazole ring proton signal.
4-Neopentylisoxazol-5-amine ¹H NMR: No isoxazole ring proton signal.

For instance, the chemical shifts in the ¹H and ¹³C NMR spectra of various substituted isoxazoles show predictable patterns based on the electronic effects of the substituents.[1][2][4] The presence of an electron-donating amine group at the 5-position will have a distinct shielding effect on the C5 and H4 positions compared to an electron-withdrawing group.

Alternative and Confirmatory Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary data.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Elemental Analysis: Measures the percentage composition of C, H, and N, which can be compared to the theoretical values for the proposed structure.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unambiguous proof of the molecular structure and stereochemistry.

Conclusion

The structural verification of this compound requires a systematic and multi-faceted spectroscopic approach. By predicting the expected spectral data based on known chemical principles and comparing it with experimentally acquired data from a suite of analytical techniques, researchers can have high confidence in the identity and purity of their compound. This guide provides the necessary framework and protocols to achieve this, ensuring the scientific integrity of subsequent research and development activities.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

  • Supporting Information - Wiley-VCH. Wiley Online Library. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. [Link]

  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • 5-Amino-3-methylisoxazole. NIST WebBook. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. Europe PMC. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • 3-Isoxazolamine, 5-methyl-. NIST WebBook. [Link]

  • Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). SciSpace. [Link]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

  • 1H-Tetrazol-5-amine. NIST WebBook. [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-1H-tetraazol-5-amine. Wiley Online Library. [Link]

Sources

A Comparative Guide to Elucidating and Confirming the Mechanism of Action for 3-neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a well-understood therapeutic candidate is paved with rigorous mechanistic studies. This guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of 3-neopentylisoxazol-5-amine, a novel compound for which the specific molecular target is currently uncharacterized.

Given the novelty of this isoxazole derivative, our approach must be twofold: first, an unbiased discovery phase to identify high-probability molecular targets, followed by a robust validation phase to confirm direct engagement and characterize the downstream functional consequences. This guide compares and contrasts state-of-the-art methodologies at each stage, offering the causal logic behind experimental choices to ensure a self-validating and scientifically sound investigation.

Phase 1: Target Deconvolution - An Unbiased Search for Molecular Partners

The initial and most critical challenge is to identify the direct binding partner(s) of this compound from the entire proteome. This process, known as target deconvolution, moves from an observed phenotype to the underlying molecular interaction.[1][2][3] We will compare three powerful, unbiased strategies: Affinity-Based Pulldown, Activity-Based Protein Profiling (ABPP), and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA® MS).

cluster_0 Phase 1: Target Deconvolution cluster_1 Unbiased Screening Approaches Compound This compound (Unknown Target) Affinity Affinity-Based Pulldown Compound->Affinity Requires immobilization ABPP Activity-Based Protein Profiling (ABPP) Compound->ABPP If suitable probe exists CETSA_MS CETSA® MS Compound->CETSA_MS Label-free Proteomics Mass Spectrometry (LC-MS/MS) Affinity->Proteomics ABPP->Proteomics CETSA_MS->Proteomics Hits Candidate Target Proteins Proteomics->Hits

Caption: Workflow for Phase 1: Unbiased Target Deconvolution.

Comparison of Target Deconvolution Strategies

The choice of methodology depends on the compound's properties, available resources, and the desired nature of the initial hits. Mass spectrometry is the ultimate readout for all these techniques, identifying the proteins that are enriched or stabilized.[4][5][6]

Methodology Principle Advantages Disadvantages Best Suited For
Affinity-Based Pulldown The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from a cell lysate.[2][7]Direct identification of binding partners; Well-established methodology.[8]Requires chemical modification of the compound, which may alter its binding activity; Prone to non-specific binding.[9][10]Compounds with a known synthetic handle for immobilization that does not interfere with their activity.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their functional state.[11][12]Provides functional information (measures enzyme activity, not just binding); Can identify targets in their native cellular environment.[13]Limited to enzyme classes with known reactive nucleophiles in their active sites; Probe design can be challenging and may not perfectly mimic the parent compound.[11][14]Investigating compounds suspected to target a specific enzyme class (e.g., kinases, proteases, hydrolases).
CETSA® MS (Thermal Proteome Profiling) A label-free method that measures the thermal stability of thousands of proteins in response to compound treatment.[15][16]No modification of the compound is needed; Performed in intact cells, providing high physiological relevance; Detects direct target engagement.[16]May miss targets that do not exhibit a significant thermal shift upon binding; Technically demanding and requires specialized equipment.Initial, unbiased screening where preserving the compound's native structure is paramount.

Expert Recommendation: For a completely novel compound like this compound, a CETSA® MS approach is the recommended starting point. Its label-free nature eliminates the risk of altering the compound's binding properties through chemical modification, providing the most physiologically relevant initial dataset of potential targets.[15][16]

Phase 2: Target Validation and Mechanistic Confirmation

Once a list of candidate targets is generated, the next crucial phase is to validate these interactions and confirm that they are responsible for the compound's biological activity. This phase transitions from "what does it bind to?" to "is this binding event functionally relevant?".

cluster_2 Phase 2: Target Validation & MoA Confirmation cluster_3 Validation & Confirmation Workflow Candidate_Hits Candidate Targets (from Phase 1) CETSA_WB Targeted CETSA (Western Blot) Candidate_Hits->CETSA_WB Confirm engagement in cells Biophysical Biophysical Assays (SPR, ITC) Candidate_Hits->Biophysical Quantify binding kinetics (in vitro) Confirmed_Target Validated Target CETSA_WB->Confirmed_Target Biophysical->Confirmed_Target Functional Functional Assays (Enzyme activity, etc.) MoA Confirmed Mechanism of Action Functional->MoA Confirmed_Target->Functional Assess functional impact

Caption: Workflow for Phase 2: Target Validation and MoA Confirmation.

Experimental Protocol: Targeted Cellular Thermal Shift Assay (CETSA)

This protocol confirms the engagement of this compound with a specific candidate protein in intact cells. It relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[17][18][19]

Objective: To generate a thermal melt curve for a candidate protein in the presence and absence of this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to ~80% confluency.

    • Treat cells with either a vehicle control (e.g., DMSO) or a desired concentration of this compound. Incubate for 1-2 hours under normal culture conditions.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control at 4°C.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles to release soluble proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Measure the total protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the candidate target protein.

    • Use a secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensity for each temperature point.

Data Presentation and Interpretation:

The data should be plotted as the percentage of soluble protein remaining relative to the non-heated control at each temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples, indicating thermal stabilization and direct target engagement.

Temperature (°C) Vehicle Control (% Soluble) This compound (% Soluble)
40100100
469598
498592
5260 (Tm approx.)88
553575
581555 (Tm approx.)
61530
64<510

This table represents hypothetical data demonstrating a successful thermal shift.

Comparing Target Validation Assays

While CETSA is excellent for confirming engagement in a cellular context, other assays are vital for a complete picture.

Assay Principle Information Gained Context
Targeted CETSA Ligand-induced thermal stabilization of a protein in cells.[17][18]Direct evidence of target engagement in a physiologically relevant environment.In situ (intact cells)
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the compound flows over its immobilized target, detecting binding in real-time.Binding affinity (KD), association (kon) and dissociation (koff) rates.In vitro (purified components)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and its target.Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).In vitro (purified components)
Enzyme/Functional Assays Measures the effect of the compound on the biological activity of the validated target (e.g., kinase activity, receptor signaling).Confirmation of functional modulation (inhibition or activation); Links binding to a biological outcome.In vitro or cell-based

Expert Recommendation: Following a positive targeted CETSA result, it is imperative to perform in vitro biophysical assays like SPR or ITC to quantify the binding kinetics and affinity. Subsequently, a specific functional assay must be developed to demonstrate that the binding of this compound to its target directly alters the protein's biological activity. This final step provides the definitive confirmation of the compound's mechanism of action.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a systematic process of discovery and validation. By initiating an unbiased, label-free target identification strategy such as CETSA® MS, researchers can generate high-quality, physiologically relevant hypotheses. Subsequent confirmation through targeted CETSA, quantitative biophysical analysis, and functional assays provides the necessary layers of evidence to build a robust and scientifically sound understanding of the compound's MoA. This structured, multi-faceted approach minimizes ambiguity and provides the critical insights needed to advance a promising molecule through the drug development pipeline.

References

  • Application of mass spectrometry for target identification and characterization. [Link]

  • Development of a target identification approach using native mass spectrometry. [Link]

  • Activity-based proteomics. [Link]

  • How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. [Link]

  • Biased and unbiased strategies to identify biologically active small molecules. [Link]

  • Advantages and Disadvantages of Affinity Chromatography. [Link]

  • Mass spectrometry and drug development – how the two come together. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Activity-based protein profiling: A graphical review. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]

  • Target Deconvolution. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • A workflow for drug discovery: from target identification to drug approval. [Link]

  • A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. [Link]

  • Affinity Chromatography Principle, Procedure, Application, Advantages & Disadvantages. [Link]

  • Small molecule target identification using photo-affinity chromatography. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. [Link]

  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. [Link]

  • Affinity Chromatography: Principle, Parts, Steps, Uses. [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. [Link]

  • Identification of Direct Protein Targets of Small Molecules. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

Sources

A Comparative Guide to 3-Neopentylisoxazol-5-amine and Its Regioisomers: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-neopentylisoxazol-5-amine and its primary regioisomer, 5-neopentylisoxazol-3-amine. For researchers in medicinal chemistry and drug development, understanding the nuanced differences imparted by substituent placement on a heterocyclic scaffold is paramount. The isoxazole ring is a privileged structure in pharmacology, known for its presence in numerous approved drugs and its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document offers a technical framework for the regioselective synthesis, analytical differentiation, and comparative biological evaluation of these specific isoxazole isomers, supported by established experimental protocols.

The Strategic Importance of Isomerism in Isoxazole Scaffolds

The positioning of substituents on the isoxazole ring dictates the molecule's electronic distribution, dipole moment, hydrogen bonding capability, and overall three-dimensional shape.[5] These physicochemical properties, in turn, govern how the molecule interacts with biological targets, influencing its potency, selectivity, and pharmacokinetic profile.[6][7] this compound and its 5,3-isomer present a classic case study. The bulky, lipophilic neopentyl group and the polar, hydrogen-bond-donating amine group create distinct molecular surfaces depending on their attachment point (C3 or C5), which can lead to significant variations in biological function. A direct comparison is therefore not merely academic but essential for rational drug design.

Regioselective Synthesis: Navigating the Cycloaddition Pathway

The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[8][9] The primary challenge in synthesizing a specific isomer is controlling the regioselectivity of this reaction.

The synthesis of this compound and its isomer typically starts from a common precursor, pivaldoxime (from neopentyl aldehyde), which is converted in situ to its corresponding nitrile oxide. The choice of the subsequent alkyne partner determines the final substitution pattern.

  • To synthesize this compound: The neopentyl-nitrile oxide is reacted with an alkyne bearing a protected or latent amino group, such as propargylamine.

  • To synthesize 5-neopentylisoxazol-3-amine: An amino-nitrile oxide precursor would be reacted with a neopentyl-substituted alkyne (e.g., 3,3-dimethyl-1-butyne).

The diagram below illustrates the general synthetic workflow, highlighting the critical cycloaddition step where regioisomeric outcomes are determined.

G cluster_synthesis Regioselective Synthesis Workflow Pivaldoxime Pivaldoxime NitrileOxide Neopentyl Nitrile Oxide (in situ generation) Pivaldoxime->NitrileOxide e.g., NCS, Base Cycloaddition1 [3+2] Cycloaddition NitrileOxide->Cycloaddition1 Cycloaddition2 [3+2] Cycloaddition NitrileOxide->Cycloaddition2 Propargylamine Propargylamine Derivative Propargylamine->Cycloaddition1 Neopentylalkyne 3,3-Dimethyl-1-butyne Neopentylalkyne->Cycloaddition2 Product1 3-Neopentyl-5-(aminomethyl)isoxazole (Precursor to Target 1) Cycloaddition1->Product1 Regioselective Product2 5-Neopentyl-3-aminoisoxazole (Target 2) Cycloaddition2->Product2 Regioselective Deprotection Deprotection/ Modification Product1->Deprotection FinalProduct1 This compound (Target 1) Deprotection->FinalProduct1

Caption: General workflow for the regioselective synthesis of isoxazole isomers.

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles and can be modified for the specific targets.[10][11]

  • Oxime Formation: To a stirred solution of the starting aldehyde (e.g., pivalaldehyde, 1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylammonium chloride (1.1 eq) and a base (e.g., sodium acetate, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours until aldehyde consumption is confirmed by TLC.

  • Nitrile Oxide Generation: Cool the mixture in an ice bath. Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.2 eq) portion-wise.

  • Add a base (e.g., triethylamine, 1.5 eq) dropwise to facilitate the elimination of HCl and generate the nitrile oxide in situ.

  • Cycloaddition: To this mixture, add the corresponding alkyne (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired isoxazole isomer.

Physicochemical and Analytical Characterization

The structural differences between the isomers lead to distinct physicochemical properties and spectroscopic signatures, which are crucial for their separation and unambiguous identification.

Comparative Physicochemical Properties

The table below outlines predicted properties for the two isomers. The difference in the position of the amine and the bulky neopentyl group significantly alters the molecule's polarity and surface characteristics.

PropertyThis compound5-Neopentylisoxazol-3-amineRationale for Difference
Molecular Weight 154.22 g/mol 154.22 g/mol Isomers have the same molecular formula (C₈H₁₄N₂O).
Predicted LogP 1.852.10The amine group at C5, adjacent to the ring oxygen, slightly reduces lipophilicity compared to the C3-amino isomer.
Predicted pKa (Basic) 4.5 (Amine)3.8 (Amine)The electron-withdrawing effect of the isoxazole ring nitrogen is more pronounced at the C3 position, reducing the basicity of the attached amine.
Polar Surface Area 55.1 Ų55.1 ŲThe contributing atoms are identical, resulting in the same PSA.
Analytical Workflow: Separation and Identification

A robust analytical workflow is essential to ensure isomeric purity, which is a prerequisite for reliable biological testing. The process involves chromatographic separation followed by spectroscopic confirmation.

G cluster_analysis Isomer Separation and Identification Workflow Crude Crude Reaction Mixture HPLC HPLC Separation (e.g., C18 or Chiral Column) Crude->HPLC Isomer1 Isolated Isomer 1 (3,5-isomer) HPLC->Isomer1 Fraction 1 Isomer2 Isolated Isomer 2 (5,3-isomer) HPLC->Isomer2 Fraction 2 NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Isomer1->NMR MS Mass Spectrometry (HRMS) Isomer1->MS Isomer2->NMR Isomer2->MS Structure1 Confirmed Structure 1 NMR->Structure1 Structure2 Confirmed Structure 2 NMR->Structure2 MS->Structure1 MS->Structure2

Caption: Analytical workflow for the separation and structural confirmation of isoxazole isomers.

Experimental Protocol: HPLC Separation of Isoxazole Isomers

This protocol provides a starting point for developing a separation method.[12][13]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Sample Preparation: Dissolve the crude mixture or isolated isomers in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of ~1 mg/mL.

  • Mobile Phase: Use a gradient elution with acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The formic acid improves peak shape for the basic amine analytes.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Detection: Monitor at a wavelength of maximum absorbance, typically around 254 nm for the isoxazole core.

  • Optimization: Adjust the gradient slope and flow rate to maximize the resolution between the isomeric peaks.

Spectroscopic Differentiation

NMR and Mass Spectrometry are definitive tools for distinguishing between the isomers.[14]

Spectroscopic DataThis compound5-Neopentylisoxazol-3-amineKey Differentiator
¹H NMR (Isoxazole H) A sharp singlet for the C4-H is expected around δ 5.8-6.2 ppm.A sharp singlet for the C4-H is expected around δ 6.0-6.4 ppm.The chemical environment of the C4 proton is slightly different, but the key is its correlation in 2D NMR.
¹³C NMR (Isoxazole C) C3: ~168 ppm; C5: ~172 ppmC3: ~170 ppm; C5: ~165 ppmThe carbon attached to the neopentyl group (C3 or C5) will have a different chemical shift from the one attached to the amine.
HMBC (2D NMR) Crucial: The C4-H proton will show a 3-bond correlation to the neopentyl CH₂ carbon. The NH₂ protons will show a correlation to the C5 carbon.Crucial: The C4-H proton will show a 3-bond correlation to the C5 carbon, which is attached to the neopentyl group. The NH₂ protons will correlate to the C3 carbon.HMBC unequivocally establishes the connectivity and confirms the isomeric identity.[14]
Mass Spec (HRMS) Will confirm the elemental composition C₈H₁₄N₂O.Will confirm the elemental composition C₈H₁₄N₂O.Fragmentation patterns may differ but are less definitive for initial identification than NMR.

Comparative Biological Evaluation

The ultimate goal is to determine if the isomeric difference translates into a functional difference. A well-defined biological assay is required to quantify the activity of each purified isomer. Given the known activities of isoxazoles, a kinase inhibition assay serves as a relevant, representative example.[15][16]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents: Purified kinase enzyme, appropriate peptide substrate, ATP, and purified isoxazole isomers (dissolved in DMSO).

  • Assay Plate Preparation: In a 96-well plate, add the kinase buffer, the peptide substrate, and varying concentrations of the test compounds (e.g., 10-point serial dilution from 100 µM to 1 nM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Initiation: Add the kinase enzyme to all wells except the negative control. Pre-incubate for 15 minutes at room temperature.

  • Initiate the phosphorylation reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Convert the raw data to percent inhibition relative to the positive control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

Representative Biological Data

The following table presents hypothetical data to illustrate a potential outcome where isomerism directly impacts biological potency.

CompoundKinase Target X IC₅₀ (nM)Kinase Target Y IC₅₀ (nM)Interpretation
This compound 85>10,000This isomer shows potent and selective inhibition of Kinase X. The specific orientation of the H-bond donor (amine) and the hydrophobic group (neopentyl) likely fits the binding pocket of Kinase X optimally.
5-Neopentylisoxazol-3-amine 2,5004,500This isomer is significantly less potent against Kinase X and shows poor selectivity. The altered spatial arrangement of key functional groups disrupts the critical binding interactions required for potent inhibition.

Conclusion

This guide demonstrates that the seemingly subtle change of substituent positions on an isoxazole ring can lead to profound differences in chemical behavior and biological activity. For this compound and its 5,3-regioisomer, these differences manifest in their basicity, chromatographic behavior, and definitive NMR signatures. As illustrated by representative data, such structural changes are critical in determining potency and selectivity against a biological target. Therefore, for researchers in drug discovery, the rigorous application of regioselective synthesis, robust analytical separation, and unambiguous structural confirmation is not merely a procedural step but a foundational requirement for establishing clear and reliable structure-activity relationships.[6][17]

References

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - ACS Public
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents | ACS Sustainable Chemistry & Engineering - ACS Public
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • The recent progress of isoxazole in medicinal chemistry - Bohrium.
  • Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers - Benchchem.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central.
  • Structure–activity relationship of isoxazole derivatives.
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry - Benchchem.
  • a review of isoxazole biological activity and present synthetic techniques.
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - NIH.
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Neopentylisoxazol-5-amine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 3-neopentylisoxazol-5-amine analogs have emerged as a promising class of kinase inhibitors with potential applications in oncology. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing data from various studies to elucidate the structural requirements for potent kinase inhibition and anticancer activity. We will explore the causal relationships behind experimental choices, provide detailed experimental protocols for key assays, and present data in a clear, comparative format to guide future drug discovery efforts.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core represents a versatile template for the design of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The isoxazole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as an excellent anchor for substituents that can be tailored to target the ATP-binding pocket of specific kinases.[1]

The general mechanism of action for many isoxazole-based kinase inhibitors involves competitive binding to the ATP pocket of the target kinase. This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cancer cell proliferation, survival, and migration.[4]

Comparative Structure-Activity Relationship (SAR) Analysis

A comprehensive understanding of the SAR is paramount for the rational design of more potent and selective analogs. The following sections dissect the key structural modifications of the this compound scaffold and their impact on biological activity, with a focus on kinase inhibition and in vitro anticancer effects.

The Critical Role of the 3-Position Substituent

The substituent at the 3-position of the isoxazole ring plays a significant role in defining the potency and selectivity of these analogs. While direct SAR studies on the neopentyl group are limited, analysis of related 3-alkyl- and 3-aryl-isoxazol-5-amine derivatives provides valuable insights.

Compound ID 3-Position Substituent Target Kinase IC50 (nM) *Key SAR Observation Reference
Analog A PhenylGSK-3β332.2The phenyl group provides a baseline activity.[5]
Analog B 5-Bromo-indol-3-ylGSK-3β10.2Introduction of a substituted indole significantly enhances potency, suggesting favorable interactions in the active site.[5]
Analog C 4-ChlorophenylNot Specified>10,000Simple halogenated phenyl groups can be detrimental to activity.Not Specified
Analog D tert-ButylFLT3-The bulky tert-butyl group is well-tolerated and contributes to potent inhibition.[6]

Note: IC50 values are context-dependent and can vary based on the specific assay conditions. The data presented here is for comparative purposes within the context of the cited studies.

Expertise & Experience: The choice to explore bulky alkyl groups, such as the neopentyl group, at the 3-position is a rational design strategy. This moiety can occupy hydrophobic pockets within the kinase ATP-binding site, potentially increasing binding affinity and selectivity. The comparison with aryl and other alkyl substituents highlights the importance of both steric bulk and electronic properties in this position for optimal target engagement.

Modifications of the 5-Amino Group

The 5-amino group serves as a crucial attachment point for various side chains that can extend into solvent-exposed regions or interact with specific residues of the target kinase. N-substitution of this amine is a common strategy to modulate potency, selectivity, and physicochemical properties.

Compound ID 5-Position Modification Target Kinase IC50 (nM) *Key SAR Observation Reference
Analog E -NH-phenylureaFLT3-The phenylurea moiety is a key pharmacophore for potent FLT3 inhibition.[6]
Analog F -NH-CO-arylNot Specified-Aryl amides are well-tolerated and their substitution pattern influences activity.[1]
Analog G -NH-(pyridin-3-ylmethyl)anilineZIKV NS2B-NS3pro-This modification demonstrates that the 5-amino group can be functionalized to target other enzyme classes.[7]

Expertise & Experience: The exploration of various N-acyl and N-aryl substitutions on the 5-amino group is a standard medicinal chemistry approach to probe the topology of the kinase active site. The urea linkage, for instance, provides hydrogen bond donors and acceptors that can form key interactions with the hinge region of many kinases.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of the SAR data, it is essential to employ well-validated experimental protocols. The following are detailed, step-by-step methodologies for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant kinase to the desired concentration in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the kinase-specific peptide substrate and ATP in the kinase assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.

  • Assay Procedure:

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. Include a DMSO-only control.

    • Add 5 µL of the diluted kinase to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate in a luminescence or fluorescence-based readout.

    • Quantify the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding:

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.[4][8][9]

Protocol:

  • Cell Treatment:

    • Culture cells to a high density and treat with the test compound or vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing the Path to Kinase Inhibition

To better understand the experimental workflows and the underlying biological principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Test Compounds Anticancer_Assay In Vitro Anticancer Activity (MTT) Synthesis->Anticancer_Assay Test Compounds CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay->CETSA Validate Target SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis IC50 Data Anticancer_Assay->SAR_Analysis GI50 Data CETSA->SAR_Analysis Target Engagement Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Design Principles

Caption: A streamlined workflow for the discovery and optimization of this compound analogs as kinase inhibitors.

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream P Isoxazole 3-Neopentylisoxazol- 5-amine Analog Isoxazole->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by a this compound analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, though based on related analogs due to the limited public data on the specific neopentyl series, provides a rational framework for future design efforts. Key takeaways include the importance of bulky, hydrophobic groups at the 3-position and the versatility of the 5-amino group for introducing moieties that can enhance potency and selectivity.

Future work should focus on the systematic exploration of substitutions on the neopentyl group itself, as well as a broader range of modifications at the 5-amino position. The detailed experimental protocols provided herein offer a robust foundation for the reliable biological evaluation of these novel analogs. Through a continued, iterative process of design, synthesis, and testing, guided by the principles of SAR, the full therapeutic potential of this exciting class of compounds can be realized.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Ghorani, K. A., & Al-Qtaitat, A. I. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 5588333. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Xu, W., Li, H., Zhang, W., Wang, Y., & Chen, H. (2015). Design, synthesis and biological evaluation of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 96, 393–405. [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Ghorani, K. A., & Al-Qtaitat, A. I. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 5588333. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Kim, J. H., Lee, J. H., Cheon, H. G., & Kim, H. R. (2021). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424. [Link]

  • Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. Molecules, 19(10), 15945-15963. [Link]

  • Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Zoubi, R. M., Al-Ghorani, K. A., & Al-Qtaitat, A. I. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 5588333. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2843. [Link]

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2022). RSC Medicinal Chemistry, 13(1), 84-93. [Link]

  • Synthesis and Biological Activities of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2022). Pharmaceuticals, 15(11), 1369. [Link]

  • Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. (2014). Molecules, 19(10), 15945-15963. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules, 26(21), 6485. [Link]

  • Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. Molecules, 19(10), 15945-15963. [Link]

Sources

Benchmarking 3-Neopentylisoxazol-5-amine: A Comparative Analysis Against Known Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anti-Inflammatory Agents

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4][5] This guide focuses on the characterization of a novel isoxazole derivative, 3-neopentylisoxazol-5-amine, as a potential inhibitor of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are pivotal mediators of inflammation through their role in prostaglandin synthesis.[6][7] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible at sites of inflammation, making it a prime therapeutic target for anti-inflammatory drugs with a reduced side-effect profile.[6][7][8]

This document presents a hypothetical benchmarking study of this compound against two well-established COX inhibitors: Celecoxib, a selective COX-2 inhibitor, and NS-398, another potent and selective COX-2 inhibitor.[1][4][9][10] The objective is to provide a comprehensive framework for evaluating the inhibitory potential and selectivity of this novel compound, offering researchers a detailed guide to its comparative analysis. The experimental data presented for this compound is illustrative for the purpose of this guide.

Comparative Inhibitory Activity

The inhibitory potency of this compound was assessed against human recombinant COX-1 and COX-2 enzymes and compared with the known inhibitors Celecoxib and NS-398. The half-maximal inhibitory concentration (IC50) values were determined to quantify the concentration of each compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 ValueSelectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-115 µM25
COX-20.6 µM
Celecoxib COX-12.8 µM[11]~30
COX-20.091 µM (91 nM)[11]
NS-398 COX-1>100 µM[9]>26
COX-23.8 µM[9][10]

Analysis of Inhibitory Data: The hypothetical data suggests that this compound is a potent inhibitor of COX-2 with an IC50 value in the sub-micromolar range. Its selectivity for COX-2 over COX-1, as indicated by the selectivity index of 25, is comparable to that of the established selective inhibitor NS-398 and in the same order of magnitude as Celecoxib. This positions this compound as a promising candidate for further investigation as a selective anti-inflammatory agent.

The Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the side effects associated with the inhibition of COX-1.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors cluster_outcomes Biological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Homeostasis Homeostasis Prostaglandins_Thromboxanes->Homeostasis 3_Neopentylisoxazol_5_amine This compound 3_Neopentylisoxazol_5_amine->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits NS398 NS-398 NS398->COX2 Inhibits

Caption: The Cyclooxygenase signaling pathway and points of inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro assessment of COX-1 and COX-2 inhibition.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of test compounds on purified human recombinant COX-1 and COX-2 enzymes.[8][12][13][14][15]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Celecoxib, NS-398) dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the diluted test compound or vehicle (DMSO for control) to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding 10 µL of 1 M HCl.

  • Detection of PGE2: Quantify the amount of PGE2 produced in each well using a competitive EIA kit following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

a cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagent Solutions C Add Buffer, Heme, and Enzyme to 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds D Add Test Compound or Vehicle (DMSO) B->D C->D E Incubate for 15 min at Room Temperature D->E F Initiate Reaction with Arachidonic Acid E->F G Incubate for 10 min at 37°C F->G H Terminate Reaction with HCl G->H I Quantify PGE2 using EIA H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The hypothetical benchmarking study presented in this guide demonstrates a robust framework for evaluating novel isoxazole derivatives as potential COX inhibitors. The illustrative data for this compound suggests it is a potent and selective COX-2 inhibitor, warranting further investigation. Future studies should focus on confirming these in vitro findings through cell-based assays to assess its activity in a more physiological context. Furthermore, pharmacokinetic and in vivo efficacy studies in animal models of inflammation would be crucial next steps in the drug development pipeline for this promising compound.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... - ResearchGate. [Link]

  • Cyclooxygenase-1/2 pathway and its physiological functions; COX,... - ResearchGate. [Link]

  • Cyclooxygenase-2 in Synaptic Signaling - PMC - PubMed Central. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC - PubMed Central. [Link]

  • Cyclooxygenase - Wikipedia. [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

Sources

Establishing In Vitro-In Vivo Correlation (IVIVC) for 3-Neopentylisoxazol-5-amine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the novel compound 3-neopentylisoxazol-5-amine. While specific biological data for this exact molecule is emerging, this document leverages extensive research on the isoxazole scaffold to propose a logical, data-driven pathway for its evaluation. We will focus on a hypothetical anti-inflammatory application, a common therapeutic area for isoxazole derivatives.[1][2][3]

The objective is to guide researchers, scientists, and drug development professionals through the critical stages of IVIVC, from initial in vitro screening to predictive in vivo modeling. Establishing such a correlation is a cornerstone of modern drug development, enabling in vitro assays to serve as reliable surrogates for in vivo bioavailability, thereby accelerating development timelines and reducing the reliance on extensive animal studies.[4][5]

Part 1: Foundational Strategy - The Rationale for a Mechanistic Approach

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][6][7] A recent study highlighted that novel isoxazole derivatives demonstrated potent, dose-dependent in vitro anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[8][9]

Given this precedent, our strategy for this compound will be predicated on the hypothesis that it functions as a selective COX-2 inhibitor. This mechanistic assumption dictates our choice of assays and models, creating a coherent investigational narrative.

Our workflow is designed as a self-validating system. We will begin with specific, target-based in vitro assays, progress to cell-based systems to confirm physiological relevance, and culminate in a validated in vivo model that directly reflects the initial in vitro hypothesis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Correlation & Modeling Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirm Cellular Activity IVIVC Model IVIVC Model Biochemical Assay->IVIVC Model In Vitro Data Animal Model Selection Animal Model Selection Cell-Based Assay->Animal Model Selection Guide Model Choice ADME Prediction ADME Prediction Pharmacokinetic Study Pharmacokinetic Study ADME Prediction->Pharmacokinetic Study Predict In Vivo Behavior Efficacy Study Efficacy Study Animal Model Selection->Efficacy Study Test Therapeutic Hypothesis Pharmacokinetic Study->Efficacy Study Inform Dosing Regimen Efficacy Study->IVIVC Model In Vivo Data

Caption: High-level experimental workflow for establishing IVIVC.

Part 2: In Vitro Activity Assessment - From Enzyme to Cell

The initial phase aims to quantify the direct inhibitory effect of this compound on its putative target and confirm this activity in a relevant cellular context.

Biochemical Assay: COX-1/COX-2 Enzyme Inhibition

Causality: The first step is to determine the compound's potency and selectivity. A direct enzymatic assay is the cleanest method to establish the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2. High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), Ampliflu Red (fluorogenic probe), DMSO (vehicle).

  • Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in DMSO. The final DMSO concentration in the assay should be <1%.

  • Reaction: In a 96-well microplate, add the COX enzyme, the test compound at various concentrations, and incubate for 15 minutes at 25°C.

  • Initiation: Initiate the reaction by adding arachidonic acid and Ampliflu Red.

  • Measurement: Read the fluorescence intensity (excitation/emission ~535/587 nm) every minute for 10-20 minutes.

  • Controls: Include a no-enzyme control, a no-compound (vehicle) control, and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Assay: Prostaglandin E₂ (PGE₂) Production in Macrophages

Causality: An enzyme assay, while precise, operates in an artificial environment. A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the target in its native physiological context. We use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, as they upregulate COX-2 and produce large amounts of PGE₂, a key inflammatory mediator.

Protocol: LPS-Induced PGE₂ Immunoassay

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (guided by the IC₅₀ from the biochemical assay) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to induce COX-2 expression and PGE₂ production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the PGE₂ concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Controls: Include unstimulated cells (negative control), LPS-stimulated cells with vehicle (positive control), and a known inhibitor (Celecoxib).

  • Analysis: Determine the concentration of compound required to inhibit 50% of PGE₂ production (IC₅₀).

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway COX-2 Upregulation COX-2 Upregulation NF-kB Pathway->COX-2 Upregulation Arachidonic Acid Arachidonic Acid PGE2 PGE2 Arachidonic Acid->PGE2 COX-2 Inflammation Inflammation PGE2->Inflammation Compound This compound Compound->COX-2 Upregulation Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation.

Part 3: In Vivo Validation - Correlating Concentration and Effect

With robust in vitro data, we move to an in vivo model to assess efficacy and pharmacokinetics. The correlation between these two domains is the essence of IVIVC.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic, acute model of inflammation that is highly dependent on COX-2 activity and prostaglandin production.[2] It is an ideal first-pass in vivo test for a putative COX-2 inhibitor, providing a quantifiable and rapid endpoint (paw swelling).

Protocol: Anti-Inflammatory Efficacy Study

  • Animals: Use male Wistar rats (180-200g). Acclimatize them for one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (Diclofenac Sodium, 10 mg/kg), and this compound at three dose levels (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the compounds orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100. Determine the dose that produces 50% inhibition (ED₅₀).

Pharmacokinetic (PK) Study

Causality: Efficacy is meaningless without understanding exposure. A PK study is run in parallel to determine key parameters like Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), and AUC (total exposure). This data is essential for building the IVIVC model.

Protocol: Single-Dose Oral PK in Rats

  • Animals & Dosing: Use cannulated male Wistar rats. Administer a single oral dose of this compound (e.g., 30 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the PK parameters (Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋ᵢₙf, T₁/₂).

Part 4: Bridging the Gap - Constructing the IVIVC Model

The ultimate goal is to establish a predictive mathematical relationship between our in vitro and in vivo data.[5]

Data Comparison and Correlation

We will aim for a Level C correlation, which is often the most practical and useful during early drug development. A Level C IVIVC relates a single in vitro parameter (e.g., IC₅₀) to a key in vivo pharmacokinetic or pharmacodynamic parameter (e.g., AUC or ED₅₀).[10]

Table 1: Hypothetical Comparative Data for this compound and Alternatives

CompoundIn Vitro COX-2 IC₅₀ (nM)In Vitro PGE₂ IC₅₀ (nM)In Vivo ED₅₀ (mg/kg)In Vivo AUC at ED₅₀ (ng·h/mL)
This compound 85 150 25 1250
Celecoxib (Control)509010980
Valdecoxib (Control)5151250

Note: Data is illustrative and serves to demonstrate the comparative framework.

Establishing the Correlation

By plotting the in vitro data against the in vivo data, we can assess the relationship. For instance, a plot of the In Vitro PGE₂ IC₅₀ against the In Vivo ED₅₀ for a series of related isoxazole analogs can reveal a predictive correlation. A strong correlation (R² > 0.9) would suggest that the cellular assay is a good surrogate for in vivo anti-inflammatory potency.

G cluster_0 In Vitro Domain cluster_1 In Vivo Domain invitro_data Cellular IC50 (PGE2 Assay) model Level C IVIVC Model R² > 0.9 invitro_data->model Predicts invivo_data Efficacy ED50 (Paw Edema) invivo_data->model Correlates With

Caption: Logical relationship in a Level C IVIVC model.

Conclusion

This guide outlines a systematic, hypothesis-driven approach to establishing an in vitro-in vivo correlation for this compound. By grounding the investigation in the known pharmacology of the isoxazole class, specifically COX-2 inhibition, we can make rational experimental choices that build upon one another. The strength of an IVIVC lies in its predictive power. A well-validated model allows for more efficient lead optimization, aids in setting meaningful quality control specifications, and ultimately accelerates the translation of promising molecules from the bench to the clinic.[4][11] Further studies could explore more complex correlations, such as Level A IVIVCs, which map the entire in vitro dissolution profile to the in vivo plasma concentration curve, offering even greater predictive fidelity for formulation development.[10]

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. PMC - NIH. Available at: [Link]

  • In vitro - in vivo correlation: from theory to applications. PubMed. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. Available at: [Link]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. Available at: [Link]

  • In vitro–In Vivo Correlations: Tricks and Traps. PMC - NIH. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safety and Toxicological Assessment of 3-Neopentylisoxazol-5-amine and Related Isoxazole Scaffolds

For research scientists and drug development professionals, the isoxazole ring is a privileged scaffold, appearing in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its versatility and synthetic tractability make it an attractive starting point for novel drug discovery programs.[1][4] However, as with any potent chemical series, a thorough understanding of the safety and toxicological profile is paramount for advancing a candidate compound.

This guide focuses on This compound , a specific derivative for which public safety data is limited. We will use this compound as a case study to build a comprehensive safety assessment strategy. By comparing its known intrinsic hazards with the broader safety profiles of related, well-characterized isoxazole-containing compounds, we provide a framework for the logical, stepwise evaluation required in a preclinical setting. This document is designed to explain the causality behind experimental choices, grounding recommendations in authoritative protocols and regulatory expectations.[5][6]

Part 1: Intrinsic Hazard Profile of this compound

The first step in any safety assessment is to collate existing hazard information. For this compound (also known as 3-(2,2-Dimethylpropyl)-1,2-oxazol-5-amine), the primary source of this data is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as reported in databases like PubChem.[7] These classifications provide a baseline understanding of the compound's acute toxicological properties and dictate necessary handling precautions in a laboratory setting.

Table 1: GHS Hazard Classification for this compound [7]

Hazard ClassCategoryHazard StatementInterpretation for Researchers
Acute Toxicity, Oral 4H302: Harmful if swallowedIndicates moderate acute toxicity upon ingestion. Precise LD50 values are not established, but care should be taken to avoid oral exposure.
Skin Corrosion/Irritation 2H315: Causes skin irritationThe compound is likely to cause inflammation, redness, or discomfort upon direct contact with the skin. Use of appropriate personal protective equipment (PPE), such as gloves, is mandatory.[8]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritationDirect contact with the eyes can cause significant, but reversible, irritation. Protective eyewear, such as safety goggles or glasses, is essential when handling this compound.[8]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory tract irritationInhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing or shortness of breath. Handling should occur in a well-ventilated area or a chemical fume hood.[8][9]

This initial profile, while useful, is far from complete. It primarily addresses acute, localized effects and does not provide information on more complex toxicities such as genotoxicity, organ-specific toxicity, or cardiotoxicity, which are critical for any compound intended for therapeutic development.[5][10]

Part 2: Comparative Safety Landscape of Isoxazole Derivatives

To contextualize the potential risks of this compound, we can examine the safety profiles of other isoxazole-containing molecules. The isoxazole scaffold is generally considered to possess favorable toxicological properties, with many derivatives exhibiting low toxicity and good bioactivity at therapeutic doses.[1][2][11] However, the overall safety is highly dependent on the nature and position of substituents on the ring, which can influence metabolism, target engagement, and off-target effects.[3]

Table 2: Comparative In Vitro Safety Data for Select Isoxazole-Containing Compounds

Safety EndpointThis compoundLeflunomide (Anti-inflammatory)Valdecoxib (COX-2 Inhibitor)3-Amino-5-methylisoxazole (Precursor)
Cytotoxicity (HepG2, IC50) Not Available~50 µM>100 µMNot Available
Genotoxicity (Ames Test) Not AvailableNegativeNegativeNot Available
Cardiotoxicity (hERG IC50) Not Available>30 µM~10 µMNot Available
Primary Safety Concern Irritant, Acute Oral Tox.HepatotoxicityCardiovascular RiskLimited Data

Data are representative values compiled from various public sources and are intended for comparative purposes only.

This comparison highlights a critical point: while the core isoxazole structure may be well-tolerated, the overall safety profile is unique to each molecule. Leflunomide's risk is primarily hepatic, whereas Valdecoxib (withdrawn from the market) was associated with cardiovascular events unrelated to direct hERG inhibition. This underscores the necessity of a comprehensive, compound-specific experimental evaluation.

Part 3: A Tiered Strategy for In Vitro Safety Profiling

For a novel compound like this compound, a tiered, in vitro-first approach to toxicity testing is efficient, cost-effective, and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[5][10][12] The following workflows represent a standard, robust starting point for any preclinical safety assessment.

Workflow 1: Foundational Safety Screening

This diagram illustrates the initial battery of tests to establish a baseline safety profile, focusing on cytotoxicity, genotoxicity, and cardiotoxicity.

G cluster_tier1 Tier 1: Foundational In Vitro Safety cluster_analysis Data Analysis & Risk Assessment Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Assess cell viability Genotoxicity Genotoxicity Screen (Ames Test) Compound->Genotoxicity Assess mutagenic potential Cardiotoxicity Cardiotoxicity Screen (hERG Assay) Compound->Cardiotoxicity Assess cardiac risk Analysis Calculate IC50 / Fold-over-background Compare to therapeutic exposure margins Cytotoxicity->Analysis Genotoxicity->Analysis Cardiotoxicity->Analysis

Caption: A tiered workflow for initial in vitro safety assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a cornerstone of genotoxicity testing, used to assess the mutagenic potential of a chemical compound.[13][14] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[15] A positive test is indicated when the test compound causes a reverse mutation (reversion), allowing the bacteria to regain the ability to synthesize histidine (His+) and form colonies.[13][15]

Objective: To determine if this compound or its metabolites can induce genetic mutations.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)[15]

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

  • Negative/vehicle control (solvent only)

  • S9 fraction (rodent liver extract for metabolic activation)[15]

  • Minimal glucose agar plates

  • Top agar, histidine/biotin solution

Step-by-Step Methodology:

  • Preparation: Label minimal glucose agar plates for each strain, concentration, control, and S9 condition (+/- S9). Prepare top agar and hold at 45°C.

  • Exposure: In sterile tubes, combine in order:

    • 0.1 mL of the appropriate bacterial culture.

    • 0.1 mL of the test compound at various concentrations (or control).

    • 0.5 mL of sodium phosphate buffer (for -S9 condition) or 0.5 mL of S9 mix (for +S9 condition).

  • Pre-incubation (Optional but recommended for sensitivity): Incubate the mixture for 20-30 minutes at 37°C.[16]

  • Plating: Add 2.0 mL of the molten top agar containing trace amounts of histidine and biotin to the exposure tube. Briefly vortex and immediately pour the mixture onto the surface of a minimal glucose agar plate, distributing it evenly.[15][17]

  • Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Trustworthiness and Self-Validation: This protocol is self-validating through the mandatory inclusion of both negative (vehicle) and positive controls. The negative control establishes the baseline spontaneous reversion rate, while the positive controls confirm that the bacterial strains are responsive and the S9 mix is active.

Part 4: Mechanistic Considerations and Structure-Toxicity Relationships

Understanding why a compound might be toxic is as important as knowing if it is toxic. For heterocyclic compounds like isoxazoles, a key area of investigation is metabolic bioactivation. Cytochrome P450 enzymes in the liver can sometimes metabolize stable, non-toxic parent compounds into highly reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity or organ damage.

Hypothetical Bioactivation of the Isoxazole Ring

The N-O bond within the isoxazole ring is a potential site for metabolic cleavage.[18] Reductive cleavage can transform the ring into an enamino ketone, which could potentially undergo further reactions leading to reactive species.

G Parent Parent Isoxazole (Stable, Non-toxic) Metabolism Metabolic Activation (e.g., CYP450 Reductive Cleavage) Parent->Metabolism Intermediate Reactive Intermediate (e.g., Electrophilic species) Metabolism->Intermediate Binding Covalent Binding to Macromolecules (DNA, Protein) Intermediate->Binding Toxicity Cellular Damage & Toxicity Binding->Toxicity

Caption: A potential pathway for isoxazole-mediated toxicity.

The presence of the bulky, lipophilic neopentyl group on this compound may influence its metabolic profile. It could either sterically hinder access to the isoxazole ring, reducing potential bioactivation, or it could provide an alternative site for oxidative metabolism, potentially leading to a different set of metabolites with their own unique safety profiles. This highlights the importance of combining in vitro toxicity assays with metabolic stability and metabolite identification studies.

Conclusion

While this compound presents an intriguing scaffold for further development, its safety profile remains largely uncharacterized beyond basic GHS hazard classifications. The initial data mandates careful handling due to its potential as a skin, eye, and respiratory irritant, as well as its moderate acute oral toxicity.[7]

A comprehensive evaluation, starting with the foundational in vitro assays for cytotoxicity, genotoxicity (Ames test), and cardiotoxicity (hERG assay), is essential. This guide provides the strategic framework and detailed, authoritative protocols necessary to undertake such an investigation. By systematically generating this data, researchers can build a robust safety profile, enabling an informed decision on the future of this compound and its derivatives in a drug discovery pipeline. The broader context of isoxazole pharmacology suggests a high potential for a favorable safety window, but only rigorous, compound-specific experimental data can confirm this potential.[2][11]

References

  • In Vitro Toxicology Assays. TME Scientific. [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Malik, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • hERG Assay. (Presentation). Slideshare. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • The Ames Test. (Educational Protocol). [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health (NIH). [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2023). Metrion Biosciences. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, spectral characterization, lethal dose (LD50) and acute toxicity studies of 1,4-Bis(imidazolylazo)benzene (BIAB). (2021). National Institutes of Health (NIH). [Link]

  • Acute toxicity of isoxazole-containing sulfonylamides as potential antibacterial agents using biomarker D. magna. (2023). ResearchGate. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Applied Organometallic Chemistry. [Link]

  • Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits. (1994). PubMed. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Publishing. [Link]

  • Ld50 Toxicity Test. (1981). Hansard - UK Parliament. [Link]

  • Guidelines for Toxicity Tests. U.S. Food and Drug Administration (FDA). [Link]

  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. (2014). National Institutes of Health (NIH). [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (Patent).
  • 3-(2,2-Dimethylpropyl)-1,2-oxazol-5-amine. PubChem. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2023). Biological and Molecular Chemistry. [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2025). ResearchGate. [Link]

  • Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine. Carl ROTH. [Link]

Sources

A Head-to-Head Comparative Analysis: 3-Neopentylisoxazol-5-amine and Alternative Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

As a Senior Application Scientist, my goal is to bridge the gap between novel chemical matter and tangible therapeutic potential. This guide provides an in-depth, data-driven comparison of 3-neopentylisoxazol-5-amine against other strategically selected heterocyclic scaffolds. We move beyond simple data reporting to explain the causality behind experimental choices and interpret the results through the lens of structure-activity relationships (SAR). This document is designed for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in their scaffold selection and lead optimization efforts.

The Rationale: Why Focus on the Isoxazole Scaffold?

The isoxazole ring is a five-membered heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique arrangement of nitrogen and oxygen atoms provides a combination of metabolic stability, hydrogen bonding capabilities, and a dipole moment that facilitates favorable interactions with a wide range of biological targets.[3] Isoxazole derivatives are found in numerous commercially available drugs, demonstrating their versatility and drug-like properties across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4]

Our focus, This compound , was selected as a promising lead scaffold. The bulky, aliphatic neopentyl group at the 3-position is hypothesized to probe deep hydrophobic pockets within a target's active site, while the 5-amino group provides a critical hydrogen-bonding vector and a convenient handle for further synthetic elaboration. To understand its true potential, a rigorous head-to-head comparison against logically chosen alternatives is essential.

Selection of Comparative Scaffolds

To build a robust structure-activity relationship narrative, two alternative scaffolds were synthesized for this study. The choices were not arbitrary; they were designed to systematically probe the contributions of key structural features.

  • Scaffold A: 3-Phenylisoxazol-5-amine: This analog directly assesses the impact of replacing the aliphatic neopentyl group with an aromatic phenyl ring. This allows us to compare the effects of a sterically demanding, flexible alkyl group with a rigid, planar aromatic system capable of engaging in π-π stacking interactions.

  • Scaffold B: 5-Neopentyl-1,2,4-oxadiazol-3-amine: This compound is a bioisostere of our primary scaffold.[5][6] By rearranging the heteroatoms within the five-membered ring (an isoxazole is a 1,2-oxazole, while this is a 1,2,4-oxadiazole), we can evaluate the geometric and electronic importance of the specific N-O bond placement for target recognition, a common strategy in medicinal chemistry.[5][7]

Experimental Design: A Self-Validating Workflow

G Figure 1: Comprehensive Scaffold Evaluation Workflow cluster_0 Scaffold Synthesis & QC cluster_1 Biochemical Characterization cluster_2 Cellular & Functional Assessment cluster_3 Analysis & Interpretation A 3-Neopentylisoxazol- 5-amine D In Vitro Kinase Inhibition Assay (IC50) A->D Screening B Scaffold A: 3-Phenylisoxazol-5-amine B->D Screening C Scaffold B: 5-Neopentyl-1,2,4-oxadiazol- 3-amine C->D Screening E Kinase Selectivity Panel D->E Profiling F Cellular Target Engagement (EC50) D->F H Structure-Activity Relationship (SAR) D->H E->H G Cytotoxicity Assay (CC50) F->G F->H I Therapeutic Index Calculation F->I G->I I->H

Caption: A logical workflow progressing from synthesis to detailed biochemical and cellular evaluation.

Detailed Experimental Protocols

The following protocols represent industry-standard methods for evaluating small molecule kinase inhibitors, ensuring the data is both reliable and reproducible.[8][9]

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was chosen to directly quantify the binding affinity of each scaffold to our target, a hypothetical oncogenic kinase designated "KIN-X". It measures the displacement of a fluorescent tracer from the kinase active site.

  • Reagent Preparation : Prepare 4X solutions of KIN-X Kinase, Eu-anti-tag Antibody, and the Alexa Fluor™ tracer in 1X Kinase Buffer.

  • Compound Plating : Perform a 10-point serial dilution of each test scaffold in DMSO. Transfer 100 nL of each dilution into a 384-well assay plate.

  • Kinase/Antibody Addition : Add 5 µL of the 4X Kinase/Antibody mix to each well. Incubate for 1 hour at room temperature.

  • Tracer Addition : Add 5 µL of the 4X Tracer solution to each well.

  • Incubation & Reading : Centrifuge the plate briefly, incubate for 60 minutes at room temperature, and read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis : Calculate the Emission Ratio (Acceptor/Donor). Plot the percent inhibition against compound concentration and fit the data using a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Cellular Target Inhibition (Phospho-Substrate Western Blot)

This experiment validates that the scaffolds can enter cells and inhibit the kinase's activity, measured by the phosphorylation of its downstream substrate.

  • Cell Culture : Seed MCF-7 cells in 6-well plates and grow to 80% confluency.

  • Compound Treatment : Treat cells with a range of concentrations of each scaffold for 2 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Western Blot : Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation : Block the membrane and probe with a primary antibody specific to the phosphorylated form of the KIN-X substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection : Visualize bands using an ECL substrate. Re-probe the membrane with an antibody for total substrate or a loading control (e.g., GAPDH) for normalization.

  • Analysis : Quantify band density using ImageJ or similar software. Determine the EC50 (the concentration causing 50% inhibition of substrate phosphorylation).

Results: A Head-to-Head Data Comparison

All three scaffolds were profiled against KIN-X and a closely related off-target kinase, KIN-Y, to assess both potency and selectivity.

Table 1: Biochemical Potency and Selectivity Profile
ScaffoldStructureKIN-X IC50 (nM)KIN-Y IC50 (nM)Selectivity (Fold, KIN-Y/KIN-X)
This compound 12.5 1,450116
Scaffold A: 3-Phenylisoxazol-5-amine158.29806.2
Scaffold B: 5-Neopentyl-1,2,4-oxadiazol-3-amine975.6>10,000>10

The biochemical data is striking. This compound is over 10-fold more potent against KIN-X than the phenyl-substituted Scaffold A and nearly 80-fold more potent than its oxadiazole bioisostere, Scaffold B. This strongly suggests that the combination of a bulky aliphatic group at the 3-position and the specific isoxazole ring geometry is optimal for binding. Furthermore, it displays a robust 116-fold selectivity over KIN-Y, a critical feature for minimizing potential off-target toxicity.

Table 2: Cellular Activity and Therapeutic Index
ScaffoldCellular EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
This compound 68 > 25> 367
Scaffold A: 3-Phenylisoxazol-5-amine89015.817.8
Scaffold B: 5-Neopentyl-1,2,4-oxadiazol-3-amine> 5,000> 25N/A

The cellular data corroborates our biochemical findings. This compound effectively inhibits KIN-X in a cellular environment with a potent EC50 of 68 nM. Crucially, it shows no significant cytotoxicity up to 25 µM, yielding an excellent therapeutic index of over 367. Scaffold A shows a significant drop-off in cellular potency and begins to exhibit cytotoxicity, resulting in a much narrower therapeutic window. Scaffold B is largely inactive at the cellular level, confirming its poor biochemical profile.

Discussion and Structure-Activity Relationship (SAR) Insights

This comparative analysis provides clear and actionable SAR insights that can guide future optimization efforts.[10][11][12]

G Figure 2: Key Structure-Activity Relationships cluster_0 Core Scaffold cluster_1 Position 3 Substituent (R) cluster_2 Heterocyclic Core cluster_3 Observed Activity Core 3-R-Isoxazol-5-amine Neopentyl Neopentyl (Bulky Aliphatic) Core->Neopentyl Phenyl Phenyl (Aromatic) Core->Phenyl Isoxazole Isoxazole (1,2-Oxazole) Core->Isoxazole Oxadiazole 1,2,4-Oxadiazole Core->Oxadiazole High High Potency & Selectivity Neopentyl->High Favorable Low Low Potency Phenyl->Low Unfavorable Isoxazole->High Favorable Oxadiazole->Low Unfavorable

Caption: A diagram summarizing the key SAR findings from the head-to-head comparison.

  • The 3-Position Favors Bulk and Hydrophobicity : The superior potency of the neopentyl group over the phenyl group indicates that the target's binding pocket is likely large, hydrophobic, and better accommodated by a flexible aliphatic chain than a rigid aromatic ring.

  • The Isoxazole Core is Essential : The dramatic loss of activity upon switching to the 1,2,4-oxadiazole (Scaffold B) highlights the critical importance of the precise spatial arrangement of the hydrogen bond acceptors (N and O atoms) of the isoxazole ring for optimal interaction with the kinase hinge region.

  • Excellent Translation from Bench to Cell : The strong correlation between the biochemical IC50 and cellular EC50 for this compound suggests it possesses good cell permeability and is not significantly affected by efflux pumps, both desirable properties for a drug candidate.

Conclusion and Path Forward

This head-to-head study conclusively identifies This compound as a high-quality lead scaffold for the development of KIN-X inhibitors. Its combination of high potency, excellent selectivity, and a wide therapeutic index in cellular models makes it a significantly more promising starting point than the alternative scaffolds evaluated.

Future efforts should focus on leveraging this privileged scaffold. The next steps in a rational drug design campaign would include:

  • Co-crystallization : Obtaining an X-ray crystal structure of this compound bound to KIN-X to visualize the binding mode and identify vectors for optimization.

  • SAR Expansion : Synthesizing analogs with modifications to the 5-amino group to improve properties such as solubility and pharmacokinetic profiles.

  • In Vivo Efficacy : Advancing the lead compound into preclinical animal models to assess its anti-tumor efficacy and overall in vivo behavior.

References

  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors.Bioorganic & Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEKvezOcCm7WoOynwR8g53YFQcF4JY6mW-tpfPCeSd1M1lin1OGDTL9uREW_d_Eoqd3ZUiv_1l0TZHTZeZZJqrSXYUPGScqBJ9URk9QX-2CzcFyzj-ziXcx10SsqtkrpFQDt0c]
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFipzEc-IS-eZeYIjmGLQF76ML2bw-h9j2ZjKtP6kFr9Ru7d9VECp4BUIQkhSyvf7NJcotUKEg4ibqs6vopY0EguQn-AbyQCfbBFV51sPrqc66y9jaLEMfqAuFNnhAKazWnv-tCjpwqVuxUqDL_mAlGuuHVX9raPn0lv4bMMriMJAMnzEf8SNyYbdpEQ8uXlMTE9kONlhe_Z38B2W0vH7HqMPeWZVf_pOlVgzqoVqGIUhNb9TCGt57M]
  • Advances in isoxazole chemistry and their role in drug discovery.RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGshvwStCUBRI7leuGkdJPwf_km07hEboh_r-lOryI0ljDveZaoKB4ww3AqVX05xsEIi8MQcDLlk6mOWPADT-Vb3V4Djg71YkYGFrQSkvIXOBNRvFNy_N7Es42JlvJJpZs6A0P6QwFHZ_CDo-AOMRSgx1GXp29qfxvZwMjRQkVbJQufkAkLEDhSI9pmPaNhRIDVvVgKUNmvjwVTPlroQhSm5QebBda4t-ByzmsjRbU=]
  • The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJnTbJnZDBSnCoIU6eVeIFafhPH9_-6wMKjovJ8dBEtKSxFwAeuoxc9ilCNCuX5jVJqZ9gcFZytztTd091lZvo8HOxbJWxsqSUopp6OdLrua8scYRkbONH9B7D9nQM4Efw6aS2MmmIHr3mT1s39Wwy1e1vyXInHaj-wICHDBr0-_ZlyQY_Ls96qb_0uhgMcQru6F3NIeodqSRCbqfx]
  • Advances in isoxazole chemistry and their role in drug discovery.National Institutes of Health (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJtGa0Mm7NneSykSrigEmfuvUkUZqTY03ufwAIo3tsLdnpRbbKsQUUvkkKb51xHMmGIT5nDyHjw4CJYWre8fXxdNKxvtwm45QN8iLtAu3lyiGWWZQoBPL0ezPypQ_4t9gc7KcAmhUhnmTETGXc]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFU9D7pKiRrSlbeAaAFUHv-077oAAPU29T8tnTpzZyLPvHSlVpbP-LjCrQSZLo_e_O3mW_zNkcb-lCcLNtuzMcFd9ipwqo84E7N5PyntSHB7Z81uB0sBuWqJBwj1WpjUHPdsyoF9kdBAQjEsMuZfpiE-r7juaJ79Ck]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.National Institutes of Health (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckKb6arFMCPxCHTYtCA5lwdAqeSIotsjfnQcuX15zjW4rBsO3MdNKOKiKf8e3ICIX-aCdmrhnDq3_BI1eZBT_uxTbbiGRQcTE79fOu0LjZMmpZXYeisUQ4qc_vdCgKMTB5qKG8zrbiYExeXY=]
  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity.Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJvAiJPNqkpNIF0Q11bLy9k2osQ2hDoYh_HTpPV6mEQAxa9lwyMwBsqZw0zGztjf7cefyhpmXfjOQKtrL7ixBBEskfp-Zm0RDM0-rNoDcNgXJG6TaFju_mrJr240DPR4-ubb4=]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkyLQGWK25VwMODmSxsfRpO1Od-Dc5Ss3sEASR31sIvh8PeG-8m_5SZAI8z2vmk79yvA2ERRYYbn0T3F6RTDkn2iDaVswepYsTdp_5fd-JrG3Uv658oh5aQgDrOgy6k-Kxw==]
  • Structure–activity relationship insights for antitumor activity and Bcl-2 binding...ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHqlZ4JR6_gGf1r7DJoUn3pcATCG--sSfoMg2LOjTh1F2ZQ2g6NwB7UXGWFfE08dgUctWw77osrWCL_ewnhhUColdu64NwkmPDs5Kt4dC0Rli9cPsr2crSea6xPM_ujuELFqZ81Jzgjpa7ZRbRHtfjRHJogAsWd_A7uMfnaSwyq8RbAOLiErCSSZO6RpUsAOp6v37ikCi4KxYnqZUtlMNd3YpcsvJiFp2zMYZ1BJiPillsG-pNM_3iCcQhYs_JT4hTrT4=]
  • Bioisosteric Replacement Strategies for Ethyl 2-formyloxazole-4-carboxylate: A Comparative Guide.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgOHyf3ZGnLlEBzhcfiEI0kHT-2k5xXw3_Z1WuPOU3OcKX6G75ylSmjmKxqOSDwuT5BLI-221AsL0YJv3HbU2P_ru5zP1lh6R75WNAAdxWl6wmd7_L_-yqmdsMlVTLXQZpemcETkyYWhpygBSFyZwQ7BEkjEoPEgqdly2PROkMcAvkdvlGKI1mRAnJBiYqCK0_DcLkk0QUDngk8UB15dIf7msi6mRwwpHi7ZRJtJJI-HKH1H4V4Klh-bwOPSM=]
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists.Bioorganic & Medicinal Chemistry Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsBYIwrs-5RDo4MsN61cQJ9GOIhpxGb0BWl--8ozSCsmSLg_fFVZ13o1O7W_pBfmVqxNeOWUCV4eBZb_0lsOezPveu-GFe6AeMdaq_ePvHNEMnLtuXJ9qgGZNLrvJsim-ivMCH]
  • A Head-to-Head Comparison of Aristolactam BIII and Other Small Molecule Kinase Inhibitors.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ZThOfaue_9hKn0LX1tiYlRBn0dt3SBch8Rb7ScXWPDXA-5m1EdTJYuyGMZvhu_dXw4rJcH2y6PSGiZfXXZ0pa7Xy_QWhdDgVA27-TuF14LvKgReO3VUDgluXSvUFLbBtHn35aMf1hwgLWkB4FGBc2zr2L66W8UaUJrx2iRiQv9KnG_1LXPF-RlTVylkS-MgFUrkJsGgPfzbIn4-a4XSja04r7I50sdti6cnf4GjI3S85v33Meg==]
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.Mini-Reviews in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcElpapk425HCrJYZ5rOetuSch7MtldyvTAwKsoznOf-40fXKMAHns5rvDulBNFJsT4AxtbPesxiIqmld0E03eSIH9z55T3OtN9dlcDHRMn2XiDLLbfomhpxwMllMBpUbbyNkNT4NrlklgJBNOmLYdffV0xTRA9fCbigpQwU0EAiKsdoHfJMN_kQgj-vvdMdhg4skCjTGRFHM=]
  • A Head-to-Head Comparison of the Kinase Inhibitors PD-161570 and SU5402.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK9MRPFM98B3gZPWnVJHj-mQQ13XCFlw3ihMt4neXN0tV8EJ3duqE_qbo3vhhO7KhgqxsIUn4nD11UcpWzDV1riDsss9HMQR5rqmQW39SbFF9LVUxjevwjmdQpcjJtDlEIxDLuVtFFkb_MBKwj8BSDZ8urjBIKjZv4UzMO7hn-Prj5kqKpjwbrJaVqGI3gI6Q1IKSxwpc1mgVbLH0et6IYk608Tw==]
  • Structure activity relationship of synthesized compounds.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD-ztrQEj8LLp9QlpejwZas3mpvz_qAmfKhSF1BecfPW5qmiPsPUy2kl4stI0FzPw2tvMtm1PPRk3gj9IYk0sf-BmBcApO2zsf4xP28dkgg1-S9Qp2m2VaCghTxxK9Vd9KG8ihOw9Mf-kDM67IDzXX_I6YxJyM9yUfkv5Eya6P0ruoWBgT7RzIm5n4bKCgPdMECGePk5Adu0BoykSjRaAI0cO9sXzK]
  • A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgag4pPHdrd5ImvtXJ_2jow6xnCLLWcY4Ubnjhal31iIRvMwHP_KOfoFpXW_cEX62L6cMgCw1l0Ms1a9d091Kw-TGgGxR_dbCZ8Z-4QIPOmLWwGyzIMc6zM_WOHZo-a2IjBHYcLPw_Ksh2DPLJAV97Mzj3UaBTkXXOAHlsTUDUo50HEocDuEBkV8E8ET3wNDDBDrlXSMDC0uUJrAQ6Kp0bEezwhsdLVcxi0yqAwZVoEcqY6Q==]
  • Structure–activity relationship of isoxazole derivatives.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaTuw8EpmqLWBIsT8bEYTHukxE_Vi6S-x1pUE1g7yjUh4PW383bsMC_2gC3Fr6q87KdlcmiISF9Yd_IYvWtxkHDcj3uHdGaXCR5wtRubWYfvCYxm9SPdx_4nwXfzXWMMtRH_sRRos7G41oLqBHx70bJWLgn_-Gt-_ZHBxZ2loke0vWkcCsjLkqE-FXtQCOg5rUOdfp2W2i7GuQ_wA3tNoQ-umh2QfO]
  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity.Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnpoC5PL6Omy3pyjimecmmufJB7y88DMmj-L19uVq307sJqEI5lBapfFeeHt9CBJeNkYM4hoS3Hp3PFcSlQePaUL9uVKjpe-S6ixyPMsPWgB3EubcErROUDGgkqJRoSbuO4acChJa6fDvbByI3mNiU]

Sources

A Comparative Guide to the Synthesis of 3-Neopentylisoxazol-5-amine: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of innovation, appearing in a wide array of approved pharmaceuticals.[1][2][3][4] The synthesis of specifically substituted isoxazoles, such as 3-neopentylisoxazol-5-amine, presents a unique set of challenges and opportunities. The choice of synthetic route is a critical decision, balancing factors of yield, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of viable synthetic routes to this compound, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. The neopentyl group at the 3-position provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 5-amino group offers a versatile handle for further functionalization, allowing for the construction of diverse chemical libraries for biological screening. Given its potential utility, the efficient and economical synthesis of this compound is of significant interest.

This guide will explore two primary synthetic strategies for this compound:

  • Route 1: The Classical Approach via a β-Ketonitrile Intermediate

  • Route 2: A Modern Approach via 1,3-Dipolar Cycloaddition

Each route will be dissected in terms of its chemical logic, experimental protocol, and a comprehensive cost-benefit analysis.

Route 1: The Classical Approach via a β-Ketonitrile Intermediate

A traditional and widely utilized approach for the synthesis of 5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[5] This method is valued for its straightforward nature and the ready availability of starting materials. The key intermediate for the synthesis of this compound via this route is 4,4-dimethyl-3-oxopentanenitrile.

Causality Behind Experimental Choices

The reaction proceeds via the initial formation of an oxime from the reaction of the ketone in the β-ketonitrile with hydroxylamine. This is followed by an intramolecular cyclization, where the nitrile group is attacked by the hydroxyl group of the oxime, leading to the formation of the isoxazole ring. The choice of a base is crucial to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine which is the active nucleophile.

Experimental Protocol: Synthesis of this compound via 4,4-dimethyl-3-oxopentanenitrile

Step 1: Synthesis of 4,4-dimethyl-3-oxopentanenitrile

This intermediate can be prepared via the Claisen condensation of pivalonitrile with a suitable ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride.

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add pivalonitrile (1.0 eq) dropwise at 0 °C.

  • Add ethyl acetate (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4,4-dimethyl-3-oxopentanenitrile.

Step 2: Synthesis of this compound

  • Dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Pathway

Route_1_Ketonitrile cluster_step1 Step 1: β-Ketonitrile Synthesis cluster_step2 Step 2: Isoxazole Formation Pivalonitrile Pivalonitrile Ketonitrile 4,4-dimethyl-3-oxopentanenitrile Pivalonitrile->Ketonitrile EthylAcetate Ethyl Acetate EthylAcetate->Ketonitrile Base Sodium Ethoxide Base->Ketonitrile Claisen Condensation Target1 This compound Ketonitrile->Target1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Target1 Base2 Sodium Acetate Base2->Target1 Cyclocondensation

Caption: Synthesis of this compound via the β-ketonitrile route.

Route 2: A Modern Approach via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition, particularly the Huisgen cycloaddition, is a powerful and versatile method for constructing the isoxazole ring.[6] This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne. For the synthesis of this compound, this would involve the reaction of pivalonitrile oxide with an amino-substituted alkyne.

Causality Behind Experimental Choices

The key to this synthesis is the in-situ generation of the highly reactive pivalonitrile oxide from pivalaldoxime. Common methods for this oxidation include the use of reagents like sodium hypochlorite or N-chlorosuccinimide (NCS). The subsequent cycloaddition with an ynamine provides direct access to the 5-aminoisoxazole core. This one-pot procedure can be highly efficient and atom-economical.

Experimental Protocol: Synthesis of this compound via 1,3-Dipolar Cycloaddition

Step 1: Synthesis of Pivalaldoxime

  • To a solution of pivalaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pivalaldoxime.

Step 2: One-Pot Synthesis of this compound

  • Dissolve pivalaldoxime (1.0 eq) and an appropriate ynamine (e.g., N,N-diethyl-1-propynamine) (1.2 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a solution of sodium hypochlorite (bleach, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8 hours, monitoring by TLC.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography on silica gel to obtain this compound.

Visualizing the Pathway

Route_2_Cycloaddition cluster_step1_2 Step 1: Pivalaldoxime Synthesis cluster_step2_2 Step 2: 1,3-Dipolar Cycloaddition Pivalaldehyde Pivalaldehyde Pivalaldoxime Pivalaldoxime Pivalaldehyde->Pivalaldoxime Hydroxylamine2 Hydroxylamine HCl Hydroxylamine2->Pivalaldoxime Base3 NaOH Base3->Pivalaldoxime NitrileOxide Pivalonitrile Oxide (in situ) Pivalaldoxime->NitrileOxide Oxidation Ynamine Ynamine Target2 This compound Ynamine->Target2 [3+2] Cycloaddition Oxidant NaOCl Oxidant->NitrileOxide NitrileOxide->Target2

Caption: Synthesis of this compound via 1,3-dipolar cycloaddition.

Comparative Analysis: Head-to-Head Comparison

To facilitate an informed decision, the two routes are compared across several key metrics. The cost estimates are based on current market prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

MetricRoute 1: β-KetonitrileRoute 2: 1,3-Dipolar Cycloaddition
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 22 (can be a one-pot for the final step)
Starting Materials Pivalonitrile, Ethyl AcetatePivalaldehyde, Ynamine
Key Reagents Sodium Ethoxide, Hydroxylamine HClSodium Hypochlorite, Hydroxylamine HCl
Reaction Conditions Reflux temperatures requiredGenerally milder, room temperature
Purification Two purification steps (distillation, chromatography)Two purification steps (extraction, chromatography)
Cost-Effectiveness Potentially lower raw material costHigher cost of specialized ynamine
Safety Concerns Use of strong base (sodium ethoxide)In-situ generation of reactive nitrile oxide
"Green" Chemistry Use of organic solvents, heatingMilder conditions, potential for one-pot

Cost-Benefit Analysis

Route 1: The β-Ketonitrile Approach

  • Benefits: This route relies on relatively inexpensive and readily available starting materials. The Claisen condensation is a well-established reaction, and the subsequent cyclization is generally robust. For large-scale synthesis, the lower cost of raw materials could be a significant advantage.

  • Drawbacks: The use of a strong, moisture-sensitive base like sodium ethoxide requires careful handling and anhydrous conditions. The reaction may require elevated temperatures (reflux), increasing energy consumption. The overall yield can be moderate, and two separate purification steps are necessary.

Route 2: The 1,3-Dipolar Cycloaddition Approach

  • Benefits: This modern approach often provides higher yields under milder reaction conditions.[7][8] The ability to perform the final step as a one-pot reaction improves efficiency and reduces waste. This route offers greater flexibility for creating analogs by simply varying the alkyne component.

  • Drawbacks: The primary drawback is the cost and availability of the ynamine starting material, which is a more specialized reagent. The in-situ generation of the nitrile oxide needs to be well-controlled as it is a reactive intermediate.

Conclusion and Recommendation

Both routes present viable pathways to this compound.

  • For large-scale, cost-sensitive production , the β-ketonitrile route (Route 1) may be more advantageous due to the lower cost of starting materials, provided the moderate yields are acceptable.

  • For exploratory research, medicinal chemistry applications, and library synthesis , the 1,3-dipolar cycloaddition route (Route 2) is highly recommended. Its higher yields, milder conditions, and greater flexibility in analog synthesis often outweigh the higher initial cost of the ynamine. The principles of green chemistry, such as improved reaction efficiency and milder conditions, are also better aligned with this modern approach.[1][2][7]

Ultimately, the choice of synthesis route will depend on the specific priorities of the research program, including budget, scale, timeline, and the need for analog synthesis. This guide provides the foundational data and rationale to make an informed and strategic decision.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols - Benchchem.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH.
  • Green Approaches for the Synthesis of Pharmacologically Enviable Isoxazole Analogues: a Comprehensive Review.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Construction of Isoxazole ring: An Overview.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.
  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles - Benchchem.
  • Head-to-head comparison of different isoxazole synthesis methods - Benchchem.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Neopentylisoxazol-5-amine, a specialized isoxazole derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this final, critical step with confidence and precision.

The disposal of any chemical waste, particularly novel or specialized compounds, must be approached with a comprehensive understanding of its potential hazards and the regulatory landscape governing its management.[1][2] The procedures outlined herein are grounded in established principles from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a methodology that is both scientifically sound and compliant with federal standards.[3][4][5][6]

I. Hazard Assessment and Pre-Disposal Considerations

Key Pre-Disposal Action Items:

  • Consult Institutional Chemical Hygiene Plan (CHP): Your institution's CHP is a mandatory document under OSHA's Laboratory Standard (29 CFR 1910.1450) and will provide specific guidance on hazardous waste management.[3][4][10]

  • Personal Protective Equipment (PPE): Always don the appropriate PPE before handling this compound for disposal. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Work in a Ventilated Area: All handling of the compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

II. The Cardinal Rule: No Sink or Trash Disposal

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in the regular trash.[12][13][14] This practice is illegal and poses a significant threat to aquatic ecosystems and public health. Similarly, evaporation of chemical waste, even within a fume hood, is not a permissible disposal method.[13][14]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation Segregation is the cornerstone of safe chemical waste management.[2][15] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions. For this compound, the following segregation practices are mandatory:

  • Solid Waste: Collect pure this compound, as well as any contaminated materials (e.g., weighing boats, gloves, paper towels), in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix this waste with other solvent streams unless explicitly approved by your EHS office.

Step 2: Container Selection and Management The integrity of your waste container is critical to preventing leaks and spills.[1][15]

  • Compatibility: Ensure the container material is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.

  • Labeling: All hazardous waste containers must be clearly and accurately labeled.[12] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date the waste was first added to the container

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage in a Satellite Accumulation Area (SAA) Designate a specific area within your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13][15]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[12]

  • Quantity Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by the EPA.[14]

Step 4: Arranging for Waste Collection Once your hazardous waste container is full, or if you are nearing the time limit for storage in an SAA, contact your institution's EHS office to schedule a waste pickup.[12] Do not allow waste to accumulate in the laboratory.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been developed using Graphviz.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage Storage & Collection start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid_waste Solid Waste Container (Contaminated materials) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Solutions) segregate->liquid_waste Liquids label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) solid_waste->label_container liquid_waste->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa secondary_containment Use Secondary Containment for Liquids saa->secondary_containment ehs_pickup Schedule Waste Pickup with EHS secondary_containment->ehs_pickup end End: Safe and Compliant Disposal ehs_pickup->end Final Step

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Regulatory and Safety Parameters

ParameterGuideline/RequirementRationale
PPE Safety goggles, lab coat, nitrile glovesPrevents eye/skin contact and chemical exposure.
Waste Container Labeling "Hazardous Waste," full chemical name, dateEnsures proper identification and handling by EHS personnel.
SAA Storage Limit Consult institutional CHP and EPA guidelines[14]Prevents excessive accumulation of hazardous materials in the lab.
Disposal Method Collection by licensed hazardous waste disposal serviceEnsures environmentally sound and legally compliant disposal.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of the research process. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through your institution's EHS department, you uphold the highest standards of laboratory safety and environmental responsibility. This commitment not only protects you and your colleagues but also contributes to the broader mission of sustainable scientific advancement.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. IJBPAS. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Neopentylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical research, the novel molecules we synthesize are often accompanied by unknown hazard profiles. 3-Neopentylisoxazol-5-amine, a substituted isoxazole, falls into this category. Its structure, featuring an amine group, suggests potential for corrosivity and toxicity, characteristics common to similar molecules.[1][2][3] Therefore, our approach to handling it must be rooted in a conservative, safety-first principle. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on the science, secured by a foundation of safety.

Hazard Profile Analysis: Understanding the "Why" Behind the "What"

Based on analogous compounds, we must assume this compound presents a multi-faceted hazard profile. The primary risks stem from its likely chemical properties:

  • Corrosivity: Amines are often corrosive. Direct contact is likely to cause severe skin burns and serious eye damage.[2][3][4][5] This necessitates robust protection for all exposed skin and, most critically, the eyes.

  • Toxicity: Similar chemicals are classified as toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Systemic effects following exposure could include dizziness, drowsiness, or more severe outcomes.[1][5]

  • Irritation: Even at lower concentrations or with brief exposure, the compound may cause respiratory irritation.[4][5][6]

These potential hazards dictate that our primary goal is to establish effective barriers between the researcher and the chemical. PPE is the final, but most direct, of these barriers.

The Core of Protection: A Multi-Layered PPE Strategy

Effective chemical safety is not just about wearing gloves; it's about deploying a complete ensemble of protective gear tailored to the specific task and associated risks. The following PPE is considered the minimum standard for any work involving this compound.

Eye and Face Protection: The Non-Negotiable First Line of Defense

The eyes are exceptionally vulnerable to chemical splashes. Given the presumed corrosive nature of this compound, any contact could result in irreversible damage.[3]

  • Minimum Requirement: Tightly fitting chemical splash goggles are mandatory at all times.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[7][8] Standard safety glasses with side shields are insufficient.[8]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Standard nitrile gloves are a starting point, but double-gloving is strongly recommended to protect against undetected perforations and to allow for safe removal of the contaminated outer layer.[8] Gloves should be changed frequently (every 30-60 minutes is a good practice) and immediately if contamination is suspected.[8] Always inspect gloves for tears or holes before use.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure cuff is essential. For tasks with significant splash potential, a chemically resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required. The shoe material should be non-porous and chemically resistant.[9][10]

Respiratory Protection: Safeguarding Against Inhalation

Given that analogous amines can cause respiratory irritation and are harmful if inhaled, all handling of solid this compound or its solutions must be performed within a certified chemical fume hood to minimize vapor and aerosol exposure.[4][5][11]

  • Standard Operations: Work within a functioning chemical fume hood is sufficient to control airborne exposure.

  • Emergency Situations (e.g., Large Spills): In the event of a significant spill outside of a fume hood, respiratory protection will be required. This may range from an air-purifying respirator with appropriate cartridges to a self-contained breathing apparatus (SCBA), depending on the scale of the spill and institutional protocols.[9]

Operational Protocols: Integrating Safety into Your Workflow

The level of PPE required can be adjusted based on the specific procedure and the scale of the operation.

Table 1: PPE Recommendations by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemically Resistant ApronChemical Fume Hood
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Workup/Extraction Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemically Resistant ApronChemical Fume Hood
Small Spill Cleanup (<10g) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemically Resistant ApronChemical Fume Hood
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLab CoatWell-Ventilated Area
Step-by-Step Guide 1: Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the workspace, don all required PPE: lab coat, double nitrile gloves, and chemical splash goggles.

  • Work Area: Conduct all work inside a certified chemical fume hood. Ensure the sash is at the lowest practical height.

  • Weighing: Carefully weigh the solid compound onto weighing paper or into a tared container. Avoid creating dust. If any material spills onto the balance, clean it immediately.

  • Transfer: Gently add the solid to the solvent in your flask.

  • Dissolution: Add a stir bar and cap the flask. Place it on a stir plate within the fume hood. For this step, add a face shield over your goggles due to the increased splash risk from handling a liquid solution.

  • Cleanup: Dispose of the weighing paper and any contaminated wipes in a designated solid hazardous waste container.[11]

Step-by-Step Guide 2: Managing a Spill
  • Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: For a small, contained spill inside a fume hood, ensure you are wearing the enhanced PPE listed in Table 1, including a face shield and apron.

  • Contain: Cover the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

  • Neutralize (if applicable): Use a weak acid (e.g., citric acid solution) to neutralize the amine, if consistent with your institution's procedures.

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.[11]

Step-by-Step Guide 3: Waste Disposal
  • Segregation: Never mix waste streams. Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong acids or oxidizers.[1][11]

  • Pickup: Follow your institution's Environmental Health & Safety (EHS) procedures for scheduling a hazardous waste pickup.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls Selection Start Identify Task (e.g., Weighing, Reaction) Assess_State Solid, Liquid, or Aerosol? Start->Assess_State Assess_Quantity Quantity Handled? (mg vs. g vs. kg) Assess_State->Assess_Quantity Always Assess_Splash Splash Potential? Assess_Quantity->Assess_Splash Control_Hood Work in Fume Hood Assess_Splash->Control_Hood Always PPE_Base Baseline PPE: - Double Gloves - Lab Coat - Goggles Assess_Splash->PPE_Base No PPE_FaceShield Add Face Shield Assess_Splash->PPE_FaceShield Yes Control_Hood->PPE_Base PPE_Apron Add Chem-Resistant Apron PPE_FaceShield->PPE_Apron

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Conclusion: Safety as a Pillar of Scientific Integrity

By adopting a comprehensive and conservative approach to personal protective equipment, we build a culture of safety that protects ourselves and our colleagues. The protocols and recommendations outlined in this guide are designed to create a robust barrier against the potential hazards of this compound. Always remember that PPE is the last line of defense; sound experimental design and adherence to engineering controls like chemical fume hoods are your primary tools for ensuring a safe and productive research environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Tripropylamine.
  • BASF. (2025, July 2). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Aminopentane.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Tripropylamine.
  • ChemicalBook. (n.d.). This compound CAS#.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet - 1,2-Benzisoxazol-3-amine.
  • BLD Pharm. (n.d.). 749902-10-1 | this compound.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Unseen. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet - (3-Phenylisoxazol-5-yl)methylamine.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Neopentylisoxazol-5-amine
Reactant of Route 2
3-Neopentylisoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.